Product packaging for Imidazo[1,2-b]pyridazin-6-ol(Cat. No.:CAS No. 57470-54-9)

Imidazo[1,2-b]pyridazin-6-ol

Cat. No.: B1316355
CAS No.: 57470-54-9
M. Wt: 135.12 g/mol
InChI Key: JPMJNVODBLZHLR-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazin-6-ol is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B1316355 Imidazo[1,2-b]pyridazin-6-ol CAS No. 57470-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-imidazo[1,2-b]pyridazin-6-one
Source PubChem
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InChI

InChI=1S/C6H5N3O/c10-6-2-1-5-7-3-4-9(5)8-6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMJNVODBLZHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569008
Record name Imidazo[1,2-b]pyridazin-6(5H)-one
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57470-54-9
Record name Imidazo[1,2-b]pyridazin-6(5H)-one
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Record name Imidazo[1,2-b]pyridazin-6(5H)-one
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Record name 57470-54-9
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Foundational & Exploratory

An In-depth Technical Guide to Imidazo[1,2-b]pyridazin-6-ol: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-b]pyridazine is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide focuses on a key member of this family, imidazo[1,2-b]pyridazin-6-ol, providing a detailed overview of its synthesis and characterization. While much of the existing literature revolves around substituted analogs, this document consolidates available information and presents inferred methodologies for the preparation and analysis of this core structure, which serves as a crucial starting material for the development of novel therapeutics. The imidazo[1,2-b]pyridazine framework is notably present in a variety of kinase inhibitors, highlighting its importance in drug discovery.

Introduction

The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heteroaromatic compound that has emerged as a valuable scaffold in the design of pharmacologically active agents. Derivatives of this core have been reported to possess a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic properties. A significant portion of research on this scaffold has been directed towards the development of kinase inhibitors, with derivatives showing potent activity against targets such as Tyrosine kinase 2 (Tyk2), PIM kinases, mTOR, I-kappa B kinase (IKKβ), and Transforming growth factor-β activated kinase (TAK1).

This compound (CAS 57470-54-9) is a key intermediate in the synthesis of more complex derivatives. Its hydroxyl group at the 6-position provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide aims to provide a comprehensive resource on the synthesis and physicochemical characterization of this important building block.

Synthesis of this compound

The synthesis of the imidazo[1,2-b]pyridazine core generally involves the cyclocondensation of a 3-aminopyridazine derivative with a two-carbon electrophilic synthon. For the synthesis of this compound, the most plausible route involves the reaction of 3-amino-6-hydroxypyridazine or a protected precursor with a suitable C2-building block like chloroacetaldehyde or glyoxal.

General Synthetic Strategy

The primary and most established method for constructing the imidazo[1,2-b]pyridazine scaffold is the condensation of a 3-amino-6-halopyridazine with an α-haloketone or a related species.[1] To obtain the 6-hydroxy derivative, a common approach is to use a precursor with a protected hydroxyl group, such as a methoxy group, which can be later deprotected.

A proposed synthetic pathway is outlined below:

Synthesis of this compound cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Cyclization cluster_2 Step 3: Demethylation 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine->3-Amino-6-chloropyridazine NH3 / heat 3-Amino-6-methoxypyridazine 3-Amino-6-methoxypyridazine 3-Amino-6-chloropyridazine->3-Amino-6-methoxypyridazine NaOMe / heat 6-Methoxyimidazo[1,2-b]pyridazine 6-Methoxyimidazo[1,2-b]pyridazine 3-Amino-6-methoxypyridazine->6-Methoxyimidazo[1,2-b]pyridazine Chloroacetaldehyde / heat This compound This compound 6-Methoxyimidazo[1,2-b]pyridazine->this compound HBr or BBr3 Signaling Pathways Modulated by Imidazo[1,2-b]pyridazine Derivatives cluster_0 Upstream Signals cluster_1 Kinase Targets of Imidazo[1,2-b]pyridazine Derivatives cluster_2 Downstream Cellular Processes Cytokines Cytokines TYK2 TYK2 Cytokines->TYK2 IKKbeta IKKbeta Cytokines->IKKbeta TAK1 TAK1 Cytokines->TAK1 GrowthFactors GrowthFactors PIM_Kinases PIM_Kinases GrowthFactors->PIM_Kinases mTOR mTOR GrowthFactors->mTOR Inflammation Inflammation TYK2->Inflammation Cell_Proliferation Cell_Proliferation PIM_Kinases->Cell_Proliferation Survival Survival PIM_Kinases->Survival mTOR->Cell_Proliferation mTOR->Survival IKKbeta->Inflammation TAK1->Inflammation Apoptosis Apoptosis TAK1->Apoptosis

References

An In-depth Technical Guide on the Physical and Chemical Properties of Imidazo[1,2-b]pyridazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-b]pyridazine-6-ol is a heterocyclic organic compound belonging to the imidazo[1,2-b]pyridazine family. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, including kinase inhibitors. The fusion of an imidazole and a pyridazine ring creates a unique bicyclic system that serves as a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of Imidazo[1,2-b]pyridazin-6-ol, detailed experimental protocols for its synthesis, and insights into its potential biological significance.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below. While specific experimental values for some properties of this particular derivative are not widely published, data for the parent imidazo[1,2-b]pyridazine scaffold and closely related derivatives provide valuable context.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₆H₅N₃O[1]
Molecular Weight 135.12 g/mol [1]
CAS Number 57470-54-9[1]
Appearance Solid[1]
Melting Point Data not available for the 6-ol derivative. The parent compound, Imidazo[1,2-b]pyridazine, has a melting point of 53-55 °C.[1]
Solubility Data not available for the 6-ol derivative. Derivatives are generally soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
pKa Data not available

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the expected and reported spectral characteristics for the imidazo[1,2-b]pyridazine scaffold.

Table 2: 1H NMR Spectral Data (Predicted/Reported for the Scaffold)

Chemical Shift (ppm)MultiplicityAssignment
Data for the specific 6-ol derivative is not currently available in the searched literature.
For the parent Imidazo[1,2-b]pyridazine:
8.16dH-7
7.85dH-2
7.65dH-3
7.15ddH-8
6.78ddH-6

Table 3: 13C NMR Spectral Data (Reported for the Scaffold)

Chemical Shift (ppm)Assignment
Data for the specific 6-ol derivative is not currently available in the searched literature.
For the parent Imidazo[1,2-b]pyridazine:
143.1C-7
139.1C-5
133.8C-3
125.8C-2
116.8C-8a
116.7C-6

Table 4: IR and Mass Spectrometry Data (Predicted/Reported for the Scaffold)

TechniqueKey Peaks/Values
IR (cm-1) Expected peaks for the 6-ol derivative would include O-H stretching, C=C and C=N stretching, and C-H aromatic stretching and bending vibrations.
Mass Spectrometry (m/z) For C₆H₅N₃O, the expected exact mass is 135.0433.

Experimental Protocols

The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone. Below is a generalized experimental protocol for the synthesis of a substituted imidazo[1,2-b]pyridazine, which can be adapted for the synthesis of this compound.

General Synthesis of the Imidazo[1,2-b]pyridazine Scaffold

A common method for the synthesis of the imidazo[1,2-b]pyridazine backbone involves the reaction of a 3-amino-6-halopyridazine with an α-bromoketone in the presence of a mild base like sodium bicarbonate. The introduction of a halogen at the 6-position of the 3-aminopyridazine is crucial for directing the cyclization to the desired product.

Experimental Workflow for Imidazo[1,2-b]pyridazine Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 3-Amino-6-halopyridazine reaction Condensation Reaction reactant1->reaction reactant2 α-Bromoketone reactant2->reaction base Sodium Bicarbonate base->reaction solvent Ethanol solvent->reaction temperature Reflux temperature->reaction workup Work-up reaction->workup purification Purification workup->purification product Imidazo[1,2-b]pyridazine Derivative purification->product

Caption: General workflow for the synthesis of Imidazo[1,2-b]pyridazine derivatives.

Biological Activity and Signaling Pathways

Derivatives of the imidazo[1,2-b]pyridazine scaffold are recognized as potent inhibitors of various protein kinases, playing a crucial role in cell signaling pathways implicated in cancer and inflammatory diseases.

The imidazo[1,2-b]pyridazine core is a key pharmacophore in several kinase inhibitors. These compounds often target the ATP-binding site of kinases, thereby inhibiting their catalytic activity. Notably, derivatives have shown significant inhibitory activity against Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks), which are critical components of the JAK/STAT and PI3K/Akt/mTOR signaling pathways, respectively. These pathways regulate essential cellular processes such as cell growth, proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers and autoimmune disorders.

JAK/STAT Signaling Pathway Inhibition

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes gene_transcription Gene Transcription stat_dimer->gene_transcription Promotes inhibitor Imidazo[1,2-b]pyridazine Derivative inhibitor->jak Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by Imidazo[1,2-b]pyridazine derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates cell_processes Cell Growth, Proliferation, Survival mtor->cell_processes Promotes inhibitor Imidazo[1,2-b]pyridazine Derivative inhibitor->pi3k Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-b]pyridazine derivatives.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for drug discovery and development. Its core scaffold is a proven pharmacophore for targeting key signaling pathways involved in major diseases. While specific experimental data for the 6-hydroxy derivative is still emerging, the information available for the broader class of imidazo[1,2-b]pyridazines provides a strong foundation for future research. Further investigation into the precise physical, chemical, and biological properties of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Imidazo[1,2-b]pyridazin-6-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique bicyclic structure, featuring a fused imidazole and pyridazine ring, serves as a versatile framework for the development of therapeutic agents targeting a range of diseases.[3] Among the many derivatives, the successful kinase inhibitor Ponatinib, used to treat chronic myeloid leukemia, has spurred significant interest in exploring this chemical space for novel drug candidates.[1][4] This guide focuses on the parent compound, Imidazo[1,2-b]pyridazin-6-ol, and explores the broader therapeutic potential of its derivative class, particularly as potent kinase inhibitors.

Core Compound: this compound

This compound is a foundational structure within this chemical family. Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource
CAS Number 57470-54-9[5][6][7][8]
Molecular Formula C₆H₅N₃O[5]
Molecular Weight 135.12 g/mol [5][7]
Physical Form Solid[6]
SMILES String Oc1ccc2nccn2n1[7]
InChI Key JPMJNVODBLZHLR-UHFFFAOYSA-N[6][7]

Synthesis of the Imidazo[1,2-b]pyridazine Scaffold

The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of a 3-amino-6-halopyridazine with an α-haloketone or a related two-carbon synthon like chloroacetaldehyde.[9] The presence of a halogen on the pyridazine ring is crucial for directing the alkylation to the correct ring nitrogen, thereby facilitating the desired bicyclic product formation.[9]

A general synthetic workflow is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_conditions Conditions cluster_product Product A 3-Amino-6-halopyridazine C Cyclocondensation A->C B α-Haloketone / Chloroacetaldehyde B->C E Imidazo[1,2-b]pyridazine Core C->E D Mild Base (e.g., NaHCO₃) Heat D->C

Caption: General workflow for the synthesis of the Imidazo[1,2-b]pyridazine core.

Biological Activity and Therapeutic Potential: Kinase Inhibition

Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[3] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders.[8] This has made kinases a major class of therapeutic targets. The imidazo[1,2-b]pyridazine framework has been successfully utilized to develop potent and selective inhibitors for several important kinases, including Bruton's Tyrosine Kinase (BTK) and Tyrosine Kinase 2 (Tyk2).[10][11]

Key Kinase Targets:
  • Bruton's Tyrosine Kinase (BTK): A critical enzyme in the B cell receptor (BCR) signaling pathway, BTK is essential for B cell development, maturation, and survival.[10][12] Its role in the proliferation of malignant B cells makes it a key target for treating B cell malignancies.[12]

  • Tyrosine Kinase 2 (Tyk2): As a member of the Janus kinase (JAK) family, Tyk2 is an intracellular enzyme that mediates signaling for pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[5][13][14] This makes it an attractive target for a variety of autoimmune and inflammatory diseases.[6][15]

Quantitative Data for Imidazo[1,2-b]pyridazine Derivatives

The following table summarizes the inhibitory activity of selected imidazo[1,2-b]pyridazine derivatives against key kinase targets. It is important to note that this data pertains to specific, functionalized derivatives of the core scaffold and not to this compound itself.

Compound ClassTarget KinaseActivity MetricValueReference
Imidazo[1,2-b]pyridazine DerivativeBTKIC₅₀1.3 nM[10][12]
Imidazo[1,2-b]pyridazine DerivativeTyk2 (JH2 domain)Kᵢ0.015 - 0.035 nM[11]
Imidazo[1,2-b]pyridazine DerivativePI3K / mTORIC₅₀(Not specified)[16]
Imidazo[1,2-b]pyridazine DerivativeIKKβIC₅₀(Not specified)[17]
Imidazo[1,2-b]pyridazine DerivativeCyclin-dependent kinases (CDKs)IC₅₀< 100 nM[18]
Imidazo[1,2-b]pyridazine DerivativeAβ PlaquesKᵢ11.0 nM[9]

Featured Signaling Pathway: Tyk2/JAK-STAT Pathway

The JAK-STAT signaling cascade is a primary mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, resulting in changes in gene expression. Tyk2 plays a pivotal role in this pathway, often pairing with other JAK family members to mediate the effects of cytokines like IL-12, IL-23, and Type I IFNs.[7][13] Inhibition of Tyk2 with imidazo[1,2-b]pyridazine-based molecules can block this signaling cascade, thereby reducing the inflammatory response.

G Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding Tyk2 Tyk2 Receptor->Tyk2 2. Activation JAK JAK Tyk2->JAK Trans- phosphorylation STAT STAT Tyk2->STAT 3. Phosphorylation STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Transcription Gene Transcription Nucleus->Transcription 6. Modulation Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->Tyk2 Inhibition

Caption: Simplified Tyk2-mediated JAK-STAT signaling pathway and point of inhibition.

Experimental Protocols

Characterizing the efficacy of imidazo[1,2-b]pyridazine derivatives requires robust experimental methods. A cornerstone of this process is the in vitro kinase inhibition assay, which measures a compound's ability to block the activity of a target kinase.

General Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase. It measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.[8]

1. Materials:

  • Target kinase (e.g., Tyk2, BTK)
  • Kinase-specific substrate peptide
  • Adenosine triphosphate (ATP)
  • Test compound (e.g., Imidazo[1,2-b]pyridazine derivative) dissolved in DMSO
  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
  • ADP-Glo™ Kinase Assay Kit (or equivalent)
  • White, opaque 96-well or 384-well plates
  • Luminometer plate reader

2. Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the final desired concentrations.
  • Kinase Reaction Setup:
  • In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle (for control wells).
  • Add 2.5 µL of the target kinase solution to each well.
  • Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.
  • Reaction Initiation:
  • Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate and ATP (at a concentration near its Kₘ for the kinase).
  • Incubate the plate at 30°C for 60 minutes.
  • Signal Generation:
  • Stop the reaction and deplete unused ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
  • Convert the generated ADP to ATP and produce a light signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
  • Data Acquisition: Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
  • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[19]

A[label="1. Compound Dilution", fillcolor="#FFFFFF", color="#4285F4"]; B[label="2. Add Compound & Kinase\nto Plate", fillcolor="#FFFFFF", color="#4285F4"]; C [label="Pre-incubation\n(10-15 min)", shape=ellipse, fillcolor="#FFFFFF", color="#FBBC05"]; D [label="3. Initiate Reaction\n(Add Substrate/ATP)", fillcolor="#FFFFFF", color="#34A853"]; E [label="Kinase Reaction\n(60 min @ 30°C)", shape=ellipse, fillcolor="#FFFFFF", color="#FBBC05"]; F [label="4. Stop Reaction\n(Add ADP-Glo™ Reagent)", fillcolor="#FFFFFF", color="#EA4335"]; G [label="ATP Depletion\n(40 min)", shape=ellipse, fillcolor="#FFFFFF", color="#FBBC05"]; H [label="5. Develop Signal\n(Add Detection Reagent)", fillcolor="#FFFFFF", color="#34A853"]; I[label="Signal Generation\n(30 min)", shape=ellipse, fillcolor="#FFFFFF", color="#FBBC05"]; J [label="6. Read Luminescence", fillcolor="#FFFFFF", color="#4285F4"]; K [label="7. Data Analysis (IC₅₀)", fillcolor="#FFFFFF", color="#4285F4"];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; } Caption: Experimental workflow for an in vitro luminescence-based kinase inhibition assay.

Conclusion

This compound represents a core structure within a chemical class of significant therapeutic interest. While specific biological data for this parent compound is limited in publicly available literature, the extensive research into its derivatives demonstrates the immense potential of the imidazo[1,2-b]pyridazine scaffold. These compounds have proven to be highly effective and selective modulators of key cellular signaling pathways, particularly as inhibitors of protein kinases like BTK and Tyk2. The continued exploration and functionalization of this scaffold, starting from fundamental building blocks like this compound, holds great promise for the development of next-generation therapies for cancer, autoimmune disorders, and other debilitating diseases.

References

The Biological Activity of Imidazo[1,2-b]pyridazin-6-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties make it an ideal framework for developing potent and selective inhibitors of various biological targets. Among its many derivatives, those functionalized at the 6-position have shown significant promise, with the hydroxyl group of Imidazo[1,2-b]pyridazin-6-ol and its ether derivatives playing a critical role in modulating activity and pharmacokinetic properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their potential as kinase inhibitors and therapeutic agents for neurodegenerative diseases.

Synthetic Pathways

The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of a 3-amino-6-substituted-pyridazine with an α-haloketone. For 6-ol derivatives, a common and versatile starting material is 6-chloropyridazin-3-amine. The 6-chloro group serves as a synthetic handle, which can be converted to a 6-alkoxy group via nucleophilic substitution with an alkoxide or to a 6-hydroxy group via hydrolysis. This approach allows for the late-stage introduction of diverse functionalities to explore structure-activity relationships (SAR).

G A 3-Amino-6-chloropyridazine C 6-Chloro-imidazo[1,2-b]pyridazine Intermediate A->C Condensation B α-Haloketone (R1-C(O)CH2Br) F Target Compound 1: 6-Alkoxy-imidazo[1,2-b]pyridazine C:e->F:w Nucleophilic Substitution G Target Compound 2: This compound C:e->G:w Hydrolysis D Sodium Alkoxide (NaOR2) E Hydrolysis (e.g., NaOH)

General synthetic workflow for 6-ol/6-alkoxy derivatives.

Key Biological Activities

Imidazo[1,2-b]pyridazine derivatives have been extensively studied as inhibitors of a wide range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer and inflammatory disorders. Furthermore, specific derivatives have shown potential in targeting pathologies associated with neurodegenerative diseases.

Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold serves as an effective ATP-competitive hinge-binding motif for numerous kinases. Modifications at the 3- and 6-positions are crucial for achieving potency and selectivity.

PIM kinases are a family of serine/threonine kinases that play a key role in cell survival and proliferation in hematopoietic malignancies. Several imidazo[1,2-b]pyridazines have been identified as potent PIM-1 inhibitors.[1] While specific 6-ol derivatives are not extensively documented as PIM inhibitors in the reviewed literature, the general class shows significant activity, with nanomolar potency being common.[1] The binding mode is often ATP-competitive but not purely ATP-mimetic, interacting with the N-terminal lobe helix αC rather than the kinase hinge region, which contributes to their selectivity.[1]

G PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates (Ser112) Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Binds & Inhibits pBAD p-BAD Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->PIM1 Inhibits pBAD_Bcl2 p-BAD cannot bind Bcl-2 / Bcl-xL

PIM-1 signaling pathway and point of inhibition.

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity kinase essential for the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis. Its overexpression is linked to various cancers. Imidazo[1,2-b]pyridazine derivatives have been developed as extremely potent and selective Mps1 inhibitors, demonstrating remarkable antiproliferative activity in the nanomolar range against various cancer cell lines.

The versatility of the scaffold has led to the development of inhibitors for a broad range of other kinases, including:

  • Tyk2: Derivatives with 6-amino substitutions act as potent and selective allosteric inhibitors by binding to the pseudokinase (JH2) domain, modulating the activity of the catalytic (JH1) domain.[2][3] This is a promising strategy for treating autoimmune and inflammatory diseases.[2]

  • IKKβ: Optimization of the 3- and 6-positions has yielded potent inhibitors of IKKβ, a key kinase in the NF-κB signaling pathway, with activity against TNFα production.[4]

  • DYRKs and CLKs: 3,6-disubstituted derivatives have shown selective inhibition of DYRKs (Dual-specificity tyrosine-phosphorylation-regulated kinases) and CLKs (CDC-like kinases) with IC50 values below 100 nM.[5]

  • BTK: Covalent inhibitors of Bruton's tyrosine kinase (BTK) based on the imidazo[1,2-b]pyridazine scaffold have been developed, with one candidate entering Phase I clinical trials for B cell malignancies.[6]

Compound Class Target Kinase Key Substituent(s) Activity (IC50 / Ki) Reference
6-Amino-Imidazo[1,2-b]pyridazinesTyk2 (JH2 domain)6-((2-oxo-N1-pyridyl...)-amino)Ki = 0.086 nM[2]
3,6-Disubstituted-Imidazo[1,2-b]pyridazinesPIM-1VariousLow nM[1]
Imidazo[1,2-b]pyridazinesMps1 (TTK)6-position optimizedCellular IC50 = 0.70 nM
3,6-Disubstituted-Imidazo[1,2-b]pyridazinesDYRK1A3-(4-fluorophenyl), 6-morpholinoIC50 = 50 nM[5]
Imidazo[1,2-b]pyridazinesBTKCovalent warheadIC50 = 1.3 nM[6]

Table 1: Summary of Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives.

Activity in Neurodegenerative Disease Models

The accumulation of β-amyloid (Aβ) plaques is a pathological hallmark of Alzheimer's disease. Developing ligands for these plaques is crucial for diagnostic imaging (e.g., PET scans). A series of imidazo[1,2-b]pyridazine derivatives were evaluated for their binding affinity to synthetic Aβ aggregates.[7]

Structure-activity relationship studies revealed that substitutions at the 6-position significantly influenced binding affinity. Notably, a 6-methoxy derivative was synthesized and tested, providing direct insight into the role of 6-alkoxy groups in this context.[7]

Compound ID (Ref.[7]) 6-Position Substituent 2-Position Substituent Binding Affinity (Ki, nM) ± SD
3 -OCH3 (Methoxy)2-(4'-Dimethylaminophenyl)48.7 ± 5.2
4 -SCH3 (Methylthio)2-(4'-Dimethylaminophenyl)11.0 ± 1.5

Table 2: In Vitro Binding Affinity of 6-Substituted Imidazo[1,2-b]pyridazines to β-Amyloid Plaques.[7]

The data indicates that while the 6-methoxy derivative (an ether of the 6-ol parent) has moderate binding affinity, a sulfur-containing isostere (6-methylthio) provides significantly higher affinity.[7] This suggests that the 6-position is a key site for modification to optimize binding to Aβ plaques.

Key Experimental Protocols

This section provides detailed methodologies for common assays used to evaluate the biological activity of this compound derivatives.

In Vitro Biochemical Kinase Assay (Mps1/TTK Example)

This protocol is based on a luminescent ADP-Glo™ assay format, which measures the amount of ADP produced in a kinase reaction.

Objective: To determine the IC50 value of a test compound against Mps1 kinase.

Materials:

  • Recombinant human Mps1 (TTK) enzyme (BPS Bioscience, #40291)

  • Myelin Basic Protein (MBP) substrate (BPS Bioscience, #40535)

  • ATP (BPS Bioscience, #79686)

  • 5x Kinase Buffer 1 (BPS Bioscience, #79334)

  • Dithiothreitol (DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6930)

  • Test Compound (this compound derivative) dissolved in DMSO

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with water and adding DTT to a final concentration of 1 mM. Prepare fresh.

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the test compound stock in 1x Kinase Buffer to create 10x working solutions. The final DMSO concentration in the assay should be ≤1%.

    • Dilute the Mps1 enzyme and MBP substrate to their required concentrations in 1x Kinase Buffer.

  • Assay Protocol (96-well format):

    • Add 5 µL of the 10x serially diluted test compound or vehicle control (DMSO in 1x Kinase Buffer) to the wells.

    • Prepare a Master Mix containing Mps1 kinase and MBP substrate in 1x Kinase Buffer. Add 20 µL of this Master Mix to the wells.

    • Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration ~10-20 µM) to all wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection (ADP-Glo™):

    • Add 50 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.

    • Add 100 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Subtract background luminescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G start Start prep Prepare Reagents: - 1x Kinase Buffer + DTT - 10x Compound Dilutions - Enzyme/Substrate Mix start->prep plate Plate Compound/Vehicle (5 µL) prep->plate add_mix Add Enzyme/Substrate Mix (20 µL) plate->add_mix add_atp Initiate Reaction: Add ATP (25 µL) add_mix->add_atp incubate1 Incubate at 30°C (45-60 min) add_atp->incubate1 add_adpglo Add ADP-Glo™ Reagent (50 µL) incubate1->add_adpglo incubate2 Incubate at RT (40 min) add_adpglo->incubate2 add_detect Add Kinase Detection Reagent (100 µL) incubate2->add_detect incubate3 Incubate at RT (30-60 min) add_detect->incubate3 read Read Luminescence incubate3->read analyze Analyze Data: Calculate IC50 read->analyze end End analyze->end

Workflow for an in vitro kinase assay using ADP-Glo™.
Cellular Proliferation Assay (MTT/CellTiter-Glo®)

Objective: To determine the GI50 (50% growth inhibition) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MV4;11 for PIM kinase inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Compound (this compound derivative) dissolved in DMSO

  • Sterile, clear-bottom 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Solubilization buffer (for MTT)

  • Multichannel pipette, incubator, plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (CellTiter-Glo® Example):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration to calculate the GI50 or IC50 value.

Conclusion and Future Outlook

Derivatives of the imidazo[1,2-b]pyridazine scaffold, particularly those functionalized at the 6-position, represent a highly versatile and promising class of compounds for drug discovery. The 6-ol and 6-alkoxy derivatives have demonstrated clear biological activity, notably in binding to β-amyloid plaques, a key target in Alzheimer's disease. While direct data on 6-ol derivatives as kinase inhibitors is sparse in the reviewed literature, the extensive structure-activity relationship studies on related 6-amino and other 6-substituted analogs strongly suggest that the 6-position is a critical site for tuning potency and selectivity. The development of potent inhibitors for kinases such as PIM-1, Mps1, and Tyk2 highlights the therapeutic potential of this scaffold in oncology and immunology.

Future research should focus on the systematic exploration of 6-ol and a wider range of 6-alkoxy derivatives against diverse kinase panels to fully elucidate their potential. Optimizing these compounds for improved brain penetrance could also enhance their utility for treating neurodegenerative diseases, moving beyond diagnostic applications to potential therapeutic interventions. The synthetic accessibility and proven track record of the imidazo[1,2-b]pyridazine core ensure that it will remain a focal point for medicinal chemistry research for years to come.

References

An In-depth Technical Guide to Imidazo[1,2-b]pyridazin-6-ol and Its Derivatives: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique chemical structure allows for diverse substitutions, leading to a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of imidazo[1,2-b]pyridazin-6-ol and its derivatives, with a focus on quantitative data and detailed experimental protocols.

Chemical Properties of the Core Scaffold

The fundamental structure of this compound consists of a fused imidazole and pyridazine ring system, with a hydroxyl group at the 6-position.

PropertyValue
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
CAS Number 57470-54-9

Synthesis of the Imidazo[1,2-b]pyridazine Core

A common and versatile method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone. This reaction proceeds under mild basic conditions.[1] The halogen at the 6-position of the resulting imidazo[1,2-b]pyridazine serves as a convenient handle for further functionalization through nucleophilic substitution or cross-coupling reactions.

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively reported in the reviewed literature, a plausible synthetic route would involve the hydrolysis of 6-chloroimidazo[1,2-b]pyridazine. Another potential pathway is the demethylation of a 6-methoxyimidazo[1,2-b]pyridazine precursor. The general synthetic approach to the core scaffold is visualized below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 3-Amino-6-chloropyridazine reaction Condensation (e.g., NaHCO3, Ethanol, Reflux) start1->reaction start2 α-Bromoacetophenone start2->reaction product 6-Chloro-2-phenylimidazo[1,2-b]pyridazine reaction->product JAK_STAT_Pathway cytokine Cytokine (e.g., IL-12, IFNα) receptor Cytokine Receptor cytokine->receptor binds jak JAK (Tyk2) receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription (Inflammation) nucleus->gene initiates inhibitor Imidazo[1,2-b]pyridazine Inhibitor inhibitor->jak inhibits Kinase_Assay_Workflow start Start step1 Compound Preparation (Serial Dilution) start->step1 step2 Assay Plate Setup (Compound, Enzyme, Substrate) step1->step2 step3 Reaction Initiation (Add ATP) step2->step3 step4 Incubation step3->step4 step5 Signal Detection (e.g., Fluorescence) step4->step5 step6 Data Analysis (IC50 Calculation) step5->step6 end End step6->end

References

An In-depth Technical Guide on the Discovery and History of Imidazo[1,2-b]pyridazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the history and synthesis of foundational heterocyclic scaffolds is crucial. Imidazo[1,2-b]pyridazin-6-ol, a key member of the imidazo[1,2-b]pyridazine family, serves as a significant building block in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its discovery, synthesis, and the context of its importance in medicinal chemistry.

Introduction to the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is a privileged structure, meaning it is a molecular framework that is recurrently found in bioactive compounds. Derivatives of imidazo[1,2-b]pyridazine have been investigated for a multitude of therapeutic applications, including as kinase inhibitors for oncology, anti-inflammatory agents, and as potential treatments for neurodegenerative diseases and infectious agents.[3][4]

Discovery and First Mention

The specific discovery of this compound is identified through its Chemical Abstracts Service (CAS) Registry Number: 57470-54-9 .[5] This unique identifier is critical for tracing the compound's first appearance in the chemical literature and subsequent studies. While a singular "discovery" paper is not readily apparent from initial broad searches, its existence as a catalogued chemical entity points to its synthesis and characterization in the mid-20th century, a period of burgeoning interest in heterocyclic chemistry. The study of the broader imidazo[1,2-b]pyridazine framework dates back to at least 1966, indicating a long history of research into this class of compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol [5]
CAS Number 57470-54-9[5]
Appearance White to off-white powder
Purity Typically ≥97%
Storage Room temperature, in an inert atmosphere and dark place

Synthesis and Experimental Protocols

The synthesis of the imidazo[1,2-b]pyridazine core, and by extension this compound, generally proceeds through a well-established synthetic route involving a condensation reaction.

General Synthetic Pathway

The most common and effective method for the formation of the imidazo[1,2-b]pyridazine backbone is the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[6] The introduction of a halogen at the 6-position of the pyridazine ring is crucial for a successful and high-yield cyclization. This is because the halogen directs the alkylation by the α-bromoketone to the desired ring nitrogen.[6]

A plausible synthetic workflow for obtaining this compound is depicted in the following diagram.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 3_amino_6_chloropyridazine 3-Amino-6-chloropyridazine 6_chloro_imidazo 6-Chloroimidazo[1,2-b]pyridazine 3_amino_6_chloropyridazine->6_chloro_imidazo Condensation chloroacetaldehyde Chloroacetaldehyde chloroacetaldehyde->6_chloro_imidazo imidazo_ol This compound 6_chloro_imidazo->imidazo_ol Nucleophilic Substitution (Hydrolysis)

Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

Based on established procedures for analogous compounds, a detailed experimental protocol for the synthesis of this compound can be proposed.

Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

  • To a solution of 3-amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 equivalents, typically as a 50% aqueous solution).

  • The reaction mixture is heated to reflux for several hours (e.g., 4-6 hours) and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, for instance by recrystallization from a suitable solvent system, to yield 6-chloroimidazo[1,2-b]pyridazine.

Step 2: Synthesis of this compound

  • The 6-chloroimidazo[1,2-b]pyridazine (1 equivalent) is dissolved in an appropriate solvent, such as a mixture of dioxane and water.

  • A strong base, for example, sodium hydroxide or potassium hydroxide (excess equivalents), is added to the solution.

  • The mixture is heated to a high temperature (e.g., 100-120 °C) for an extended period (e.g., 12-24 hours) to facilitate the nucleophilic aromatic substitution of the chloride with a hydroxyl group.

  • After cooling, the reaction mixture is neutralized with an acid (e.g., hydrochloric acid) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried to afford this compound.

Role as a Key Intermediate in Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex and potent drug candidates. The hydroxyl group at the 6-position provides a reactive handle for further functionalization through various chemical transformations, such as etherification or conversion to a leaving group for subsequent cross-coupling reactions.

The broader imidazo[1,2-b]pyridazine scaffold has been extensively explored in the development of inhibitors for a variety of protein kinases. The general workflow for the utilization of this scaffold in drug discovery is outlined below.

G Scaffold_ID Identification of Imidazo[1,2-b]pyridazine Scaffold Library_Synthesis Synthesis of a Library of Derivatives Scaffold_ID->Library_Synthesis Screening High-Throughput Screening (e.g., Kinase Assays) Library_Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Drug discovery workflow utilizing the imidazo[1,2-b]pyridazine scaffold.

Conclusion

This compound, while not as extensively documented as some of its more complex derivatives, represents a foundational molecule in the rich history of imidazo[1,2-b]pyridazine chemistry. Its straightforward, albeit inferred, synthesis from readily available starting materials makes it an accessible building block for medicinal chemists. The continued exploration of the imidazo[1,2-b]pyridazine scaffold in the quest for novel therapeutics underscores the importance of understanding the history and synthesis of its core constituents like this compound.

References

Imidazo[1,2-b]pyridazin-6-ol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of Imidazo[1,2-b]pyridazin-6-ol. While specific experimental data for this compound is limited in publicly available literature, this document outlines the fundamental physicochemical properties, general protocols for determining aqueous solubility and stability, and the context of its potential biological significance through relevant signaling pathways.

Core Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. This information is crucial for the design of solubility and stability studies.

PropertyValueSource
Molecular Formula C₆H₅N₃O[1]
Molecular Weight 135.12 g/mol [1]
CAS Number 57470-54-9[1]
Physical Form Solid
Storage Room temperature[1]

Experimental Protocols

Detailed methodologies for determining the aqueous solubility and stability of a compound like this compound are critical for preclinical development. The following sections describe standard experimental protocols.

Aqueous Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4]

Objective: To determine the saturation concentration of this compound in an aqueous medium at a specific temperature.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solution in kinetic solubility)[5]

  • Thermomixer or shaking incubator[5]

  • Centrifuge

  • HPLC-UV or LC-MS/MS system[3]

  • Validated analytical method for quantification of this compound

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and agitate them in a thermomixer or shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples at high speed to pellet any remaining solid material.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions. The experiment should be performed in triplicate.[6]

Stability Testing Protocol

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7][8][9]

Objective: To evaluate the stability of this compound under defined storage conditions and establish a re-test period or shelf life.[10]

Materials:

  • This compound

  • Stability chambers with controlled temperature and humidity

  • Light-resistant containers

  • Validated stability-indicating analytical method (e.g., HPLC) capable of separating the parent compound from potential degradation products.[10]

Procedure:

  • Sample Preparation: Package the this compound in containers that simulate the proposed storage and distribution packaging.[10]

  • Storage Conditions: Place the samples in stability chambers under various conditions as per ICH guidelines. Common conditions include:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[8]

  • Testing Frequency: Test the samples at specified time points. For a 12-month study, typical time points for long-term testing are 0, 3, 6, 9, and 12 months. For accelerated testing, a minimum of three time points, such as 0, 3, and 6 months, is recommended.[7]

  • Analytical Testing: At each time point, analyze the samples for appearance, assay (potency), degradation products, and other relevant physical and chemical properties.

  • Data Evaluation: Analyze the data to determine the rate of change of various attributes. This information is used to establish the shelf life and recommended storage conditions.

Visualizations

Experimental Workflow: Aqueous Solubility (Shake-Flask Method)

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to buffer B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute sample E->F G Quantify by HPLC or LC-MS/MS F->G

Caption: Workflow for determining thermodynamic aqueous solubility.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Derivatives of the Imidazo[1,2-b]pyridazine scaffold have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is implicated in conditions like pulmonary fibrosis.[11][12]

G cluster_upstream Upstream Signaling cluster_pathway PI3K/AKT/mTOR Pathway cluster_downstream Downstream Effects GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth Inhibitor Imidazo[1,2-b]pyridazine Derivatives Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

spectroscopic data of Imidazo[1,2-b]pyridazin-6-ol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data of Imidazo[1,2-b]pyridazin-6-ol

The introduction of a hydroxyl group at the C-6 position of the imidazo[1,2-b]pyridazine core significantly influences its electronic environment and, consequently, its spectroscopic properties. The data presented below is a prediction based on the analysis of published data for parent imidazo[1,2-b]pyridazine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 7.8 - 8.0s-
H-3~ 7.4 - 7.6s-
H-7~ 7.0 - 7.2d~ 9.0
H-8~ 7.6 - 7.8d~ 9.0
OH~ 9.0 - 11.0br s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 125 - 130
C-3~ 110 - 115
C-5~ 140 - 145
C-6~ 150 - 155
C-7~ 115 - 120
C-8~ 120 - 125
C-8a~ 135 - 140
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key predicted vibrational frequencies for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Strong
N-H stretch (imidazole tautomer)3100 - 3150Medium
C-H stretch (aromatic)3000 - 3100Medium
C=N stretch (imidazole/pyridazine)1620 - 1650Strong
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-O stretch (hydroxyl)1200 - 1250Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected mass spectral data for this compound are as follows.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zRelative Intensity
[M]⁺135.04High
[M-H]⁺134.03Moderate
[M-CO]⁺107.04Moderate
[M-HCN]⁺108.03Low

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis of this compound

The synthesis of this compound can be achieved by the hydrolysis of 6-chloro-imidazo[1,2-b]pyridazine.

Procedure:

  • A mixture of 6-chloro-imidazo[1,2-b]pyridazine (1 mmol) and an aqueous or alcoholic solution of a strong base like potassium hydroxide (2-3 equivalents) is prepared.

  • The reaction mixture is heated to reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with an acid (e.g., HCl).

  • The resulting precipitate is filtered, washed with water, and dried to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

  • Approximately 5-10 mg of the synthesized and purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired. Key parameters include a spectral width of 0-180 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Sample Preparation:

  • Solid State (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) is used.

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The solution is infused directly into the ion source or injected via a liquid chromatography (LC) system.

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a mass range that includes the expected molecular weight of the compound (m/z 135). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight & Formula Confirmation Interpretation Data Interpretation & Structure Confirmation NMR->Interpretation IR->Interpretation MS->Interpretation Reporting Reporting of Spectroscopic Data Interpretation->Reporting

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Potential Therapeutic Targets of Imidazo[1,2-b]pyridazin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of derivatives of this core structure, with a focus on imidazo[1,2-b]pyridazin-6-ol and its analogs. It is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The diverse range of targets highlights the versatility of this scaffold in addressing various pathological conditions, from cancer and autoimmune disorders to neurological diseases.[1][2][3]

Kinase Inhibition: A Prominent Mechanism of Action

A primary area where imidazo[1,2-b]pyridazine derivatives have shown significant promise is in the inhibition of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.[4]

Janus Kinase (JAK) Family: Targeting Autoimmune Diseases

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[5] Tyk2 is a key mediator of cytokine signaling pathways, particularly for IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and systemic lupus erythematosus.[5]

Notably, these compounds often target the catalytically inactive pseudokinase (JH2) domain of Tyk2, offering a potential avenue for achieving greater selectivity over other JAK family members and minimizing off-target effects.[5] Inhibition of the JH2 domain allosterically regulates the activity of the catalytic (JH1) domain.[6]

Quantitative Data: Tyk2 JH2 Inhibition

Compound IDTargetAssay TypeKi (nM)Cellular IC50 (nM)Reference
Compound 6cTyk2 JH2Binding Assay--[5]
Compound 6bTyk2 JH2hWB assay-817[5]
Compound 4Tyk2 JH2Binding Assay(Potent)-[5]

Signaling Pathway: Tyk2-Mediated Cytokine Signaling

Tyk2_Signaling cluster_dimer Dimerization Cytokine IL-12, IL-23, IFNα/β Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 activates JAK Other JAKs Receptor->JAK activates STAT STAT Tyk2->STAT phosphorylates JAK->STAT phosphorylates STAT_P p-STAT Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription Nucleus->Gene activates Imidazo_pyridazines Imidazo[1,2-b]pyridazine Derivatives Imidazo_pyridazines->Tyk2 inhibit (JH2 domain) PI3K_mTOR_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth Imidazo_pyridazines Imidazo[1,2-b]pyridazine Derivatives Imidazo_pyridazines->PI3K Imidazo_pyridazines->mTORC1 Imidazo_pyridazines->mTORC2 ADP_Glo_Workflow Start Start Step1 1. Kinase Reaction: - Kinase - Substrate - ATP - Test Compound (Imidazo[1,2-b]pyridazine) Start->Step1 Step2 2. Terminate & Deplete ATP: Add ADP-Glo™ Reagent Step1->Step2 Incubate Step3 3. Convert ADP to ATP & Detect: Add Kinase Detection Reagent Step2->Step3 Incubate Step4 4. Measure Luminescence Step3->Step4 End End Step4->End Xenograft_Workflow Start Start Step1 1. Cell Culture: Propagate human cancer cell line Start->Step1 Step2 2. Tumor Implantation: Subcutaneous injection into immunodeficient mice Step1->Step2 Step3 3. Tumor Growth: Monitor until tumors reach palpable size (e.g., 100-200 mm³) Step2->Step3 Step4 4. Randomization & Treatment: - Group randomization - Administer test compound and vehicle control Step3->Step4 Step5 5. Monitoring: - Measure tumor volume - Measure body weight - Observe overall health Step4->Step5 Step6 6. Endpoint & Analysis: - Euthanize mice - Excise and weigh tumors - Pharmacodynamic analysis Step5->Step6 End End Step6->End

References

An In-depth Technical Guide to the Synthesis of Imidazo[1,2-b]pyridazin-6-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for Imidazo[1,2-b]pyridazin-6-ol and its diverse analogs. The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. Notably, certain analogs are being investigated as ligands for β-amyloid plaques in the context of Alzheimer's disease and as inhibitors of Tyrosine Kinase 2 (Tyk2) for the treatment of autoimmune disorders.

This guide details the core synthetic strategies, provides step-by-step experimental protocols for key reactions, and presents quantitative data in structured tables for comparative analysis. Furthermore, it includes visualizations of relevant signaling pathways and a general experimental workflow to aid in the conceptualization and practical execution of these synthetic routes.

Core Synthetic Strategies

The construction of the imidazo[1,2-b]pyridazine core predominantly relies on the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone. The resulting 6-halo-imidazo[1,2-b]pyridazine serves as a versatile intermediate for the introduction of various functional groups at the C6 position through nucleophilic substitution or cross-coupling reactions. The synthesis of the target compound, this compound, can be achieved by the hydrolysis of the corresponding 6-chloro or 6-methoxy derivative.

A general synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Target Compounds A 3,6-Dichloropyridazine C 3-Amino-6-chloropyridazine A->C Amination B α-Haloketone (e.g., 2-Bromoacetophenone) D 6-Chloroimidazo[1,2-b]pyridazine Analog B->D C->D Condensation E This compound Analog D->E Hydrolysis F Other C6-Substituted Analogs D->F Nucleophilic Substitution / Cross-Coupling

General Synthetic Workflow for Imidazo[1,2-b]pyridazine Analogs.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key intermediates and the target compound, this compound.

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine

This procedure describes the amination of 3,6-dichloropyridazine to yield the essential precursor, 3-amino-6-chloropyridazine.

  • Materials: 3,6-Dichloropyridazine, Aqueous Ammonia (28-30%), Methylene Dichloride.

  • Procedure:

    • In a sealed pressure vessel, combine 3,6-dichloropyridazine (1.0 eq), aqueous ammonia (3.0 eq), and methylene dichloride.

    • Heat the mixture to 100 °C and stir vigorously for 9 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to afford pure 3-amino-6-chloropyridazine.

Protocol 2: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol details the condensation of 3-amino-6-chloropyridazine with 2-bromoacetophenone to form the imidazo[1,2-b]pyridazine core.

  • Materials: 3-Amino-6-chloropyridazine, 2-Bromoacetophenone, Sodium Bicarbonate, Ethanol.

  • Procedure:

    • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (1.5 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from ethanol to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Protocol 3: Synthesis of this compound

This procedure outlines the hydrolysis of a 6-chloro-imidazo[1,2-b]pyridazine analog to the corresponding 6-hydroxy derivative.

  • Materials: 6-Chloro-2-phenylimidazo[1,2-b]pyridazine, Sodium Hydroxide, Water, Hydrochloric Acid.

  • Procedure:

    • Suspend 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2 M).

    • Heat the mixture to reflux for 12-24 hours, or until the starting material is consumed as indicated by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to obtain this compound.

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various Imidazo[1,2-b]pyridazine analogs, providing a comparative overview of different synthetic approaches.

Table 1: Synthesis of 3-Amino-6-substituted Pyridazines

Starting MaterialReagents and ConditionsProductYield (%)Reference
3,6-DichloropyridazineAqueous NH₃, CH₂Cl₂, 100 °C, 9h3-Amino-6-chloropyridazine82.6[1]
3,6-DichloropyridazineLiquid NH₃, autoclave, 6h3-Amino-6-chloropyridazineHigh[2]
3-Amino-6-chloropyridazine57% HI, reflux3-Amino-6-iodopyridazine81[3]

Table 2: Synthesis of 6-Substituted-2-phenylimidazo[1,2-b]pyridazines

3-Amino-6-halopyridazineα-HaloketoneBase, Solvent, Temp.ProductYield (%)m.p. (°C)
3-Amino-6-chloropyridazine2-BromoacetophenoneNaHCO₃, EtOH, reflux6-Chloro-2-phenylimidazo[1,2-b]pyridazine70-85114-116
3-Amino-6-fluoropyridazine2-BromoacetophenoneNaHCO₃, EtOH, reflux6-Fluoro-2-phenylimidazo[1,2-b]pyridazine65-80-
3-Amino-6-iodopyridazine2-BromoacetophenoneNaHCO₃, EtOH, reflux6-Iodo-2-phenylimidazo[1,2-b]pyridazine60-75-

Table 3: Spectroscopic Data for Selected Imidazo[1,2-b]pyridazine Analogs

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)MS (m/z)
6-Chloroimidazo[1,2-b]pyridazine8.61 (d, J=4.0 Hz, 1H), 8.46 (d, J=12.0 Hz, 1H), 8.22 (d, J=4.0 Hz, 1H), 7.76 (d, J=12.0 Hz, 1H)149.3, 136.1, 128.7, 126.1, 124.0, 118.8154.2 [M+H]⁺
2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine8.01 (s, 1H), 7.85 (d, J=9.0 Hz, 2H), 7.40 (d, J=9.6 Hz, 1H), 6.95 (d, J=9.6 Hz, 1H), 6.78 (d, J=9.0 Hz, 2H), 3.01 (s, 6H), 2.60 (s, 3H)150.7, 146.5, 142.3, 139.1, 127.3, 124.7, 121.2, 117.8, 112.9, 112.5, 40.5, 15.2285.1 [M+H]⁺
Benzohydrazide derivative (6a)12.02 (s, 1H), 8.69 (s, 1H), 8.49-8.45 (m, 2H), 7.97-7.88 (m, 2H), 7.69-7.67 (m, 1H), 7.60-7.57 (m, 3H), 7.45-7.38 (m, 2H), 3.81 (s, 3H)161.4, 152.1, 144.1, 143.1, 140.7, 137.0, 136.2, 135.2, 134.6, 133.5, 132.5, 131.3, 130.7, 129.5, 125.2, 123.7, 122.3, 117.2, 116.0, 111.4, 56.2467.0 [M+H]⁺

Signaling Pathways and Biological Context

Imidazo[1,2-b]pyridazine analogs have been designed and synthesized to interact with specific biological targets. Understanding the signaling pathways in which these targets are involved is crucial for rational drug design and development.

Amyloid-Beta Plaque Formation Pathway

A key pathological hallmark of Alzheimer's disease is the extracellular deposition of amyloid-beta (Aβ) plaques. Imidazo[1,2-b]pyridazine derivatives have been developed as imaging agents for the detection of these plaques. The formation of Aβ plaques is a complex process initiated by the sequential cleavage of the amyloid precursor protein (APP).

G cluster_0 APP Processing cluster_1 Aβ Aggregation and Plaque Formation cluster_2 Cellular Location APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) cleavage C99 C99 fragment APP->C99 β-secretase (BACE1) cleavage Ab Amyloid-beta (Aβ) peptide C99->Ab γ-secretase cleavage Oligomers Aβ Oligomers (soluble, toxic) Ab->Oligomers Aggregation Fibrils Aβ Fibrils Oligomers->Fibrils Further Aggregation Plaques Amyloid Plaques (insoluble) Fibrils->Plaques Deposition TM Transmembrane EC Extracellular Space

Simplified Amyloid-Beta Plaque Formation Pathway.
Tyrosine Kinase 2 (Tyk2) Signaling Pathway

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and plays a critical role in cytokine signaling pathways that are implicated in various inflammatory and autoimmune diseases. Analogs of Imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, offering a promising therapeutic strategy.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK JAK Receptor->JAK Activation STAT STAT Tyk2->STAT Phosphorylation JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Translocation to Nucleus

Simplified Tyk2 Signaling Pathway.

This technical guide provides a foundational understanding of the synthesis and biological relevance of this compound and its analogs. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

References

Methodological & Application

Application Notes and Protocols for Imidazo[1,2-b]pyridazine-based Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinases are major targets for therapeutic intervention.

Derivatives of the Imidazo[1,2-b]pyridazine core have demonstrated inhibitory activity against a wide range of kinases, including but not limited to Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), CDC-like kinases (CLKs), PIM kinases, Tyrosine kinase 2 (Tyk2), and Monopolar spindle 1 (Mps1). This document provides detailed application notes and protocols for the use of Imidazo[1,2-b]pyridazine-based compounds in kinase inhibitor screening assays.

Data Presentation: Inhibitory Activities of Imidazo[1,2-b]pyridazine Derivatives

The following tables summarize the in vitro inhibitory activities of various Imidazo[1,2-b]pyridazine derivatives against several kinase targets. This data is crucial for understanding the structure-activity relationship (SAR) and for selecting appropriate starting points for inhibitor development campaigns.

Table 1: Inhibitory Activity against DYRKs and CLKs

Compound IDTarget KinaseIC50 (nM)Reference
20aDYRK1A50[1]
20aCLK182[1]
20aCLK444[1]
20aPfCLK132[1]
17DYRK1A93 (% inhib)[2]
19DYRK1A43 (% inhib)[2]
21DYRK1A60 (% inhib)[2]
26DYRK1A32 (% inhib)[2]

Table 2: Inhibitory Activity against PIM Kinases

Compound IDTarget KinaseIC50 (nM)Reference
K00135hPIM1Low nM[3]
K00135hPIM2Less potent[3]

Table 3: Inhibitory Activity against Tyk2 JH2 Domain

Compound IDTarget DomainKi (nM)Cellular IC50 (nM)hWB IC50 (nM)Reference
6qTyk2 JH20.015 - 0.03512 - 4163 - 136[4]
6rTyk2 JH20.015 - 0.03512 - 4163 - 136[4]
6sTyk2 JH20.015 - 0.03512 - 4163 - 136[4]
6tTyk2 JH20.015 - 0.03512 - 4163 - 136[4]
6bTyk2 JH2N/AN/A817[4]

Table 4: Inhibitory Activity against Mps1 Kinase

Compound IDTarget KinaseCellular Mps1 IC50 (nM)A549 IC50 (nM)Reference
27fMps10.706.0[5][6]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the experimental processes and the biological context of kinase inhibition, the following diagrams illustrate a key signaling pathway, a general experimental workflow, and a typical screening cascade.

G JAK-STAT Signaling Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation Inhibitor Imidazo[1,2-b]pyridazine (e.g., Tyk2 Inhibitor) Inhibitor->JAK Inhibition

JAK-STAT Pathway Inhibition

G General Kinase Inhibitor Screening Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay a Prepare Assay Plate: Kinase, Substrate, ATP b Add Imidazo[1,2-b]pyridazine Compound Series a->b c Incubate b->c d Detect Kinase Activity (e.g., TR-FRET, Radiometric) c->d e Data Analysis (IC50) d->e j Data Analysis (EC50) f Seed Cells in Microplate g Treat with Imidazo[1,2-b]pyridazine Compound Series f->g h Incubate g->h i Measure Cell Viability/ Target Phosphorylation h->i i->j

Screening Workflow Overview

G Kinase Inhibitor Screening Cascade HTS High-Throughput Screening (HTS) (Large Compound Library) Hit_Conf Hit Confirmation & Triage (Single Concentration) HTS->Hit_Conf Dose_Resp Dose-Response (IC50 Determination) (Biochemical Assay) Hit_Conf->Dose_Resp Selectivity Selectivity Profiling (Panel of Kinases) Dose_Resp->Selectivity Cell_Based Cell-based Assays (Potency & Toxicity) Selectivity->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt

Screening Cascade Funnel

Experimental Protocols

The following are detailed protocols for common kinase inhibitor screening assays. These can be adapted for specific kinases and Imidazo[1,2-b]pyridazine derivatives.

Protocol 1: Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is suitable for determining the IC50 values of Imidazo[1,2-b]pyridazine derivatives in a purified enzyme system.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 10 mM EDTA in detection buffer)

  • Imidazo[1,2-b]pyridazine compounds dissolved in DMSO

  • Low-volume 384-well assay plates (black)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the Imidazo[1,2-b]pyridazine compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add 2 µL of the diluted compound solution. b. Add 4 µL of a solution containing the kinase and biotinylated substrate in assay buffer. c. Initiate the reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the plate at room temperature for 60-90 minutes.

  • Detection: a. Add 10 µL of stop/detection solution containing EDTA, the Europium-labeled antibody, and the streptavidin-conjugated acceptor. b. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: a. Calculate the TR-FRET ratio (Acceptor emission / Donor emission). b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radiometric Kinase Assay

This is a highly sensitive method to measure the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.

Materials:

  • Purified recombinant kinase

  • Protein or peptide substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Unlabeled ATP

  • Assay buffer

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose paper (e.g., P81)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Reaction Setup: a. Prepare a master mix containing assay buffer, substrate, and kinase. b. Dispense the master mix into microcentrifuge tubes. c. Add the Imidazo[1,2-b]pyridazine compounds at various concentrations.

  • Initiation and Incubation: a. Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. b. Incubate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stopping the Reaction and Spotting: a. Stop the reaction by adding phosphoric acid. b. Spot a small volume (e.g., 10-20 µL) of each reaction mixture onto a labeled square of phosphocellulose paper.

  • Washing: a. Wash the phosphocellulose paper multiple times (e.g., 4 x 5 minutes) in a bath of phosphoric acid to remove unincorporated radiolabeled ATP. b. Perform a final wash with acetone to air dry the paper.

  • Quantification: a. Place each paper square into a scintillation vial. b. Add scintillation fluid. c. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Determine the percentage of inhibition for each compound concentration relative to a no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Protocol 3: Cell-Based Proliferation/Viability Assay (WST-1)

This protocol assesses the effect of Imidazo[1,2-b]pyridazine compounds on the proliferation and viability of cancer cell lines, which is often dependent on the activity of specific kinases.[3]

Materials:

  • Human leukemia cell lines (e.g., MV4;11, RS4;11) or other relevant cell lines

  • Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, antibiotics)

  • 96-well cell culture plates

  • Imidazo[1,2-b]pyridazine compounds dissolved in DMSO

  • WST-1 cell proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells per well in 100 µL of culture medium.

  • Compound Treatment: a. Add various concentrations of the Imidazo[1,2-b]pyridazine compounds to the wells. A typical final concentration range is 0.1 to 10 µM. Include a DMSO-only control. b. Incubate the plate for 48 hours in a humidified incubator at 37°C and 5% CO₂.

  • WST-1 Assay: a. Add 10 µL of WST-1 reagent to each well. b. Incubate for an additional 1-4 hours, or until a sufficient color change is observed.

  • Data Acquisition: a. Gently shake the plate for 1 minute. b. Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength above 600 nm.

  • Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate cell viability as a percentage relative to the DMSO-treated control cells. c. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The Imidazo[1,2-b]pyridazine scaffold serves as a versatile and potent platform for the development of kinase inhibitors. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively screen and characterize Imidazo[1,2-b]pyridazine-based compounds. By employing a combination of biochemical and cell-based assays, researchers can identify promising lead candidates for further development into novel therapeutics.

References

Application Notes and Protocols for Imidazo[1,2-b]pyridazin-6-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Imidazo[1,2-b]pyridazine is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Notably, this scaffold is a core component of successful kinase inhibitors, such as ponatinib, highlighting its potential in targeting signaling pathways often dysregulated in disease.[1] Specifically, derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, which is implicated in autoimmune and inflammatory diseases.[3]

These application notes provide a comprehensive guide for utilizing Imidazo[1,2-b]pyridazin-6-ol in cell-based assays to explore its potential cytotoxic effects and its activity as a kinase inhibitor. The protocols provided are foundational and can be adapted to specific cell lines and research objectives.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). These values are determined by treating cells with a range of compound concentrations and measuring the response. The results of such assays should be organized to facilitate clear comparison.

Table 1: Hypothetical Inhibitory Activity of this compound

Assay TypeCell Line / TargetParameterValue
Cell ViabilityHeLa (Cervical Cancer)GI5015 µM
Cell ViabilityA549 (Lung Cancer)GI5025 µM
Kinase ActivityKinase AIC50500 nM
Kinase ActivityKinase BIC501.2 µM
Kinase ActivityKinase CIC50> 50 µM

Signaling Pathway

Many imidazo[1,2-b]pyridazine derivatives function by inhibiting protein kinases, which are crucial enzymes in cellular signaling. The diagram below illustrates a generic kinase signaling cascade that is a common target for therapeutic intervention in diseases like cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Ligand Binding Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Kinase_C Kinase C Kinase_B->Kinase_C Phosphorylation TF Transcription Factor Kinase_C->TF Activation Imidazo This compound Imidazo->Kinase_B Inhibition Gene Gene Expression TF->Gene Transcription

Caption: Generic kinase signaling pathway inhibited by this compound.

Experimental Protocols

I. Cell Viability Assay (MTT Protocol)

This protocol is designed to assess the effect of this compound on cell viability by measuring metabolic activity.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[4]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 80-90% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-treatment" control.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[5]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4][5]

  • Solubilization and Data Acquisition:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.[7]

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with compound incubate_24h->treat_cells prepare_compound Prepare serial dilutions of This compound prepare_compound->treat_cells incubate_48h Incubate 48-72h treat_cells->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data (Calculate GI50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

II. Cell-Based Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to measure the ability of this compound to inhibit a specific kinase within a cellular context. This type of assay often measures the downstream consequences of kinase activity, such as the production of ATP or the expression of a reporter gene.[8]

Materials:

  • Engineered cell line expressing the kinase of interest and a corresponding reporter system (e.g., luciferase).

  • Assay medium (specific to the cell line).

  • This compound.

  • DMSO.

  • Luminescence-based detection reagent (e.g., CellTiter-Glo®, ADP-Glo™).[7][8]

  • White, opaque-walled 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the engineered cells into a white, opaque-walled 96-well plate at a predetermined density in 80 µL of assay medium.

  • Compound Preparation and Addition:

    • Prepare a 10-point, 1:3 serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).[8]

    • Prepare a "no inhibitor" control (DMSO only).

    • Dilute the compound series in assay medium.

    • Add 20 µL of the diluted compound solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 6, 24, or 48 hours) at 37°C and 5% CO2. The incubation time should be optimized based on the specific kinase and signaling pathway.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the luminescence-based detection reagent according to the manufacturer's instructions (e.g., add a volume equal to the culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[8]

    • The luminescent signal is proportional to the kinase activity (or a downstream marker).

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

G start Start seed_cells Seed engineered cells in opaque 96-well plate start->seed_cells add_compound Add compound to cells seed_cells->add_compound prepare_compound Prepare serial dilutions of This compound prepare_compound->add_compound incubate Incubate for optimized duration add_compound->incubate add_reagent Add luminescent detection reagent incubate->add_reagent lyse_cells Mix to lyse cells and stabilize signal add_reagent->lyse_cells read_plate Read luminescence lyse_cells->read_plate analyze Analyze data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for a cell-based kinase inhibition assay.

References

Application Note and Protocol for the Laboratory Synthesis of Imidazo[1,2-b]pyridazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazo[1,2-b]pyridazine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The core scaffold is a key component in various therapeutic agents. This document provides a detailed three-step protocol for the laboratory synthesis of Imidazo[1,2-b]pyridazin-6-ol, a valuable intermediate for the development of novel pharmaceuticals. The synthesis proceeds via the formation of a 6-chloroimidazo[1,2-b]pyridazine intermediate, followed by O-benzylation and subsequent deprotection to yield the target compound.

Overall Reaction Scheme:

A three-step synthesis is employed to produce this compound.

Overall_Reaction_Scheme cluster_0 Step 1: Cyclization cluster_1 Step 2: O-Benzylation cluster_2 Step 3: Deprotection 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 6-Chloroimidazo[1,2-b]pyridazine 6-Chloroimidazo[1,2-b]pyridazine 3-Amino-6-chloropyridazine->6-Chloroimidazo[1,2-b]pyridazine Reflux Chloroacetaldehyde Chloroacetaldehyde Benzyl_Alcohol Benzyl Alcohol, NaH 6-(Benzyloxy)imidazo[1,2-b]pyridazine 6-(Benzyloxy)imidazo [1,2-b]pyridazine 6-Chloroimidazo[1,2-b]pyridazine_ref->6-(Benzyloxy)imidazo[1,2-b]pyridazine DMF, Heat H2_Pd_C H2, Pd/C This compound This compound 6-(Benzyloxy)imidazo[1,2-b]pyridazine_ref->this compound EtOH, RT

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

This step involves the cyclization of 3-amino-6-chloropyridazine with chloroacetaldehyde to form the imidazo[1,2-b]pyridazine core.[1]

Materials:

  • 3-Amino-6-chloropyridazine

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq).

  • Add a 50% aqueous solution of chloroacetaldehyde (1.2 eq).

  • The mixture is heated to 90°C and refluxed for 5 hours.

  • After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), water is distilled off to yield a crude brown-yellow solid.

  • The crude product is stirred with 100 mL of ethanol and then filtered to afford the purified 6-chloroimidazo[1,2-b]pyridazine as a brown solid.

Step 2: Synthesis of 6-(Benzyloxy)imidazo[1,2-b]pyridazine

This procedure details the nucleophilic substitution of the chloride at the 6-position with a benzyloxy group.

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine

  • Benzyl alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere setup

  • Syringe and needle

  • Stirring plate and magnetic stirrer

  • Ice bath

Procedure:

  • In a dry, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Cool the flask in an ice bath and add sodium hydride (1.2 eq) portion-wise with stirring.

  • Slowly add benzyl alcohol (1.1 eq) to the suspension and stir for 30 minutes at room temperature.

  • Add a solution of 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-(benzyloxy)imidazo[1,2-b]pyridazine.

Step 3: Synthesis of this compound

The final step is the deprotection of the benzyloxy group via catalytic hydrogenation to yield the target compound, this compound.[2]

Materials:

  • 6-(Benzyloxy)imidazo[1,2-b]pyridazine

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filtration apparatus with Celite®

Procedure:

  • Dissolve 6-(benzyloxy)imidazo[1,2-b]pyridazine (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Carefully add 10% palladium on carbon (10 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional solvent (ethanol or methanol).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

Step Reactant 1 Reactant 2 Key Reagents/Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 3-Amino-6-chloropyridazineChloroacetaldehyde-Water/Ethanol905~70-80
2 6-Chloroimidazo[1,2-b]pyridazineBenzyl alcoholNaHDMF80-904-6~60-75 (Estimated)
3 6-(Benzyloxy)imidazo[1,2-b]pyridazineHydrogen10% Pd/CEthanolRoom Temp12-24>90 (Estimated)[2]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_1 Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine cluster_2 Step 2: Synthesis of 6-(Benzyloxy)imidazo[1,2-b]pyridazine cluster_3 Step 3: Synthesis of this compound A1 Charge flask with 3-amino-6-chloropyridazine and chloroacetaldehyde solution. A2 Heat mixture to 90°C and reflux for 5h. A1->A2 A3 Monitor reaction by TLC. A2->A3 A4 Distill off water to obtain crude solid. A3->A4 A5 Triturate with ethanol and filter. A4->A5 A6 Obtain purified 6-chloroimidazo[1,2-b]pyridazine. A5->A6 B1 Prepare NaH suspension in anhydrous DMF under inert gas. A6->B1 Proceed to Step 2 B2 Add benzyl alcohol and stir for 30 min. B1->B2 B3 Add solution of 6-chloroimidazo[1,2-b]pyridazine. B2->B3 B4 Heat to 80-90°C for 4-6h, monitoring by TLC. B3->B4 B5 Quench with water and perform aqueous workup. B4->B5 B6 Purify by column chromatography. B5->B6 B7 Obtain purified 6-(benzyloxy)imidazo[1,2-b]pyridazine. B6->B7 C1 Dissolve 6-(benzyloxy)imidazo[1,2-b]pyridazine in ethanol. B7->C1 Proceed to Step 3 C2 Add 10% Pd/C catalyst. C1->C2 C3 Establish hydrogen atmosphere. C2->C3 C4 Stir vigorously at RT for 12-24h, monitoring by TLC. C3->C4 C5 Filter through Celite to remove catalyst. C4->C5 C6 Evaporate solvent under reduced pressure. C5->C6 C7 Obtain final product: this compound. C6->C7

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Imidazo[1,2-b]pyridazin-6-ol as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Derivatives of this heterocycle have demonstrated significant activity against a range of therapeutically relevant kinases, including Tyrosine Kinase 2 (TYK2), Pim kinases, I-kappa B kinase beta (IKKβ), Transforming growth factor-β-activated kinase 1 (TAK1), and Bruton's tyrosine kinase (BTK).[3][4][5][6] This broad activity profile makes the imidazo[1,2-b]pyridazine core an excellent starting point for the development of chemical probes to identify novel kinase targets and to elucidate complex signaling pathways.

This document provides detailed application notes and protocols for the use of Imidazo[1,2-b]pyridazin-6-ol as a foundational chemical probe for target identification. While direct literature on the specific use of this compound as a probe is emerging, its structural similarity to known kinase inhibitors suggests its potential as a valuable tool in chemical biology and drug discovery. The protocols outlined below are based on established methodologies for chemical proteomics and target engagement studies and are adapted for the hypothetical application of an this compound-derived probe.

Data Presentation: Quantitative Activity of Imidazo[1,2-b]pyridazine Derivatives

The following tables summarize the reported inhibitory activities of various imidazo[1,2-b]pyridazine derivatives against several protein kinases. This data provides a basis for the expected target profile of a chemical probe derived from this compound.

Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against TYK2

Compound ReferenceTargetAssay TypeIC50 (nM)Ki (nM)Selectivity
Compound 6 [3]TYK2 JH2Cellular12 - 410.015 - 0.035>10,000-fold vs. a panel of 230 kinases
Compound 29 [5]TYK2 JH2Cellular<1000-Highly selective

Table 2: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Other Kinases

Compound ClassTarget KinaseAssay TypeIC50 (nM)Reference
Imidazo[1,2-b]pyridazinesIKKβCell-free-[4]
Imidazo[1,2-b]pyridazinesTAK1Enzymatic55[7]
Imidazo[1,2-b]pyridazinesBTKEnzymatic1.3[6]
Imidazo[1,2-b]pyridazinesMps1Cellular0.70[4]
Imidazo[1,2-b]pyridazinesCDK2Enzymatic3 - 5[8]

Mandatory Visualizations

G cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Purification cluster_2 Protein Identification & Validation start This compound step1 Functionalization with Linker start->step1 step2 Immobilization on Solid Support step1->step2 step3 Incubate with Cell Lysate step2->step3 step4 Wash to Remove Non-specific Binders step3->step4 step5 Elute Bound Proteins step4->step5 step6 Protein Digestion (e.g., Trypsin) step5->step6 step7 LC-MS/MS Analysis step6->step7 step8 Data Analysis & Hit Identification step7->step8 step9 Target Validation (e.g., CETSA, Western Blot) step8->step9

G cluster_nucleus cytokine Cytokines (IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 Activation jak JAK1/2 receptor->jak Activation stat STATs tyk2->stat Phosphorylation jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization gene_transcription Gene Transcription stat_dimer->gene_transcription Translocation nucleus Nucleus probe Imidazo[1,2-b]pyridazine Probe probe->tyk2 Inhibition

Experimental Protocols

Protocol 1: Synthesis of an this compound-derived Affinity Probe

This protocol describes a hypothetical synthesis for creating an affinity probe from this compound by attaching a linker suitable for immobilization. The hydroxyl group at the 6-position is a suitable handle for functionalization.

Materials:

  • This compound

  • Linker with a terminal reactive group (e.g., a carboxyl group) and a protected amine (e.g., Boc-protected aminohexanoic acid)

  • Coupling agents (e.g., DCC, EDC)

  • Amine-reactive solid support (e.g., NHS-activated sepharose beads)

  • Anhydrous solvents (DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Linker Attachment: a. Dissolve this compound and the Boc-protected aminohexanoic acid linker in anhydrous DMF. b. Add a coupling agent (e.g., DCC or EDC/NHS) and a catalytic amount of DMAP. c. Stir the reaction at room temperature overnight. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, purify the product by column chromatography.

  • Deprotection: a. Dissolve the linker-modified compound in DCM. b. Add TFA and stir at room temperature for 1-2 hours to remove the Boc protecting group. c. Evaporate the solvent and TFA under reduced pressure.

  • Immobilization: a. Wash NHS-activated sepharose beads with anhydrous DMF. b. Dissolve the deprotected linker-modified compound in anhydrous DMF. c. Add the solution to the prepared beads and incubate overnight at room temperature with gentle shaking. d. Quench any unreacted NHS groups by adding a solution of ethanolamine. e. Wash the beads extensively with DMF, followed by PBS, to remove any non-covalently bound probe. f. Store the affinity matrix at 4°C in PBS containing a preservative (e.g., sodium azide).

Protocol 2: Affinity Purification of Target Proteins

This protocol details the use of the synthesized affinity matrix to enrich for target proteins from a cell lysate.

Materials:

  • This compound affinity matrix

  • Control beads (unfunctionalized sepharose)

  • Cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or a solution of the free probe)

Procedure:

  • Lysate Preparation: a. Harvest cells and lyse them in ice-cold lysis buffer. b. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. c. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Affinity Pulldown: a. Equilibrate the affinity matrix and control beads with lysis buffer. b. Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with a specific volume of the affinity matrix and control beads for 2-4 hours at 4°C with gentle rotation. c. For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the affinity matrix.

  • Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: a. Elute the bound proteins by adding elution buffer and incubating for 5-10 minutes at room temperature. b. Alternatively, elute with SDS-PAGE sample buffer and heat at 95°C for 5 minutes. c. Collect the eluate for downstream analysis.

Protocol 3: Protein Identification by Quantitative Mass Spectrometry

This protocol describes the preparation and analysis of the eluted proteins by LC-MS/MS for identification and relative quantification.

Materials:

  • Eluted protein samples from Protocol 2

  • Urea, DTT, Iodoacetamide

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. Denature the eluted proteins in 8 M urea. b. Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide. c. Dilute the urea concentration to <2 M with ammonium bicarbonate buffer. d. Digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: a. Acidify the peptide mixture with formic acid and desalt using C18 StageTips. b. Analyze the peptides by nano-LC-MS/MS.

  • Data Analysis: a. Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Sequest. b. Use label-free quantification (LFQ) or stable isotope labeling (e.g., SILAC) to compare the abundance of proteins in the affinity pulldown versus the control pulldown and the competition experiment. c. Identify proteins that are significantly enriched in the probe pulldown and depleted in the competition experiment as high-confidence binders.

Protocol 4: Target Engagement Verification by Cellular Thermal Shift Assay (CETSA)

This protocol describes how to validate the engagement of this compound with a putative target protein in intact cells.[9]

Materials:

  • Intact cells

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer

  • Antibody against the putative target protein

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: a. Treat cells with this compound or DMSO for a defined period.

  • Thermal Challenge: a. Aliquot the treated cell suspension into PCR tubes. b. Heat the aliquots at different temperatures for 3 minutes using a thermal cycler. c. Cool the samples to room temperature.

  • Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble fraction from the precipitated proteins by centrifugation. c. Transfer the supernatant to new tubes and determine the protein concentration.

  • Detection: a. Analyze the soluble protein fractions by Western blotting using an antibody specific for the putative target protein. b. Quantify the band intensities to generate a melting curve. c. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

This compound represents a promising starting point for the development of a chemical probe for kinase target identification. Based on the known activity of its structural analogs, a probe derived from this scaffold is expected to interact with a range of kinases involved in important cellular signaling pathways. The protocols provided herein offer a comprehensive framework for the synthesis and application of such a probe, enabling the discovery and validation of novel drug targets and the elucidation of their roles in health and disease. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems and research questions.

References

Application Notes: Analytical Methods for the Quantification of Imidazo[1,2-b]pyridazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-b]pyridazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, certain derivatives have been identified as potent inhibitors of protein kinases, such as Casein Kinase 2 (CK2), which are implicated in various disease pathways, including cancer. Accurate quantification of these compounds, such as Imidazo[1,2-b]pyridazin-6-ol, is critical for pharmacokinetic studies, drug metabolism research, and quality control in drug development.

While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, this document provides detailed protocols for proposed analytical methods based on standard practices for small molecule drug quantification. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the latter being the gold standard for bioanalytical assays due to its high sensitivity and selectivity.

I. Proposed Analytical Method: HPLC-UV

This method is suitable for the quantification of this compound in bulk drug substance or simple formulations where high sensitivity is not required.

A. Experimental Protocol

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 254-320 nm).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Perform a linear regression analysis on the calibration curve.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

B. General Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) cal Prepare Calibration Standards (1-100 µg/mL) stock->cal inject Inject into HPLC System cal->inject sample Prepare Analytical Sample sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate curve Generate Calibration Curve integrate->curve quantify Quantify Sample Concentration curve->quantify

Caption: General workflow for quantification of this compound by HPLC-UV.

II. Proposed Bioanalytical Method: LC-MS/MS

This method is highly recommended for the quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, offering superior sensitivity and selectivity.

A. Experimental Protocol

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by re-equilibration.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM):

      • Determine the precursor ion (Q1) corresponding to the [M+H]+ of this compound.

      • Optimize collision energy to identify a stable and abundant product ion (Q3).

      • A similar process should be followed for an appropriate internal standard (IS).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for injection.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Use a weighted (1/x²) linear regression to fit the calibration curve.

    • Quantify the samples using the regression equation.

B. Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound in human plasma.

ParameterResultAcceptance Criteria
Linearity Range 0.5 - 500 ng/mLCorrelation coefficient (r²) > 0.99
Correlation Coefficient (r²) 0.998-
Lower Limit of Quantification (LLOQ) 0.5 ng/mLAccuracy: 80-120%, Precision: <20%
Upper Limit of Quantification (ULOQ) 500 ng/mLAccuracy: 80-120%, Precision: <15%
Intra-day Precision (%CV) 3.5% - 8.2%< 15% (< 20% at LLOQ)
Inter-day Precision (%CV) 5.1% - 9.8%< 15% (< 20% at LLOQ)
Accuracy (% Bias) -6.5% to 4.3%Within ±15% (±20% at LLOQ)
Matrix Effect 92% - 104%Consistent and reproducible
Recovery > 85%Consistent and reproducible

III. Contextual Signaling Pathway

Imidazo[1,2-b]pyridazines are often investigated as kinase inhibitors. Given their structural similarity to known Casein Kinase 2 (CK2) inhibitors, quantifying their cellular concentration is key to understanding their mechanism of action. The diagram below illustrates a simplified view of the CK2 signaling pathway, which is involved in cell proliferation and survival.

cluster_pathway Simplified CK2 Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor binds CK2 CK2 Receptor->CK2 activates Akt Akt/PKB CK2->Akt phosphorylates NFkB NF-κB CK2->NFkB activates Apoptosis Apoptosis CK2->Apoptosis inhibits Cell_Survival Cell Proliferation & Survival Akt->Cell_Survival promotes NFkB->Cell_Survival promotes Inhibitor This compound Inhibitor->CK2 inhibits

Caption: Simplified signaling pathway of Casein Kinase 2 (CK2) and the inhibitory role of this compound.

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Derivatives of this core structure have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and inflammatory disorders. This document provides detailed application notes and protocols for the use of Imidazo[1,2-b]pyridazine analogs, including the parent compound Imidazo[1,2-b]pyridazin-6-ol, in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors.

Target Landscape of Imidazo[1,2-b]pyridazine Derivatives

High-throughput screening campaigns have successfully identified Imidazo[1,2-b]pyridazine derivatives as potent inhibitors of several key kinases. The versatility of this scaffold allows for substitutions that can be tailored to achieve high potency and selectivity against specific kinase targets.

Key Kinase Targets:
  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Implicated in neurological disorders and certain cancers.

  • Tyrosine kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, playing a crucial role in cytokine signaling pathways involved in autoimmune and inflammatory diseases.

  • Bruton's tyrosine kinase (BTK): A key component of the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies.[1][2]

  • Anaplastic lymphoma kinase (ALK): A receptor tyrosine kinase whose mutations and rearrangements are oncogenic drivers in various cancers, including non-small cell lung cancer.

  • Cyclin-dependent kinases (CDKs): Master regulators of the cell cycle, with inhibitors showing promise in cancer therapy.

  • Tropomyosin receptor kinases (TRKs): A family of neurotrophin receptors, with inhibitors being effective against cancers harboring TRK fusion genes.

  • Fms-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).

Data Presentation: Inhibitory Activities of Imidazo[1,2-b]pyridazine Derivatives

The following tables summarize the reported inhibitory activities of various Imidazo[1,2-b]pyridazine derivatives against their respective kinase targets. This data provides a baseline for understanding the potential potency of this chemical class in HTS campaigns.

Compound/Derivative Target Kinase Assay Type IC50 (nM) Reference
Compound 22BTKHTRF Assay1.3[1][2]
BTKELISA Assay2.6[2]
Compound 6q-tTyk2 JH2Enzymatic Assay0.015 - 0.035 (Ki)
Tyk2 (Cellular)Cellular Assay12 - 41
Tyk2 (hWB)hWB Assay63 - 136
Compound O-10ALK (Wild-Type)Enzymatic Assay2.6
ALK (G1202R mutant)Enzymatic Assay6.4
ALK (L1196M/G1202R mutant)Enzymatic Assay23
Compound 15mTRK (Wild-Type)Enzymatic Assay0.08
TRK (G595R mutant)Enzymatic Assay2.14
TRK (G667C mutant)Enzymatic Assay0.68

Experimental Protocols for High-Throughput Screening

Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable for screening libraries of Imidazo[1,2-b]pyridazine analogs.

Protocol 1: Homogeneous Luminescent Kinase Assay (e.g., Kinase-Glo®)

This protocol is a universal method for measuring the activity of a wide range of kinases by quantifying the amount of ATP remaining in solution after a kinase reaction.

Principle: The Kinase-Glo® reagent contains luciferase, which produces light in the presence of ATP. The amount of light generated is proportional to the amount of ATP remaining in the well. Therefore, a lower luminescence signal indicates higher kinase activity (more ATP consumed).

Materials:

  • Kinase of interest (e.g., DYRK1A, ALK)

  • Kinase substrate (specific to the kinase)

  • Imidazo[1,2-b]pyridazine compound library (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (specific to the kinase, typically containing MgCl2, DTT, and a buffer like HEPES)

  • ATP solution

  • White, opaque 384-well or 1536-well plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each Imidazo[1,2-b]pyridazine compound from the library into the wells of the assay plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase, its specific substrate, and assay buffer.

  • Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: To start the kinase reaction, add a predetermined concentration of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Protocol 2: Fluorescence Polarization (FP) Based Kinase Assay

This protocol is suitable for screening inhibitors that compete with a fluorescently labeled tracer for binding to the kinase.

Principle: A small fluorescent molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger molecule (the kinase), its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that displaces the tracer from the kinase will cause a decrease in polarization.

Materials:

  • Kinase of interest (e.g., Tyk2 JH2, BTK)

  • Fluorescently labeled tracer specific for the kinase's active site

  • Imidazo[1,2-b]pyridazine compound library (dissolved in DMSO)

  • FP assay buffer

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Dispense compounds into the assay plate as described in Protocol 1.

  • Assay Mixture Preparation: Prepare a master mix containing the kinase and the fluorescent tracer in the FP assay buffer.

  • Reaction Incubation: Add the assay mixture to each well of the plate. Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Signal Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

Data Analysis:

  • Calculate the change in millipolarization (mP) units for each well.

  • Determine the percent displacement of the tracer for each compound.

  • Identify hits based on a significant decrease in fluorescence polarization.

  • Calculate the Z'-factor to validate the assay performance.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_receptor Cell Surface Receptor cluster_kinase_cascade Kinase Cascade cluster_signaling_proteins Signaling Proteins cluster_cellular_response Cellular Response Receptor Cytokine Receptor / B-Cell Receptor JAK JAKs (e.g., Tyk2) Receptor->JAK BTK BTK Receptor->BTK STAT STATs JAK->STAT TranscriptionFactors Other Transcription Factors BTK->TranscriptionFactors OtherKinases Other Downstream Kinases (e.g., ALK, DYRK1A) OtherKinases->TranscriptionFactors GeneExpression Gene Expression STAT->GeneExpression TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation & Survival GeneExpression->CellProliferation Inflammation Inflammation GeneExpression->Inflammation Imidazo Imidazo[1,2-b]pyridazine Derivatives Imidazo->JAK Inhibition Imidazo->BTK Inhibition Imidazo->OtherKinases Inhibition

Caption: Inhibition of Kinase Signaling Pathways by Imidazo[1,2-b]pyridazine Derivatives.

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis CompoundPlating Compound Library Plating (Imidazo[1,2-b]pyridazines) Reaction Kinase Reaction / Binding CompoundPlating->Reaction ReagentPrep Reagent Preparation (Kinase, Substrate/Tracer, ATP) ReagentPrep->Reaction Detection Signal Detection (Luminescence or FP) Reaction->Detection DataProcessing Raw Data Processing (% Inhibition / % Displacement) Detection->DataProcessing HitIdentification Hit Identification & Validation DataProcessing->HitIdentification SAR Structure-Activity Relationship (SAR) HitIdentification->SAR

Caption: High-Throughput Screening Workflow for Imidazo[1,2-b]pyridazine Analogs.

References

Application Notes and Protocols for the Synthesis of Imidazo[1,2-b]pyridazin-6-ol Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-b]pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include potential as anti-inflammatory, anticancer, and antimicrobial agents, as well as their utility in targeting specific enzymes and receptors.[1][2] This document provides detailed protocols for the synthesis of Imidazo[1,2-b]pyridazin-6-ol derivatives and their subsequent evaluation in Structure-Activity Relationship (SAR) studies, a critical component of modern drug discovery. The protocols outlined below are designed to be a comprehensive guide for researchers aiming to explore the therapeutic potential of this versatile scaffold.

Synthesis of Imidazo[1,2-b]pyridazine Derivatives

A general and effective method for the synthesis of the Imidazo[1,2-b]pyridazine core involves the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions.[3] The halogen at the 6-position of the pyridazine ring is crucial for the successful formation of the bicyclic system and serves as a handle for further functionalization.[2][3]

General Synthetic Scheme

A widely adopted synthetic route to generate diverse Imidazo[1,2-b]pyridazine derivatives is illustrated below. This multi-step synthesis begins with the hydrolysis of an ester intermediate to a carboxylic acid, followed by amide coupling and a final Buchwald-Hartwig reaction to introduce the desired amine at the C6 position.

Signaling_Pathway cluster_pathway Tyk2 Signaling Pathway Cytokine Cytokine (e.g., IFNα, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds Tyk2 Tyk2 Receptor->Tyk2 Activates JAK Other JAKs Receptor->JAK Activates STAT STAT Protein Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (pSTAT) Nucleus Nucleus pSTAT->Nucleus Translocates to Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription Initiates Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Tyk2 Inhibits

References

Applications of Imidazo[1,2-b]pyridazine Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic system serves as a core structural motif in a variety of potent and selective inhibitors targeting key enzymes implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] Notably, the kinase inhibitor ponatinib, which features this scaffold, has spurred further exploration into imidazo[1,2-b]pyridazine-containing derivatives for therapeutic applications.[1][2] This document provides an overview of recent applications, quantitative data on key compounds, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Kinase Inhibition in Oncology and Inflammation

Imidazo[1,2-b]pyridazine derivatives have emerged as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Tyrosine Kinase 2 (Tyk2) Inhibition

Tyk2 is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling pathways, particularly those involving IL-12, IL-23, and Type I interferons.[3] These pathways are central to the pathogenesis of autoimmune and inflammatory diseases.[3] A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[3]

Quantitative Data for Tyk2 JH2 Inhibitors [3]

CompoundR¹ (at N1 of pyridinone)R² (at C3 amide)Tyk2 JH2 Kᵢ (nM)IFNα Cellular IC₅₀ (nM)hWB IC₅₀ (nM)
6a PhenylCyclopropyl0.22100440
6c 4-CyanophenylCyclopropyl0.0420110
6e 2-PyridylCyclopropyl0.0419100
6n 2-PyridylIsopropyl0.0230130
6o 2-PyridylCyclobutyl0.0420110
6p 2-Pyridyl3-hydroxy-2,2-dimethylpropyl0.0420100
6 2-Pyridyl(1R,2S)-2-fluorocyclopropyl0.031470

hWB: human Whole Blood assay

Signaling Pathway

Tyk2_Signaling_Pathway Cytokine IL-12, IL-23, IFNα/β Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 (JH1-JH2) Receptor->Tyk2 JAK Other JAKs Receptor->JAK STAT STAT Tyk2->STAT phosphorylates JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine Inhibitor (e.g., Cpd 6) Inhibitor->Tyk2 inhibits JH2 domain

Caption: Tyk2-mediated cytokine signaling pathway and point of inhibition.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical enzyme in the B cell receptor (BCR) signaling pathway, essential for B cell development, maturation, and survival.[4] This makes it a prime target for treating B cell malignancies. An imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), has been identified as a potent and highly selective irreversible BTK inhibitor.[4]

Quantitative Data for BTK Inhibitor

CompoundTargetIC₅₀ (nM)SelectivityIn Vivo Activity (Xenograft Model)
22 (TM471-1)BTK1.3High across 310 kinasesComplete tumor regression in 7/10 mice at 15 mg/kg

Compound 22 has advanced into Phase I clinical trials.[4]

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK activation BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB, NFAT, AP-1 DAG_IP3->NFkB Proliferation B-Cell Proliferation, Survival, Migration NFkB->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Inhibitor (Cpd 22) Inhibitor->BTK irreversibly inhibits

Caption: B-Cell Receptor signaling pathway highlighting the role of BTK.

Mps1 (TTK) Kinase Inhibition

Monopolar spindle 1 (Mps1), also known as TTK, is a key regulator of the spindle assembly checkpoint and is highly expressed in various cancers, making it an attractive oncology target.[5] An imidazo[1,2-b]pyridazine-based compound, 27f , was discovered as an extremely potent and selective Mps1 inhibitor with oral bioavailability and in vivo activity.[5]

Quantitative Data for Mps1 Inhibitor [5]

CompoundCellular Mps1 IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (nM)Kinase Selectivity
27f 0.706.0Selective over a panel of 192 kinases
Anaplastic Lymphoma Kinase (ALK) Inhibition

ALK tyrosine kinase inhibitors are effective against non-small cell lung cancers (NSCLCs) with ALK gene rearrangements. However, resistance mutations often develop.[6] Novel macrocyclic imidazo[1,2-b]pyridazine derivatives have been designed to combat multiple resistant mutants, including the challenging G1202R mutation.[6]

Quantitative Data for ALK Inhibitors [6]

CompoundALK (WT) IC₅₀ (nM)ALK (G1202R) IC₅₀ (nM)ALK (L1196M/G1202R) IC₅₀ (nM)Karpas299 Cell IC₅₀ (nM)
O-10 2.66.42338
PI3K/mTOR Dual Inhibition

The PI3K-Akt-mTOR signaling pathway is frequently activated in human cancers.[7] A function-oriented synthesis led to the discovery of imidazo[1,2-b]pyridazine derivatives with potent dual PI3K/mTOR inhibitory activity.[7]

Quantitative Data for PI3K/mTOR Inhibitor [7]

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
42 0.063.12

Anti-tubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents. A series of novel imidazo[1,2-b]pyridazine benzohydrazide derivatives have been synthesized and shown to exhibit potent in vitro activity against Mycobacterium tuberculosis H37Rv.

Quantitative Data for Anti-tubercular Agents

Compound SeriesTarget OrganismAssayMinimal Inhibition Concentration (MIC)
6a-l Mycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay (MABA)Some compounds active at 1.6 µg/mL

Ligands for β-Amyloid Plaques

The accumulation of β-amyloid (Aβ) plaques is a pathological hallmark of Alzheimer's disease. Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as potential imaging agents for the detection of these plaques.[8]

Experimental Protocols

Protocol 1: General Synthesis of Imidazo[1,2-b]pyridazine Core

This protocol describes the fundamental condensation reaction to form the imidazo[1,2-b]pyridazine scaffold.[8]

Materials:

  • α-bromoketone (e.g., 2-bromo-1-phenylethanone)

  • 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the 3-amino-6-halopyridazine (1.0 eq) in ethanol in a round-bottom flask.

  • Add the α-bromoketone (1.0-1.2 eq) to the solution.

  • Add sodium bicarbonate (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified imidazo[1,2-b]pyridazine derivative.

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Purification A α-Bromoketone D Mix & Reflux A->D B 3-Amino-6-halopyridazine B->D C NaHCO₃ in Ethanol C->D E Cool & Precipitate (in ice-water) D->E monitor w/ TLC F Filter & Wash E->F G Recrystallize F->G H Purified Imidazo[1,2-b]pyridazine G->H

Caption: General workflow for the synthesis of the imidazo[1,2-b]pyridazine core.

Protocol 2: In Vitro Anti-tubercular Activity (Microplate Alamar Blue Assay - MABA)

This protocol outlines the screening of compounds against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC

  • Mycobacterium tuberculosis H37Rv strain

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Resazurin solution

  • 96-well microplates

  • Standard anti-TB drugs (e.g., ciprofloxacin, pyrazinamide)

Procedure:

  • Dispense 100 µL of sterile deionized water into all outer wells of a 96-well plate to minimize evaporation.

  • Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

  • Add the test compound (in DMSO) to the first well of a row and perform serial two-fold dilutions across the plate. The final concentration of DMSO should not be inhibitory to the bacteria (typically ≤1%).

  • Prepare a bacterial inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1.0 and dilute it 1:20 in broth.

  • Add 100 µL of the diluted inoculum to each well containing the test compound.

  • Include a drug-free control well and controls for standard drugs.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 25 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The Minimal Inhibition Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Conclusion

The imidazo[1,2-b]pyridazine scaffold is a versatile and valuable platform in medicinal chemistry, leading to the discovery of potent modulators of various biological targets. Its derivatives have demonstrated significant promise as inhibitors of kinases central to oncology and inflammation, as well as novel agents against infectious diseases like tuberculosis. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued importance in the quest for new and effective therapeutic agents.[1][9] Further optimization of pharmacokinetic profiles and efficacy will likely lead to the development of new clinical candidates based on this remarkable heterocyclic system.[1]

References

Application Notes and Protocols for the Functionalization of Imidazo[1,2-b]pyridazin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the functionalization of the imidazo[1,2-b]pyridazine scaffold, a core structure in many biologically active compounds. The protocols focus on common and versatile reactions for introducing diverse functionalities at the 6-position, starting from a readily accessible 6-chloro-imidazo[1,2-b]pyridazine intermediate.

Introduction

The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including kinase inhibition.[1][2] The ability to selectively functionalize this core structure is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This application note details procedures for palladium-catalyzed cross-coupling reactions (Suzuki and Sonogashira) and nucleophilic aromatic substitution (SNAr) to modify the 6-position of the imidazo[1,2-b]pyridazine ring.

General Synthetic Approach

The functionalization strategies described herein primarily utilize 6-chloro-imidazo[1,2-b]pyridazine as a versatile starting material. This intermediate can be synthesized through the condensation of 3-amino-6-chloropyridazine with an appropriate α-bromoketone.[1][3] The chlorine atom at the 6-position serves as a reactive handle for various transformations.

Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a 6-chloro-imidazo[1,2-b]pyridazine derivative with a boronic acid to form a C-C bond.

Reaction Scheme:

Materials:

  • 6-chloro-2-phenylimidazo[1,2-b]pyridazine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.1 eq), and triphenylphosphine (0.2 eq).

  • Add a mixture of toluene and ethanol to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 140 °C for 15 minutes.[4]

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-phenylimidazo[1,2-b]pyridazine.

Palladium-Catalyzed Sonogashira Coupling

This protocol outlines the coupling of a 6-chloro-imidazo[1,2-b]pyridazine derivative with a terminal alkyne to introduce an alkynyl moiety.

Reaction Scheme:

Materials:

  • 6-chloro-imidazo[1,2-b]pyridazine derivative

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Anhydrous, deoxygenated solvent (e.g., THF or dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-chloro-imidazo[1,2-b]pyridazine derivative (1.0 eq), Pd2(dba)3 (e.g., 2.5 mol%), CuI (e.g., 5 mol%), and PPh3 (e.g., 10 mol%).

  • Add the anhydrous, deoxygenated solvent, followed by triethylamine.

  • Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 6-alkynyl-imidazo[1,2-b]pyridazine product.

Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the displacement of the 6-chloro substituent with an amine nucleophile.

Reaction Scheme:

Materials:

  • 6-chloro-2-phenylimidazo[1,2-b]pyridazine

  • Amine (e.g., morpholine, piperidine, aniline)

  • Solvent (e.g., ethanol, DMF, or neat amine)

  • Base (optional, e.g., K2CO3 or Et3N)

Procedure:

  • In a round-bottom flask, dissolve 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in the chosen solvent.

  • Add the amine (typically 2-5 equivalents). If the amine is a solid, it can be dissolved in a suitable solvent. In some cases, the amine itself can act as the solvent.

  • If required, add a base to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer.

  • Purify the crude product by recrystallization or column chromatography to obtain the 6-amino-imidazo[1,2-b]pyridazine derivative.

Data Presentation

Table 1: Summary of Yields for Functionalization of 6-Chloro-Imidazo[1,2-b]pyridazine Derivatives

Reaction TypeStarting MaterialCoupling Partner/NucleophileProductYield (%)Reference
Suzuki-Miyaura6-chloro-2-phenylimidazo[1,2-b]pyridazinePhenylboronic acid2,6-diphenylimidazo[1,2-b]pyridazineGood to Excellent[1]
Suzuki-Miyaura6-chloroimidazo[1,2-b]pyridazineVarious boronic acids6-aryl-imidazo[1,2-b]pyridazines69-78[4]
Sonogashira6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazineTerminal alkynes3-alkynyl-6-chloro-2-phenylimidazo[1,2-b]pyridazines84-90[1]
Stille6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazineTributyl(phenyl)stannane6-chloro-2,3-diphenylimidazo[1,2-b]pyridazine95[1]
SNAr6-chloro-2-phenylimidazo[1,2-b]pyridazineVarious amines and alcohols6-amino/alkoxy-2-phenylimidazo[1,2-b]pyridazinesNot specified[1]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the functionalization of the imidazo[1,2-b]pyridazine core, starting from a 6-chloro-substituted precursor.

G start 6-Chloro-Imidazo[1,2-b]pyridazine (Starting Material) suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) start->suzuki C-C bond formation sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) start->sonogashira C-C bond formation snar SNAr Reaction (R'R''NH or R'OH, Base) start->snar C-N or C-O bond formation product_suzuki 6-Aryl-Imidazo[1,2-b]pyridazine suzuki->product_suzuki product_sonogashira 6-Alkynyl-Imidazo[1,2-b]pyridazine sonogashira->product_sonogashira product_snar 6-Amino/Alkoxy-Imidazo[1,2-b]pyridazine snar->product_snar

Caption: General workflow for the functionalization of 6-chloro-imidazo[1,2-b]pyridazine.

References

Application Notes and Protocols: Imidazo[1,2-b]pyridazin-6-ol in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of Imidazo[1,2-b]pyridazin-6-ol and its derivatives in drug discovery, with a focus on their role as kinase inhibitors.

Overview of Imidazo[1,2-b]pyridazine Derivatives in Drug Discovery

The imidazo[1,2-b]pyridazine core is a versatile heterocyclic system that has been successfully exploited to develop potent and selective inhibitors for various therapeutic targets.[1][2][3] Notably, derivatives of this scaffold have shown significant promise as inhibitors of several protein kinases, including Tyrosine Kinase 2 (Tyk2), Bruton's Tyrosine Kinase (BTK), Anaplastic Lymphoma Kinase (ALK), and Monopolar Spindle 1 (Mps1).[4][5][6] Beyond kinase inhibition, these compounds have also been investigated as ligands for β-amyloid plaques and as anti-tubercular agents.[7][8] The synthetic tractability of the imidazo[1,2-b]pyridazine nucleus allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[9]

Key Therapeutic Applications and Associated Signaling Pathways

Tyk2 Inhibition in Autoimmune Diseases

Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Tyk2, a member of the Janus kinase (JAK) family. Tyk2 plays a crucial role in the signaling of cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of autoimmune and inflammatory diseases. Inhibition of the Tyk2 pseudokinase (JH2) domain offers a strategy for achieving selectivity over other JAK family members.

Signaling Pathway: JAK-STAT

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding, the receptor-associated JAKs, including Tyk2, become activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[10][11] Imidazo[1,2-b]pyridazine-based Tyk2 inhibitors can block this cascade, thereby modulating the inflammatory response.

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound derivatives on Tyk2.

BTK Inhibition in B-cell Malignancies

Derivatives of imidazo[1,2-b]pyridazine have been developed as potent and highly selective irreversible inhibitors of Bruton's Tyrosine Kinase (BTK).[4] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the development, maturation, and survival of B-cells.[4] Consequently, BTK is a key therapeutic target for B-cell malignancies.[4]

Signaling Pathway: B-Cell Receptor (BCR)

The BCR signaling cascade is initiated by antigen binding, leading to the activation of Src-family kinases which then phosphorylate the ITAM motifs of CD79a/b. This recruits and activates Syk, which in turn activates a "signalosome" complex including BTK, BLNK, PLCγ2, and Vav.[12][13] Activated BTK is crucial for the downstream activation of pathways like NF-κB and MAPK, which promote B-cell proliferation and survival.[12] Irreversible imidazo[1,2-b]pyridazine-based BTK inhibitors form a covalent bond with a cysteine residue in the active site of BTK, leading to sustained inhibition of BCR signaling.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR CD79 CD79a/b BCR->CD79 Src_Kinase Src-family kinase (Lyn, Fyn, Blk) CD79->Src_Kinase Activation Syk Syk Src_Kinase->Syk Activation BTK BTK Syk->BTK Activation Signalosome Signalosome (BLNK, PLCγ2, Vav) BTK->Signalosome Activation NFkB NF-κB Pathway Signalosome->NFkB MAPK MAPK Pathway Signalosome->MAPK Inhibitor Imidazo[1,2-b]pyridazine derivative Inhibitor->BTK Irreversible Inhibition Proliferation B-Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation

Caption: B-Cell Receptor (BCR) signaling and irreversible inhibition of BTK by Imidazo[1,2-b]pyridazine derivatives.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative Imidazo[1,2-b]pyridazine derivatives against various targets.

Table 1: Kinase Inhibitory Activity

Compound ClassTarget KinaseAssay TypeIC50 / Ki (nM)Reference
Tyk2 InhibitorTyk2 JH2Binding Assay (Ki)0.015 - 0.035
Tyk2 InhibitorTyk2 (cellular)IFNα Luciferase12 - 41
BTK InhibitorBTKEnzymatic Assay1.3[4]
ALK InhibitorALK (wild-type)Enzymatic Assay2.6[6]
ALK InhibitorALK (G1202R)Enzymatic Assay6.4[6]
Mps1 InhibitorMps1 (cellular)Cellular Assay0.70[5]
Mps1 InhibitorA549 cell lineProliferation Assay6.0[5]

Table 2: Other Biological Activities

Compound ClassTarget/OrganismAssay TypeKi / MICReference
β-Amyloid LigandAβ1-40 aggregatesBinding Assay (Ki)11.0[7]
Anti-tubercular AgentM. tuberculosis H37RvMicroplate Alamar Blue1.6 µg/mL (MIC)[8]

Experimental Protocols

General Workflow for Kinase Inhibitor Screening

A typical workflow for screening and characterizing Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors involves a multi-step process from initial high-throughput screening to in vivo efficacy studies.

Drug_Discovery_Workflow Start Start HTS High-Throughput Screening (Biochemical Assays) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Active Hits Cell_Assays Cell-Based Assays (Viability, Target Engagement) Lead_Gen->Cell_Assays Lead_Opt Lead Optimization (ADME/Tox, PK/PD) Cell_Assays->Lead_Opt In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical End End Preclinical->End

Caption: General experimental workflow for kinase inhibitor discovery.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a general guideline for determining the IC50 of an Imidazo[1,2-b]pyridazine derivative against a target kinase such as BTK, ALK, or Mps1. Specific concentrations and incubation times should be optimized for each kinase.

Materials:

  • Recombinant human kinase (e.g., BTK, ALK, Mps1)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for BTK)

  • ATP

  • Imidazo[1,2-b]pyridazine test compounds

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the Imidazo[1,2-b]pyridazine test compounds in DMSO. Further dilute in Kinase Buffer to the desired concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound or vehicle (DMSO) and the recombinant kinase enzyme. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding.

  • Initiate Kinase Reaction: Add a solution of ATP and the kinase substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol: Cell Viability Assay (MTT)

This protocol is used to assess the cytotoxic or anti-proliferative effects of Imidazo[1,2-b]pyridazine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Cell culture medium and supplements

  • Imidazo[1,2-b]pyridazine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • 96-well clear plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the Imidazo[1,2-b]pyridazine compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[6]

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[14] Incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Protocol: Western Blot for Phosphorylated STAT3

This protocol is for detecting the phosphorylation status of STAT3 in response to treatment with a Tyk2 inhibitor.

Materials:

  • Cell line stimulated with a relevant cytokine (e.g., IL-6)

  • Imidazo[1,2-b]pyridazine Tyk2 inhibitor

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the Tyk2 inhibitor for a specified time, followed by stimulation with a cytokine to induce STAT3 phosphorylation. Lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Wash the membrane and incubate with a chemiluminescent substrate.[2] Capture the signal using a digital imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin.[2][15]

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT3.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Imidazo[1,2-b]pyridazin-6-ol synthesis. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My overall yield for this compound is low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of Imidazo[1,2-b]pyridazines can stem from several factors. A primary method for synthesizing the Imidazo[1,2-b]pyridazine core involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[1] The subsequent conversion of the halogen to a hydroxyl group is a critical step that can also impact the overall yield.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of your 3-amino-6-halopyridazine and the α-haloketone. Impurities can lead to unwanted side reactions.

  • Reaction Conditions for Cyclization: The initial condensation reaction is typically performed under mild basic conditions, for example, using sodium bicarbonate.[1] Optimization of the base, solvent, and temperature can significantly improve the yield of the cyclized intermediate.

  • Choice of Halogen: The presence of a halogen on the pyridazine ring is often crucial for a successful and high-yield synthesis of the Imidazo[1,2-b]pyridazine ring system.[1]

  • Hydrolysis Conditions: For the conversion of a 6-halo-imidazo[1,2-b]pyridazine to the final 6-hydroxy product, the choice of reaction conditions for the nucleophilic aromatic substitution (SNAr) is critical. Harsh conditions might lead to decomposition.

Q2: I am having trouble with the first step, the synthesis of 3-amino-6-chloropyridazine. What is an efficient method to produce this starting material in high yield?

A2: An efficient and high-yielding method for the synthesis of 3-amino-6-chloropyridazine involves the reaction of 3,6-dichloropyridazine with aqueous ammonia under elevated temperature and pressure. A reported yield for this reaction is approximately 80.8%.

Q3: During the cyclization reaction, I am observing the formation of regioisomers. How can I control the regioselectivity?

A3: The formation of regioisomers can be a challenge in the synthesis of related heterocyclic systems. In the case of Imidazo[1,2-b]pyridazines, the cyclization is generally regioselective due to the electronic properties of the 3-aminopyridazine starting material. The ring nitrogen that is not adjacent to the amino group is the most nucleophilic and preferentially attacks the α-haloketone.[1] The introduction of a halogen at the 6-position further directs this regioselectivity.[1] If regioisomers are still observed, careful control of reaction temperature and the choice of a non-polar solvent can sometimes favor the desired isomer.

Q4: What purification methods are most effective for this compound and its intermediates?

A4: Purification of Imidazo[1,2-b]pyridazine derivatives and their intermediates typically involves standard techniques:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for achieving high purity.

  • Column Chromatography: For non-crystalline products or for the separation of closely related impurities, silica gel column chromatography is a common method. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often employed.

  • Trituration: The crude product can often be purified by triturating with a solvent in which the desired product is sparingly soluble, while the impurities are more soluble (e.g., diethyl ether).

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of precursors and related Imidazo[1,2-b]pyridazine derivatives.

Table 1: Synthesis of 3-amino-6-chloropyridazine

Starting MaterialReagentSolventTemperatureTimeYieldReference
3,6-dichloropyridazineAqueous NH₄OH-110°C12 h80.8%

Table 2: Representative Yields for Substituted Imidazo[1,2-b]pyridazines

Starting Material 1Starting Material 2BaseSolventYieldReference
3-amino-6-halopyridazineα-bromoketoneNaHCO₃EthanolGood[1]
6-chloro-3-nitroimidazo[1,2-b]pyridazineMethyl 4-hydroxybenzoateK₂CO₃DMF76.9%

Experimental Protocols

Protocol 1: Synthesis of 3-amino-6-chloropyridazine[2]
  • To 10 g (67.1 mmol) of 3,6-dichloropyridazine in a stainless-steel bomb vessel, add 100 mL of concentrated aqueous ammonium hydroxide.

  • Seal the vessel and heat the mixture at 110°C for 12 hours.

  • After the reaction is complete (monitor by TLC), cool the reaction mixture to 0°C.

  • Filter the resulting solid precipitate.

  • Wash the solid with cold water (2 x 15 mL).

  • Dry the solid to obtain 3-amino-6-chloropyridazine as a pale-yellow solid.

Protocol 2: General Procedure for the Synthesis of 6-halo-Imidazo[1,2-b]pyridazines[1]
  • To a solution of the appropriate 3-amino-6-halopyridazine (1 equivalent) in ethanol, add the desired α-bromoketone (1.1 equivalents).

  • Add sodium bicarbonate (2 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound (Hypothetical, based on standard methods)
  • To a solution of 6-chloroimidazo[1,2-b]pyridazine (1 equivalent) in a suitable high-boiling polar aprotic solvent (e.g., DMF or DMSO), add a source of hydroxide, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150°C), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with an aqueous acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Amination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis cluster_final Final Product A 3,6-Dichloropyridazine C Synthesis of 3-amino-6-chloropyridazine A->C B Aqueous NH4OH B->C E Condensation & Cyclization C->E D α-haloketone D->E F 6-chloro-imidazo[1,2-b]pyridazine E->F G Hydrolysis (e.g., NaOH) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions A Low Yield of This compound B Impure Starting Materials A->B C Suboptimal Cyclization Conditions A->C D Inefficient Hydrolysis A->D E Product Decomposition A->E F Purify Starting Materials (Recrystallization/Distillation) B->F G Optimize Base, Solvent, & Temperature for Cyclization C->G H Screen Hydrolysis Conditions (Base, Temp., Time) D->H I Use Milder Conditions, Inert Atmosphere E->I

References

Technical Support Center: Imidazo[1,2-b]pyridazin-6-ol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazo[1,2-b]pyridazin-6-ol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My purified this compound shows persistent impurities in the NMR spectrum. What are the likely contaminants and how can I remove them?

Answer: Persistent impurities in the purification of this compound and related structures can often be attributed to several factors. Common contaminants may include unreacted starting materials, such as 3-amino-6-chloropyridazine or a-haloketones, and closely related structural isomers formed during the cyclization reaction.

To address this, a multi-step purification strategy is recommended. Initial purification can be attempted by trituration of the crude product with a suitable solvent like diethyl ether to remove non-polar impurities. If impurities persist, column chromatography on silica gel is a common and effective method.[1] For very persistent or closely eluting impurities, preparative reverse-phase HPLC (RP-HPLC) can provide higher resolution and yield a product of high purity.[2]

Question 2: I am experiencing low recovery of my compound after column chromatography. What could be the cause and how can I improve the yield?

Answer: Low recovery from column chromatography can stem from several issues. The compound may have strong irreversible adsorption to the silica gel, especially if it is highly polar. Another possibility is that the compound is streaking or tailing on the column, leading to broad fractions that are difficult to collect cleanly.

To improve recovery, consider the following:

  • Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a polar modifier like triethylamine (0.1-1%) in your mobile phase can help to cap active silanol groups and reduce irreversible adsorption of your basic imidazo[1,2-b]pyridazine compound.

  • Optimize the Mobile Phase: A systematic optimization of the solvent system is crucial. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can help to effectively separate the compound from impurities while minimizing band broadening.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase such as alumina (basic or neutral) or a bonded-phase silica like C18 for reverse-phase chromatography.

Question 3: My this compound product is an oil or a sticky solid and I am unable to induce crystallization. What techniques can I try?

Answer: Difficulty in crystallization is a common challenge. This can be due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.

Here are several techniques to promote crystallization:

  • Solvent Screening for Recrystallization: Systematically screen a range of solvents with varying polarities. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Trituration: As mentioned previously, stirring the crude product as a suspension in a solvent in which it is poorly soluble can sometimes induce crystallization and remove soluble impurities.

  • Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to a supersaturated solution of your compound can initiate crystallization.

  • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a vial. Place this open vial inside a larger, sealed chamber containing a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of your compound can gently induce crystallization.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound?

A: this compound should be stored at room temperature.[3]

Q: What are the common analytical techniques to assess the purity of this compound?

A: The purity of this compound is typically assessed using a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to determine the percentage purity.

Q: Are there any known stability issues with this compound during purification?

A: While specific stability data for this compound is not extensively documented in the provided search results, related imidazo[1,2-b]pyridazine derivatives have been shown to have improved metabolic stability in some cases.[4] However, as with many heterocyclic compounds, it is advisable to avoid prolonged exposure to strong acids, strong bases, or high temperatures during purification to prevent potential degradation.

Data Presentation

Table 1: Solvent Selection for Purification of Imidazo[1,2-b]pyridazine Derivatives

Purification TechniqueSolvent/Mobile Phase System (Examples)Application Notes
Trituration Diethyl etherEffective for removing non-polar impurities from the crude product.
Recrystallization Ethanol, Methanol, Acetonitrile, Ethyl Acetate/HexaneThe choice of solvent depends on the specific substitution pattern of the derivative. A solvent screen is recommended.
Silica Gel Column Chromatography Dichloromethane/Methanol, Ethyl Acetate/HexaneGradient elution is often preferred to improve separation and recovery. Adding a small amount of triethylamine can reduce tailing.
Preparative RP-HPLC Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidProvides high-resolution separation for challenging purifications. The acidic modifier helps to improve peak shape.

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. For example, start with 100% dichloromethane and gradually increase the percentage of methanol.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound trituration Trituration with Diethyl Ether start->trituration check_purity1 Check Purity (TLC/NMR) trituration->check_purity1 column_chromatography Silica Gel Column Chromatography check_purity1->column_chromatography Impurities Present pure_product Pure Product check_purity1->pure_product Purity > 95% check_purity2 Check Purity (HPLC/NMR) column_chromatography->check_purity2 low_yield Low Yield? column_chromatography->low_yield prep_hplc Preparative RP-HPLC check_purity2->prep_hplc Persistent Impurities check_purity2->pure_product Purity > 98% prep_hplc->pure_product crystallization_issue Crystallization Issues? pure_product->crystallization_issue low_yield->check_purity2 No optimize_column Optimize Chromatography: - Additive (e.g., TEA) - Gradient Optimization - Alternative Stationary Phase low_yield->optimize_column Yes optimize_column->column_chromatography crystallization_issue->pure_product No, Solid crystallization_techniques Attempt Advanced Crystallization: - Solvent Screening - Seed Crystals - Vapor Diffusion crystallization_issue->crystallization_techniques Yes

Caption: Troubleshooting workflow for the purification of this compound.

General_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Reaction Mixture workup Aqueous Workup & Extraction synthesis->workup concentration Concentration in vacuo workup->concentration primary_purification Primary Purification (Trituration or Flash Chromatography) concentration->primary_purification secondary_purification Secondary Purification (Optional) (Recrystallization or Prep-HPLC) primary_purification->secondary_purification characterization Purity & Identity Confirmation (NMR, HPLC, MS) primary_purification->characterization If sufficiently pure secondary_purification->characterization final_product Pure this compound characterization->final_product

References

Technical Support Center: Overcoming Solubility Challenges with Imidazo[1,2-b]pyridazin-6-ol in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Imidazo[1,2-b]pyridazin-6-ol and related compounds during in vitro experiments.

Troubleshooting Guide

Compound precipitation can significantly compromise experimental results by lowering the effective concentration of the test compound and creating artifacts. The following guide addresses common precipitation issues observed when working with this compound.

Issue: Immediate Precipitation Upon Dilution in Aqueous Buffer/Media

ObservationPotential CauseRecommended Solution
A precipitate forms instantly when the DMSO stock of this compound is added to an aqueous solution (e.g., PBS, cell culture media).Solvent Shock : The rapid change in solvent polarity from a high-concentration organic stock (like DMSO) to an aqueous environment causes the compound to crash out of solution.[1]- Serial Dilution : Perform a stepwise, serial dilution of the stock solution in the pre-warmed aqueous buffer or media.[2] - Slow Addition : Add the stock solution dropwise to the aqueous solution while gently vortexing or swirling to ensure rapid mixing and minimize localized high concentrations.[1][2] - Lower Stock Concentration : Prepare a less concentrated initial stock solution in DMSO, if feasible, to reduce the magnitude of the solvent polarity shift upon dilution.
The solution becomes cloudy or turbid immediately after adding the compound.Exceeding Aqueous Solubility : The final concentration of this compound in the aqueous medium is higher than its maximum solubility.- Determine Maximum Solubility : Conduct a solubility test to find the highest concentration that remains in solution under your experimental conditions. - Reduce Final Concentration : Lower the final working concentration of the compound in your assay to stay within its solubility limit.[2]

Issue: Precipitation Over Time During Incubation

ObservationPotential CauseRecommended Solution
The solution is initially clear but a precipitate (often crystalline) appears after several hours or days in the incubator.Temperature Effects : Changes in temperature, such as moving from room temperature to 37°C, can alter the solubility of the compound.[1]- Pre-warm Media : Always use pre-warmed (37°C) media or buffer for dilutions to prevent temperature-related solubility shifts.[1][2] - Incubator Stability : Ensure the incubator maintains a stable and consistent temperature.[1]
pH Shift : The pH of the cell culture medium can change over time due to cellular metabolism or CO2 levels in the incubator, affecting the solubility of pH-sensitive compounds.[1]- Proper Buffering : Use a medium with a robust buffering system (e.g., HEPES) to maintain a stable pH.[1] - pH-Solubility Profile : If possible, determine the solubility of this compound at different pH values to understand its sensitivity.
Interaction with Media Components : The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes over time.[1]- Test in Simpler Buffers : Assess the compound's stability in a simpler buffer like PBS to see if media components are the cause.[1] - Formulation Strategies : Consider using solubilizing agents such as cyclodextrins or surfactants to improve stability in complex media.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: For initial stock solutions, polar aprotic solvents are generally recommended for imidazo[1,2-b]pyridazine derivatives. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power.[4] For compounds that are sensitive to DMSO, other organic solvents like dimethylformamide (DMF) can be considered. Always use anhydrous grade solvents to avoid introducing water, which can decrease the solubility of hydrophobic compounds in the stock solution.[1]

Q2: How can I determine the aqueous solubility of this compound for my assay?

A2: A simple method to estimate the maximum aqueous solubility is to prepare a series of dilutions of your compound in the assay buffer or media. After an incubation period that mimics your experimental conditions (e.g., 24 hours at 37°C), visually inspect the solutions for any precipitate. The highest concentration that remains clear is your approximate maximum soluble concentration.[2] For more precise measurements, techniques like nephelometry or HPLC can be used to quantify the amount of soluble compound.

Q3: Are there any formulation strategies to improve the solubility of this compound in my assay?

A3: Yes, several formulation strategies can enhance the solubility of poorly soluble compounds:

  • Co-solvents : Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase solubility. However, the concentration of the co-solvent must be optimized to avoid cellular toxicity.[3]

  • Cyclodextrins : These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[3][5]

  • Surfactants : Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, aiding its dispersion in aqueous media. The concentration should be kept low to avoid disrupting cell membranes.[3]

  • pH Adjustment : If this compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[3] Basic compounds are more soluble at acidic pH, while acidic compounds are more soluble at basic pH.

Q4: Can repeated freeze-thaw cycles of my stock solution cause precipitation?

A4: Yes, repeated freeze-thaw cycles can lead to compound precipitation, especially for compounds with marginal solubility at lower temperatures.[1][6] It is highly recommended to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[1]

Quantitative Data Summary

The following tables provide hypothetical yet representative data to illustrate the solubility of a compound like this compound in various solvents and the effect of different formulation strategies.

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)
DMSO25> 50
DMF25> 50
Ethanol255 - 10
PBS (pH 7.4)25< 0.01
Cell Culture Media (with 10% FBS)370.01 - 0.05

Table 2: Effect of Solubilizing Agents on Aqueous Solubility of this compound in PBS (pH 7.4)

Solubilizing AgentConcentration (%)Apparent Solubility (µg/mL)Fold Increase
None-1-
HP-β-Cyclodextrin12525
Tween® 800.11515
Pluronic® F-680.11010

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions

  • Stock Solution Preparation :

    • Accurately weigh a small amount of this compound powder.

    • Add anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[2]

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • Working Dilution Preparation :

    • Pre-warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[1][2]

    • Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to reach the final desired concentration.

    • During each dilution step, add the compound concentrate to the diluent dropwise while gently swirling the tube to ensure immediate and thorough mixing.[2]

    • Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to minimize solvent toxicity.[1]

Protocol 2: Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In separate microcentrifuge tubes, add 99 µL of the test aqueous buffer (e.g., PBS, pH 7.4).

  • Add 1 µL of the 10 mM DMSO stock to each tube to achieve a final concentration of 100 µM.

  • Cap the tubes and incubate at room temperature with shaking for 24 hours.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and analyze the concentration of the soluble compound using a suitable analytical method (e.g., HPLC-UV).

  • The measured concentration represents the kinetic solubility of the compound under these conditions.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Assay immediate Immediate Precipitation? start->immediate delayed Delayed Precipitation? immediate->delayed No solvent_shock Potential Cause: - Solvent Shock - Exceeds Max Solubility immediate->solvent_shock Yes temp_ph Potential Cause: - Temperature Shift - pH Change - Media Interaction delayed->temp_ph Yes solution1 Solution: - Serial Dilution - Slow Addition - Lower Final [C] solvent_shock->solution1 end Issue Resolved solution1->end solution2 Solution: - Pre-warm Media - Use Buffered Media - Test in Simpler Buffer temp_ph->solution2 solution2->end

Caption: Troubleshooting workflow for addressing compound precipitation.

G Formulation Strategies for Poorly Soluble Compounds compound This compound (Poorly Soluble) strategies Solubilization Strategies compound->strategies cosolvents Co-solvents (e.g., Ethanol, PG) strategies->cosolvents cyclodextrins Cyclodextrins (e.g., HP-β-CD) strategies->cyclodextrins surfactants Surfactants (e.g., Tween® 80) strategies->surfactants ph_adjust pH Adjustment strategies->ph_adjust assay Soluble Compound in Assay cosolvents->assay cyclodextrins->assay surfactants->assay ph_adjust->assay

References

Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-b]pyridazin-6-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the Imidazo[1,2-b]pyridazine core structure?

A1: A widely used method is the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone or a related α-haloaldehyde equivalent, such as chloroacetaldehyde. This reaction, often carried out under basic conditions, leads to the formation of the fused bicyclic imidazo[1,2-b]pyridazine system.

Q2: I am getting a very low yield of my desired Imidazo[1,2-b]pyridazine product. What are the potential reasons?

A2: Low yields can stem from several factors. Two of the most common issues are the formation of a regioisomeric byproduct due to incorrect initial alkylation and the presence of impurities in your starting materials, such as 3,6-diaminopyridazine.

Q3: What is the most likely regioisomeric byproduct, and why does it form?

A3: In the 3-aminopyridazine starting material, there are two nucleophilic ring nitrogens. The ring nitrogen that is not adjacent to the amino group (N1) is generally more nucleophilic.[1] Alkylation by the α-haloketone can preferentially occur at this site, leading to an intermediate that cannot undergo the subsequent intramolecular cyclization to form the desired imidazo[1,2-b]pyridazine ring. This results in the formation of an undesired regioisomer.

Q4: How can I confirm the presence of the regioisomeric byproduct?

A4: The presence of the regioisomeric byproduct can be confirmed using standard analytical techniques. 1H NMR spectroscopy is a powerful tool to distinguish between the desired product and the byproduct, as the proton environments in the two isomers will be distinct. Mass spectrometry can also be used to confirm the presence of a compound with the same mass as the expected product but with a different fragmentation pattern or chromatographic retention time.

Q5: What is the source of the 3,6-diaminopyridazine impurity, and why is it problematic?

A5: The 3,6-diaminopyridazine is often a byproduct formed during the synthesis of the 3-amino-6-halopyridazine precursor from a 3,6-dihalopyridazine and ammonia.[1] During this nucleophilic aromatic substitution, a second molecule of ammonia can displace the remaining halogen, leading to the diamino-substituted pyridazine. This impurity can react with the α-haloketone to form a different, undesired product, complicating the purification process and reducing the overall yield of the target molecule.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield and Presence of a Major Byproduct with the Same Mass
Potential Cause Troubleshooting Steps Expected Outcome
Incorrect Regioselectivity of Alkylation: Alkylation occurred on the N1-position of the 3-aminopyridazine ring instead of the exocyclic amino group.1. Modify Reaction Conditions: - Solvent: Experiment with less polar solvents to potentially favor N-alkylation of the exocyclic amino group. - Base: Use a bulkier, non-nucleophilic base to sterically hinder alkylation at the N1 position. - Temperature: Lowering the reaction temperature may increase the selectivity of the reaction.Increased yield of the desired Imidazo[1,2-b]pyridazine product and a reduction in the regioisomeric byproduct.
2. Protecting Group Strategy: - Consider protecting the N1-position of the 3-aminopyridazine ring with a suitable protecting group prior to the alkylation step. This will direct the alkylation to the desired exocyclic amino group. The protecting group can then be removed after the cyclization.Significantly improved regioselectivity, leading to a higher yield of the target compound.
Problem 2: Difficult Purification and Presence of an Unexpected Polar Byproduct
Potential Cause Troubleshooting Steps Expected Outcome
Contamination of 3-amino-6-halopyridazine with 3,6-diaminopyridazine: The starting material contains a significant amount of the di-substituted byproduct.1. Purify the Starting Material: - Recrystallize the 3-amino-6-halopyridazine starting material to remove the more polar 3,6-diaminopyridazine. - Perform column chromatography on the starting material before use.A purer starting material, which will lead to a cleaner reaction profile and easier purification of the final product.
2. Optimize the Synthesis of the Precursor: - When synthesizing 3-amino-6-halopyridazine from 3,6-dihalopyridazine, carefully control the stoichiometry of ammonia and the reaction time and temperature to minimize the formation of the diamino byproduct.Higher purity of the 3-amino-6-halopyridazine precursor, reducing downstream purification challenges.

Experimental Protocols

General Procedure for the Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

This procedure is a representative example for the synthesis of the imidazo[1,2-b]pyridazine core.

Materials:

  • 3-Amino-6-chloropyridazine

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

Procedure:

  • A mixture of 3-amino-6-chloropyridazine and chloroacetaldehyde (50% aqueous solution) is heated to 90°C for 5 hours.

  • Water is distilled off to obtain a solid.

  • The crude solid is stirred with ethanol and then filtered to afford the 6-chloroimidazo[1,2-b]pyridazine.

Note: This is a general protocol and may require optimization for specific substrates and scales.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis reaction Reaction of 3-Amino-6-halopyridazine with α-haloketone start->reaction workup Reaction Work-up & Purification reaction->workup analysis Analyze Product (NMR, MS, etc.) workup->analysis low_yield Low Yield? analysis->low_yield byproduct Major Byproduct with Same Mass? low_yield->byproduct Yes success Successful Synthesis low_yield->success No polar_byproduct Unexpected Polar Byproduct? byproduct->polar_byproduct No regioisomer Troubleshoot: Incorrect Regioselectivity (See Guide) byproduct->regioisomer Yes diamino Troubleshoot: Diaminopyridazine Impurity (See Guide) polar_byproduct->diamino Yes polar_byproduct->success No regioisomer->reaction diamino->reaction

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-b]pyridazin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of Imidazo[1,2-b]pyridazin-6-ol derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Problem 1: Low Yield of the Cyclization Reaction to Form the Imidazo[1,2-b]pyridazine Core

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Base: The choice of base is crucial for the condensation reaction between the aminopyridazine and the α-halocarbonyl compound. An inappropriate base can lead to side reactions or incomplete reaction.Screen a variety of bases, both inorganic (e.g., K₂CO₃, NaHCO₃) and organic (e.g., triethylamine, diisopropylethylamine). The optimal base will depend on the specific substrates. For the reaction of 3-amino-6-halopyridazine with an α-bromoketone, sodium bicarbonate is a mild and often effective choice.[1]
Suboptimal Solvent: The polarity and boiling point of the solvent can significantly impact reaction rate and yield.Test a range of solvents such as ethanol, isopropanol, acetonitrile, and DMF. For the condensation reaction, ethanol is a commonly used solvent.
Low Reaction Temperature: The cyclization may require a certain activation energy to proceed efficiently.Gradually increase the reaction temperature. Refluxing in ethanol (around 78 °C) is a good starting point. Monitor the reaction progress by TLC to avoid decomposition at excessively high temperatures.
Side Reaction - N-Alkylation at the Pyridazine Ring Nitrogen: The pyridazine ring has multiple nitrogen atoms that can potentially be alkylated. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic, which can lead to the formation of an undesired isomer.[1]The introduction of a halogen at the 6-position of the pyridazine ring can favor the desired cyclization.[1] Using a pre-formed 3-amino-6-substituted pyridazine is a key strategy.

Problem 2: Difficulty in the Deprotection of a 6-Methoxy Group to the 6-Hydroxyl Group

Possible Causes and Solutions:

CauseRecommended Solution
Ineffective Deprotecting Agent: The methoxy group on the electron-rich pyridazine ring can be challenging to cleave.Boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C) is a powerful reagent for cleaving aryl methyl ethers. Alternatively, strong acids like hydrobromic acid (HBr) at elevated temperatures can be effective.
Degradation of the Imidazo[1,2-b]pyridazine Core: The heterocyclic core may be sensitive to the harsh conditions required for deprotection.Start with milder conditions and shorter reaction times. Carefully monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the appearance of the product and any degradation products. A thorough work-up to neutralize the strong acid is critical.
Incomplete Reaction: The deprotection reaction may not go to completion, resulting in a mixture of starting material and product.Increase the equivalents of the deprotecting agent and/or the reaction time. Ensure the reaction is performed under anhydrous conditions, especially when using BBr₃.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for obtaining this compound?

A1: A common and effective strategy involves a two-step process:

  • Cyclization: Condensation of a 3-amino-6-methoxypyridazine with an appropriate α-halocarbonyl compound (e.g., 2-bromoacetophenone) in a suitable solvent like ethanol with a mild base (e.g., NaHCO₃) to form the 6-methoxy-imidazo[1,2-b]pyridazine intermediate.

  • Deprotection: Cleavage of the methyl ether of the 6-methoxy intermediate to yield the final 6-hydroxy product. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr).

Q2: How can I purify the final this compound product?

A2: Purification can often be achieved by column chromatography on silica gel. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is typically used for elution. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Q3: Are there any specific safety precautions I should take when working with reagents like boron tribromide (BBr₃)?

A3: Yes, BBr₃ is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is essential. Reactions with BBr₃ should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the reagent. The reaction should be quenched carefully by slowly adding a proton source like methanol or water at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-2-phenylimidazo[1,2-b]pyridazine (A Representative Intermediate)

This protocol is based on general procedures for the synthesis of imidazo[1,2-b]pyridazine derivatives.

StepProcedure
1. Reagents and Materials 3-amino-6-methoxypyridazine, 2-bromoacetophenone, Sodium bicarbonate (NaHCO₃), Ethanol, Round-bottom flask, Reflux condenser, Magnetic stirrer.
2. Reaction Setup To a solution of 3-amino-6-methoxypyridazine (1.0 eq) in ethanol in a round-bottom flask, add sodium bicarbonate (2.0 eq) and 2-bromoacetophenone (1.1 eq).
3. Reaction Conditions Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
4. Work-up and Isolation After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
5. Purification Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of 6-Methoxy-2-phenylimidazo[1,2-b]pyridazine to 6-Hydroxy-2-phenylimidazo[1,2-b]pyridazine

This protocol is a representative procedure for the cleavage of an aryl methyl ether.

StepProcedure
1. Reagents and Materials 6-methoxy-2-phenylimidazo[1,2-b]pyridazine, Boron tribromide (BBr₃) solution in DCM, Dichloromethane (DCM), Methanol, Saturated sodium bicarbonate solution, Round-bottom flask, Magnetic stirrer, Inert atmosphere setup (Nitrogen or Argon).
2. Reaction Setup Dissolve the 6-methoxy-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
3. Reaction Conditions Slowly add a solution of BBr₃ in DCM (3.0-5.0 eq) to the cooled solution. Allow the reaction to stir at -78 °C for 1 hour and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
4. Quenching and Work-up Cool the reaction mixture to 0 °C and quench by the slow addition of methanol. After stirring for 30 minutes, add saturated sodium bicarbonate solution to neutralize the acid.
5. Isolation and Purification Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of the Cyclization Reaction Conditions

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Ethanol78665
2NaHCO₃Ethanol78685
3TriethylamineAcetonitrile82850
4NaHCO₃Isopropanol82675

Note: The yields presented are representative and may vary depending on the specific substrates and reaction scale.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start Materials: 3-amino-6-methoxypyridazine α-halocarbonyl cyclization Step 1: Cyclization (e.g., NaHCO₃, Ethanol, Reflux) start->cyclization intermediate Intermediate: 6-methoxy-imidazo[1,2-b]pyridazine cyclization->intermediate deprotection Step 2: Deprotection (e.g., BBr₃, DCM) intermediate->deprotection product Final Product: This compound deprotection->product purification Purification (Column Chromatography) product->purification

Caption: Experimental workflow for the synthesis of this compound.

tyk2_stat_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor Binding & Receptor Dimerization tyk2 TYK2 receptor->tyk2 Activation jak JAK receptor->jak Activation stat STAT tyk2->stat Phosphorylation jak->stat Phosphorylation p_stat p-STAT (Dimerization) stat->p_stat gene_expression Gene Expression (Inflammation, Immune Response) p_stat->gene_expression Translocation inhibitor This compound Derivative inhibitor->tyk2 Inhibition

Caption: The TYK2/STAT signaling pathway and the inhibitory action of this compound derivatives.[2][3][4][5][6]

References

troubleshooting Imidazo[1,2-b]pyridazin-6-ol instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing instability issues with Imidazo[1,2-b]pyridazin-6-ol in solution. While specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide offers general principles and troubleshooting strategies based on the behavior of similar heterocyclic structures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A color change in your solution is often an indicator of chemical degradation. This can be triggered by several factors, including exposure to light (photodegradation), oxidation, or pH-mediated decomposition. It is recommended to immediately assess the purity of your sample using an appropriate analytical method like HPLC or LC-MS.

Q2: I am observing a loss of potency or activity in my biological assays. Could this be related to the instability of this compound?

Yes, a decrease in the expected biological activity is a strong indication that your compound may be degrading. The degradation products are unlikely to have the same biological activity as the parent compound. It is crucial to confirm the concentration and purity of your stock solutions and working solutions before conducting experiments.

Q3: What are the ideal storage conditions for this compound solutions?

To minimize degradation, solutions of this compound should be stored at low temperatures, protected from light, and in an inert atmosphere if the compound is susceptible to oxidation. For short-term storage, 2-8°C is often sufficient, while long-term storage at -20°C or -80°C is recommended. The use of amber vials or wrapping containers in aluminum foil can prevent photodegradation.

Q4: Which solvents are recommended for dissolving this compound?

The choice of solvent can significantly impact the stability of the compound. Aprotic solvents are generally preferred over protic solvents if the compound is susceptible to solvolysis. It is advisable to consult any available literature for your specific compound or test a range of common laboratory solvents (e.g., DMSO, DMF, acetonitrile) to identify the one that provides the best stability.

Troubleshooting Guide

Issue 1: Rapid Degradation Observed in Aqueous Buffers
Potential Cause Troubleshooting Steps Recommended Action
pH Instability Perform a pH stability study by incubating the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9). Analyze samples at different time points using HPLC to determine the rate of degradation at each pH.Identify the optimal pH range for stability and adjust your experimental buffers accordingly. If the experiment requires a pH at which the compound is unstable, prepare fresh solutions immediately before use.
Hydrolysis The imidazopyridazine core can be susceptible to hydrolysis, especially at non-neutral pH.Minimize the time the compound spends in aqueous solutions. Prepare concentrated stock solutions in a stable organic solvent (e.g., DMSO) and dilute into aqueous buffer immediately prior to the experiment.
Oxidation Dissolved oxygen in aqueous buffers can lead to oxidative degradation.Degas your buffers by sparging with an inert gas like nitrogen or argon before use. Consider adding antioxidants, but first verify their compatibility with your experimental system.
Issue 2: Precipitation of the Compound from Solution
Potential Cause Troubleshooting Steps Recommended Action
Poor Solubility The compound may have limited solubility in the chosen solvent or buffer system.Determine the solubility of the compound in various solvents. Consider using a co-solvent system or solubility enhancers if compatible with your experiment.
Change in Temperature A decrease in temperature can cause a compound to precipitate if it is near its solubility limit.Ensure that solutions are maintained at a constant temperature. If working at lower temperatures, ensure the concentration is below the solubility limit at that temperature.
Formation of an Insoluble Salt Interaction with components of the buffer (e.g., phosphates) can sometimes lead to the formation of a less soluble salt.Test the solubility in different buffer systems. If a particular buffer is causing precipitation, switch to an alternative buffer.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a given solution.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable, stable organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the test buffer or solvent.

  • Incubation: Incubate the test solutions under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.

  • Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding a strong organic solvent (e.g., acetonitrile) and placing the sample on ice.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection at a wavelength where the parent compound has maximum absorbance.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Instability observe Observe Instability (e.g., color change, precipitation, loss of activity) identify Identify Potential Causes observe->identify Initiate Investigation design Design Stability-Indicating Experiments identify->design Formulate Hypothesis execute Execute Experiments (e.g., pH, light, temp studies) design->execute Protocol Development analyze Analyze Data (e.g., HPLC, LC-MS) execute->analyze Data Acquisition remediate Implement Remediation Strategy analyze->remediate Draw Conclusions confirm Confirm Stability remediate->confirm Validate Solution

Caption: A general workflow for troubleshooting the instability of a chemical compound in solution.

G cluster_1 Hypothetical Degradation Pathway parent This compound (Parent Compound) intermediate1 Hydrolyzed Intermediate (e.g., Ring Opening) parent->intermediate1 Hydrolysis (pH dependent) degradation_product2 Degradation Product B parent->degradation_product2 Oxidation degradation_product1 Degradation Product A intermediate1->degradation_product1 Further Reaction

Caption: A hypothetical degradation pathway for this compound.

Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Imidazo[1,2-b]pyridazin-6-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing the Imidazo[1,2-b]pyridazine core?

A1: The most prevalent and effective method for constructing the Imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-amino-6-substituted-pyridazine and an α-halocarbonyl compound, such as an α-bromoketone or chloroacetaldehyde.[1] The use of a halogen at the 6-position of the pyridazine ring is crucial for ensuring the correct regioselectivity of the cyclization.[1]

Q2: Why is a halogen substituent at the 6-position of the 3-aminopyridazine starting material important?

A2: In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic.[1] Consequently, alkylation by the α-halocarbonyl reagent can preferentially occur at this site, leading to the formation of an undesired regioisomer and hindering the synthesis of the desired bicyclic Imidazo[1,2-b]pyridazine product.[1] A halogen at the 6-position electronically deactivates this nitrogen, directing the initial alkylation to the desired nitrogen atom and ensuring a good yield of the correct product.[1]

Q3: Can this compound be synthesized in a single step?

A3: A direct, one-step synthesis of this compound is not commonly reported. The typical approach is a multi-step synthesis, usually involving the initial preparation of a more stable precursor, such as a 6-halo- or 6-alkoxy-imidazo[1,2-b]pyridazine, followed by a subsequent conversion to the final 6-hydroxy compound.

Q4: What are the common precursors for this compound?

A4: Common precursors include 6-chloro-imidazo[1,2-b]pyridazine and 6-methoxy-imidazo[1,2-b]pyridazine. The 6-chloro derivative serves as a versatile intermediate for introducing various functionalities at this position through nucleophilic aromatic substitution.[2] The 6-methoxy derivative is a direct precursor that can be demethylated to yield the target 6-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield or formation of regioisomers during cyclization.
Potential Cause Troubleshooting Suggestion Rationale
Incorrect starting materialEnsure the use of a 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine) as the starting material.The halogen at the 6-position is critical for directing the cyclization to the correct nitrogen atom, thus preventing the formation of undesired regioisomers.[1]
Suboptimal reaction conditionsOptimize the reaction temperature and time. The reaction of 3-amino-6-chloropyridazine with chloroacetaldehyde is typically heated (e.g., 90°C) for several hours.Incomplete reactions can lead to low yields. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.
Inappropriate baseUse a mild base such as sodium bicarbonate for the condensation reaction.[1]A mild base is sufficient to facilitate the reaction without promoting side reactions.
Problem 2: Formation of di-substituted byproducts.
Potential Cause Troubleshooting Suggestion Rationale
Use of di-halo pyridazine starting materialWhen preparing 3-amino-6-chloropyridazine from 3,6-dichloropyridazine, carefully control the reaction conditions (e.g., temperature, stoichiometry of ammonia).The reaction of 3,6-dihalopyridazines with ammonia can lead to the formation of 3,6-diaminopyridazine as a major byproduct if the reaction is not properly controlled.[1]
Over-reaction with nucleophileIn the synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine, use a slight excess of sodium methoxide.Using a large excess of the nucleophile is generally not necessary and may lead to purification difficulties.
Problem 3: Low yield or incomplete reaction during the final conversion to the 6-ol.
Potential Cause Troubleshooting Suggestion Rationale
From 6-chloro precursor (Hydrolysis):
Harsh reaction conditionsAttempt hydrolysis under milder basic conditions (e.g., lower temperature, shorter reaction time) or consider a two-step approach via the methoxy intermediate.The imidazo[1,2-b]pyridazine ring system can be sensitive to harsh basic conditions, potentially leading to decomposition.
From 6-methoxy precursor (Demethylation):
Ineffective demethylating agentBoron tribromide (BBr3) is a powerful reagent for the demethylation of aryl methyl ethers.[3] Start the reaction at a low temperature (e.g., -78°C to 0°C) and allow it to slowly warm to room temperature.[3]BBr3 is a strong Lewis acid that effectively cleaves the methyl-oxygen bond.[3]
Incomplete reactionUse a sufficient excess of the demethylating agent (e.g., 2-3 equivalents of BBr3).Ensuring a stoichiometric excess of the reagent can drive the reaction to completion.
Side reactions with BBr3Be aware that in some heterocyclic systems, BBr3 can catalyze intramolecular cyclization reactions as an alternative to demethylation.[4]If unexpected byproducts are observed, careful characterization is necessary. Optimizing the reaction temperature and time may help to favor the desired demethylation.
Use of HBr47% hydrobromic acid (HBr) is an alternative demethylating agent, often requiring heating to around 130°C.[3]HBr is a strong Brønsted acid that can protonate the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group.[3] This method may be suitable if BBr3 proves problematic.
Problem 4: Difficulty in purification of the final product.
Potential Cause Troubleshooting Suggestion Rationale
High polarity of this compoundUse polar solvents for recrystallization or chromatography. Consider using reversed-phase chromatography if normal-phase silica gel chromatography is ineffective.The hydroxyl group makes the final product significantly more polar than its precursors.
Presence of inorganic saltsIf the reaction is quenched with an aqueous solution, ensure thorough extraction and washing of the organic layer to remove inorganic byproducts.Inorganic salts can interfere with crystallization and chromatographic purification.
Formation of closely related byproductsIf simple filtration or recrystallization is insufficient, column chromatography is recommended. Trituration with a suitable solvent, such as diethyl ether, can sometimes help to remove less polar impurities.Chromatographic separation is often necessary to isolate the pure product from structurally similar side products.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Key Intermediates.

IntermediateStarting MaterialsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
3-Amino-6-chloropyridazine3,6-Dichloropyridazineaq. NH4OH1101280.8
6-Chloroimidazo[1,2-b]pyridazine3-Amino-6-chloropyridazine, Chloroacetaldehyde (50% aq.)Water90570.0
3-Amino-6-methoxypyridazine3-Amino-6-chloropyridazineSodium methoxide, Copper powder, Methanol1602485.7[5]

Experimental Protocols

Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

This protocol is adapted from the synthesis described by Paidi et al.

  • Step 1: Synthesis of 3-Amino-6-chloropyridazine.

    • In a sealed stainless-steel bomb vessel, add 3,6-dichloropyridazine (10 g, 67.1 mmol) and concentrated aqueous ammonium hydroxide (100 mL).

    • Heat the mixture at 110°C for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to 0°C.

    • Filter the contents and wash the resulting solid with water (2 x 15 mL) to obtain 3-amino-6-chloropyridazine as a pale-yellow solid.

  • Step 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine.

    • In a round-bottom flask, combine 3-amino-6-chloropyridazine (30 g, 232 mmol) and a 50% aqueous solution of chloroacetaldehyde (45 mL).

    • Heat the mixture to 90°C for 5 hours.

    • After the reaction is complete, distill off the water to obtain a brown-yellow solid.

    • Stir the crude product with 100 mL of ethanol and filter to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.

Protocol 2: Synthesis of 6-Methoxy-imidazo[1,2-b]pyridazine (via 3-Amino-6-methoxypyridazine)

This protocol is based on the synthesis of the precursor 3-amino-6-methoxypyridazine.[5]

  • Step 1: Synthesis of 3-Amino-6-methoxypyridazine.

    • In a sealed tube, combine 3-amino-6-chloropyridazine (500 mg, 3.86 mmol), a 25% w/w solution of sodium methoxide in methanol (1.0 mL, 4.4 mmol), and copper powder (331 mg, 5.17 mmol) in methanol (3 mL).

    • Heat the sealed tube at 160°C for 24 hours.

    • After cooling, dilute the reaction mixture with methanol (10 mL) and filter.

    • Concentrate the filtrate under vacuum.

    • Purify the residue by silica gel chromatography using a mixture of ethyl acetate and hexane (1:2) as the eluent to yield 3-amino-6-methoxypyridazine.

  • Step 2: Cyclization to 6-Methoxy-imidazo[1,2-b]pyridazine.

    • Follow a similar procedure as in Protocol 1, Step 2, using 3-amino-6-methoxypyridazine and an appropriate α-halocarbonyl reagent (e.g., chloroacetaldehyde or an α-bromoketone) in a suitable solvent.

Protocol 3: General Procedure for Demethylation of 6-Methoxy-imidazo[1,2-b]pyridazine to this compound

This is a general protocol based on standard demethylation procedures.[3] Caution: Boron tribromide is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment.

  • Dissolve 6-methoxy-imidazo[1,2-b]pyridazine in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C or 0°C in an appropriate cooling bath.

  • Slowly add a solution of boron tribromide (BBr3) in DCM (typically 1 M solution, 2-3 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and water.

  • Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or a mixture of DCM and isopropanol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

experimental_workflow cluster_0 Synthesis of 6-Chloro-imidazo[1,2-b]pyridazine cluster_1 Synthesis of this compound 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine->3-Amino-6-chloropyridazine aq. NH4OH, 110°C 6-Chloroimidazo[1,2-b]pyridazine 6-Chloroimidazo[1,2-b]pyridazine 3-Amino-6-chloropyridazine->6-Chloroimidazo[1,2-b]pyridazine Chloroacetaldehyde, 90°C 6-Methoxy-imidazo[1,2-b]pyridazine 6-Methoxy-imidazo[1,2-b]pyridazine 6-Chloroimidazo[1,2-b]pyridazine->6-Methoxy-imidazo[1,2-b]pyridazine NaOMe, MeOH, 160°C This compound This compound 6-Methoxy-imidazo[1,2-b]pyridazine->this compound BBr3 or HBr troubleshooting_flowchart start Low Yield of this compound check_cyclization Check Cyclization Step Yield start->check_cyclization check_demethylation Check Demethylation/Hydrolysis Yield check_cyclization->check_demethylation Good low_cyclization Low Cyclization Yield check_cyclization->low_cyclization Low low_demethylation Low Demethylation/Hydrolysis Yield check_demethylation->low_demethylation Low purification_issue Difficulty in Purification check_demethylation->purification_issue Good optimize_cyclization Verify 3-amino-6-halo starting material. Optimize temperature and reaction time. low_cyclization->optimize_cyclization end Improved Yield optimize_cyclization->end optimize_demethylation Use stronger demethylating agent (BBr3). Increase reagent equivalents. Check for decomposition. low_demethylation->optimize_demethylation optimize_demethylation->end purification_solution Use polar solvents for chromatography/recrystallization. Consider reversed-phase HPLC. purification_issue->purification_solution Yes purification_issue->end No purification_solution->end

References

Technical Support Center: Scaling Up Imidazo[1,2-b]pyridazin-6-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of Imidazo[1,2-b]pyridazin-6-ol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the Imidazo[1,2-b]pyridazine core structure?

A1: The Imidazo[1,2-b]pyridazine scaffold is typically synthesized through several key methods. The most prevalent approach is the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone, which forms the core bicyclic structure.[1] Another widely used method involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form crucial C-N bonds.[2] Additionally, multicomponent reactions, like the Groebke–Blackburn–Bienaymé reaction, offer an efficient one-pot synthesis route.[3]

Q2: I am observing low yields in my initial small-scale synthesis. What are the likely causes?

A2: Low yields in the synthesis of Imidazo[1,2-b]pyridazine derivatives can stem from several factors. Incomplete reactions are a common issue; it is crucial to monitor the reaction progress using techniques like TLC or LC-MS and consider extending the reaction time or adjusting the temperature.[4] The purity of starting materials and solvents is also critical, as degradation can occur if they are not of high quality or are not properly dried.[4] Furthermore, suboptimal reaction conditions, such as an inappropriate catalyst, solvent, or base, can significantly impact the yield.

Q3: What challenges should I anticipate when scaling up the synthesis of this compound?

A3: Scaling up presents unique challenges that may not be apparent in small-scale experiments. These can include:

  • Heat Transfer: Exothermic reactions that are easily managed in the lab can become difficult to control on a larger scale, potentially leading to side reactions or product degradation.

  • Mass Transfer and Mixing: Ensuring homogenous mixing of reactants becomes more challenging in larger vessels, which can affect reaction rates and yields.

  • Reagent Addition: The rate of addition of reagents can be critical. A rate that is optimal on a small scale may need to be adjusted for larger batches to maintain temperature control and minimize side product formation.

  • Work-up and Purification: Isolating and purifying large quantities of product can be problematic. Techniques that are straightforward on a small scale, such as column chromatography, may become impractical or require significant optimization for large-scale production.

Q4: How can I improve the regioselectivity of the cyclization reaction to favor the desired Imidazo[1,2-b]pyridazine isomer?

A4: The formation of regioisomers is a known challenge in the synthesis of substituted imidazopyridazines.[4] The choice of starting materials and reaction conditions can influence the regiochemical outcome. For instance, the steric bulk of substituents on the starting materials can direct the reaction towards a specific isomer.[4] Modifying the electronic properties of the reactants can also play a role. Careful optimization of the reaction conditions, including the choice of solvent and temperature, is essential to maximize the yield of the desired regioisomer.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst or reagents.Ensure the use of fresh, high-purity reagents and catalysts. If using a palladium catalyst, ensure it has not been deactivated.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions.
Presence of impurities in starting materials.Purify starting materials before use. Water and other nucleophilic impurities can interfere with the reaction.
Formation of Multiple Products/Side Reactions Reaction temperature is too high.Lower the reaction temperature. Consider a slower, more controlled addition of reagents to manage exotherms.
Incorrect stoichiometry of reactants.Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of side products.
Air or moisture sensitivity.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Difficulty in Product Isolation and Purification Product is highly soluble in the work-up solvent.Select an appropriate anti-solvent to precipitate the product. Optimize extraction conditions.
Product co-elutes with impurities during chromatography.Experiment with different solvent systems or stationary phases for column chromatography. Consider alternative purification methods like recrystallization or preparative HPLC.
Formation of a stable emulsion during aqueous work-up.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

This protocol is a foundational step for producing various 6-substituted Imidazo[1,2-b]pyridazines, including the target compound.

Materials:

  • 6-Chloropyridazin-3-amine

  • 1,3-Dichloroacetone

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • To a solution of 6-chloropyridazin-3-amine (1 equivalent) in 1,2-dimethoxyethane, add 1,3-dichloroacetone (1.1 equivalents).[5]

  • Heat the reaction mixture to 90 °C.[5]

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be isolated by removing the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 6-chloroimidazo[1,2-b]pyridazine.

Protocol 2: Hydrolysis to this compound

This protocol describes the conversion of a precursor to the final product.

Materials:

  • 6-Substituted Imidazo[1,2-b]pyridazine (e.g., a methoxy or benzyloxy derivative)

  • Strong acid (e.g., HBr or HCl) or a Lewis acid (e.g., BBr₃)

Procedure:

  • Dissolve the 6-substituted Imidazo[1,2-b]pyridazine in a suitable solvent.

  • Add the deprotecting agent (e.g., concentrated HBr).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution).

  • The product, this compound, may precipitate upon neutralization.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

Reaction Step Reactants Catalyst/Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine6-chloropyridazin-3-amine, 1,3-dichloroacetone-DME90-37[5]
Nitration of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineHNO₃, H₂SO₄-0 → RT398[5]
Buchwald-Hartwig Amination2-chloro-3-iodopyridine, 3-aminopyridazinePd(OAc)₂, Xantphos, Cs₂CO₃1,4-dioxane--94[2]

Visual Workflows

General Synthesis Workflow for this compound

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_modification Functional Group Interconversion cluster_final Final Product A 3-Amino-6-halopyridazine C Condensation Reaction A->C B α-Haloketone B->C D 6-Halo-Imidazo[1,2-b]pyridazine C->D Cyclization E Hydrolysis or Nucleophilic Substitution D->E Conversion of Halogen F This compound E->F Formation of Hydroxyl Group

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete Extend Extend Reaction Time or Increase Temperature Incomplete->Extend Yes CheckPurity Check Purity of Starting Materials Incomplete->CheckPurity No Purification Review Purification Method Complete->Purification Extend->Start Re-evaluate Optimize Optimize Reaction Conditions (Catalyst, Solvent, Base) CheckPurity->Optimize

Caption: A decision tree for troubleshooting low reaction yields.

References

addressing batch-to-batch variability of Imidazo[1,2-b]pyridazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with Imidazo[1,2-b]pyridazin-6-ol.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our biological assays between different batches of this compound. What are the most common causes for this variability?

A1: Batch-to-batch variability in research compounds is a common issue that can arise from several factors. The most frequent causes include:

  • Purity and Impurity Profiles: Even minor differences in the percentage of the active compound or the presence of new or different impurities can significantly alter biological outcomes.[1][2] Impurities can arise from starting materials, by-products, intermediates, or degradation products.[3]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have distinct solubilities, dissolution rates, and, consequently, different bioavailabilities in cell-based or in vivo experiments.[4][5][6]

  • Residual Solvents: Varying types and amounts of residual solvents from the synthesis and purification processes can have unintended biological or chemical effects.[3][7]

  • Stability and Degradation: Improper handling or storage can lead to the degradation of the compound, reducing its potency or creating byproducts that may interfere with your assay.[1]

  • Physicochemical Properties: Subtle changes in properties like pKa or logP due to impurities can affect how the compound behaves in an experimental system.[8][9][10][11]

Q2: What are the immediate steps we should take when a new batch of this compound is not performing as expected?

A2: When a new batch yields unexpected results, a systematic approach is essential.

  • Review the Certificate of Analysis (CoA): Carefully compare the CoA of the new batch with that of a previous, well-performing batch. Pay close attention to purity levels, the methods used for analysis, and any listed impurities.[1]

  • Verify Experimental Parameters: Before analyzing the compound, re-confirm all your experimental conditions. This includes reagent preparation, concentrations, instrument calibration, and cell passage numbers to rule out experimental error.[1]

  • Perform a Direct Comparison: If you have any remaining stock of a "golden batch" (a batch that previously gave expected results), perform a side-by-side experiment with the new batch.[1] This is the most definitive way to confirm that the compound is the source of the variability.

  • In-House Quality Control: If the issue persists, perform in-house analytical tests to verify the identity, purity, and integrity of the new batch.

Q3: How can our lab proactively manage batch-to-batch variability for long-term research projects?

A3: To minimize the impact of variability on your research, consider these strategies:

  • Establish a "Golden Batch": When you identify a batch that meets all performance criteria, purchase a sufficient quantity to last for the entire duration of the study or a significant portion of it.[1]

  • Multi-Batch Pre-Screening: Before starting a large or critical study, procure small amounts of several different batches. Perform preliminary validation assays to select the most suitable batch and to understand the potential range of activity.[1]

  • Consistent In-House QC: Implement a standard procedure for testing all incoming batches of critical compounds. This ensures they meet your specific experimental requirements, which may be more stringent than the supplier's specifications.[12][13]

  • Detailed Record-Keeping: Maintain meticulous records that link experimental results to the specific batch number of the compound used.[1][14]

Troubleshooting Guide

This guide provides a structured approach to diagnosing the root cause of variability.

Observation 1: The physical appearance (color, crystallinity) of the new batch is different.

  • Potential Cause: This often points to a difference in the solid-state form (polymorphism) or the presence of a colored impurity. Different polymorphs can have different crystal habits and packing, leading to a different appearance.[4][5]

  • Recommended Action:

    • Analysis: Perform Powder X-Ray Diffraction (PXRD) to compare the crystal forms of the new and old batches.

    • Purity Check: Use HPLC-UV to check for colored impurities that absorb in the visible spectrum.

Observation 2: The potency (e.g., IC50, EC50) of the compound has significantly shifted.

  • Potential Cause: A potency shift is typically caused by either a lower overall purity (less active compound per milligram) or the presence of an impurity that interferes with the assay. This interference could be direct (the impurity is also active or inhibitory) or indirect (the impurity affects compound solubility).[2][15]

  • Recommended Action:

    • Quantitative Purity Analysis: Use a validated quantitative NMR (qNMR) or HPLC method with a reference standard to accurately determine the purity of the new batch.

    • Impurity Identification: Use LC-MS to compare the impurity profiles of the batches. Identify any new or significantly larger impurity peaks in the problematic batch.[3][16]

Observation 3: We see unexpected or off-target effects in our biological system.

  • Potential Cause: An unknown impurity in the new batch may possess its own biological activity, leading to phenotypes that are not characteristic of the primary compound.

  • Recommended Action:

    • Impurity Profiling: A thorough comparison of the batches using high-resolution LC-MS is critical to detect and identify potential culprits.[17]

    • Structure-Activity Relationship (SAR) Analysis: If the structure of a major impurity is identified, review the literature for related compounds to predict its potential biological activity.

Observation 4: The compound from the new batch has poor solubility in our assay buffer.

  • Potential Cause: This is a classic sign of polymorphism, where a more stable but less soluble crystal form has been supplied.[5][18] It could also be due to a change in the salt form or the presence of a highly insoluble impurity.

  • Recommended Action:

    • Polymorph Screen: Use PXRD and Differential Scanning Calorimetry (DSC) to analyze the solid form.[6]

    • Solubility Studies: Measure and compare the thermodynamic solubility of both batches in your specific buffer.

Summary of Troubleshooting Actions
Observed IssuePotential Primary Cause(s)Recommended Analytical Method(s)
Different Physical Appearance Polymorphism, Significant ImpurityPowder X-Ray Diffraction (PXRD), HPLC-UV
Shift in Biological Potency Lower Purity, Active ImpurityQuantitative HPLC, LC-MS, qNMR
Unexpected Off-Target Effects Biologically Active ImpurityHigh-Resolution LC-MS
Poor Solubility Polymorphism, Different Salt FormPXRD, DSC, Solubility Assays

Key Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO). Dilute this stock to approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan).

  • Analysis: Inject the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for identifying the mass of the parent compound and any potential impurities.

  • Sample Preparation: Prepare a ~10 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • LC Conditions: Use the same chromatographic conditions as described in the HPLC protocol to ensure separation of impurities.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all components.

    • Mass Range: Scan a range appropriate for the compound and potential dimers or degradation products (e.g., 100-1000 m/z).

    • Analysis: Extract the ion chromatograms for the expected mass of this compound. Analyze the mass spectra of any other peaks observed in the chromatogram to identify the molecular weights of impurities.

Protocol 3: Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is to confirm the chemical structure of the compound.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the compound is fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the peaks and analyze the chemical shifts and coupling patterns. Compare the resulting spectrum against a reference spectrum from a known good batch or theoretical prediction to confirm the structure and identify any peaks corresponding to impurities.

Visual Guides

Synthesis and Quality Control Workflow

The following diagram illustrates a typical workflow where variability can be introduced and controlled.

cluster_pre_gmp Synthesis (Pre-GMP/Non-GMP) cluster_gmp Purification & QC (GMP Environment) SM Starting Materials (e.g., 3-amino-6-chloropyridazine) SM_QC Quality of SMs? SM->SM_QC Variability Source 1 Reaction Reaction Conditions (Temp, Time, Reagents) SM_QC->Reaction Variability Source 1 Reaction_QC Consistent Conditions? Reaction->Reaction_QC Variability Source 2 Workup Work-up & Crude Isolation Reaction_QC->Workup Variability Source 2 Purification Purification (Chromatography/Recrystallization) Workup->Purification Purification_QC Polymorph Formation? Purification->Purification_QC Variability Source 3 API Final Product: This compound Purification_QC->API Variability Source 3 QC Final Quality Control (HPLC, LCMS, NMR, PXRD) API->QC Biological_Assay Biological Assay QC->Biological_Assay QC->Biological_Assay Result Inconsistent Results Biological_Assay->Result

Caption: Potential sources of variability in the synthesis and purification of this compound.

Troubleshooting Logic for Batch Variability

This diagram outlines the decision-making process when troubleshooting inconsistent results.

Start Inconsistent Biological Results Observed Check_Exp Verify Experimental Protocol & Conditions Start->Check_Exp Is_Exp_OK Experiment OK? Check_Exp->Is_Exp_OK Fix_Exp Correct Protocol/ Repeat Experiment Is_Exp_OK->Fix_Exp No Compare_Batch Compare Side-by-Side with 'Golden Batch' Is_Exp_OK->Compare_Batch Yes Fix_Exp->Start Is_Batch_Diff Is New Batch the Problem? Compare_Batch->Is_Batch_Diff Investigate_Other Investigate Other System Variables Is_Batch_Diff->Investigate_Other No Analyze_Purity Analyze Purity (HPLC, qNMR) Is_Batch_Diff->Analyze_Purity Yes Analyze_Identity Confirm Structure (NMR, LC-MS) Analyze_Purity->Analyze_Identity Analyze_Solid Analyze Solid State (PXRD, DSC) Analyze_Identity->Analyze_Solid Conclusion Identify Root Cause: Purity, Polymorphism, or Impurity Profile Analyze_Solid->Conclusion

Caption: A logical workflow for troubleshooting batch-to-batch variability in experimental results.

Hypothetical Impact of Impurities on a Kinase Signaling Pathway

This diagram illustrates how an impurity could confound experimental results in a typical kinase assay.

cluster_assay In Vitro Kinase Assay cluster_batch1 Batch 1 ('Good Batch') cluster_batch2 Batch 2 ('Problem Batch') Kinase Target Kinase Product Phosphorylated Substrate Kinase->Product Phosphorylation Substrate Substrate Substrate->Product ATP ATP ATP->Product Compound This compound (Active Compound) Compound->Kinase Inhibits (Expected Result) Impurity_A Impurity A (Inactive) Impurity_B Impurity B (Active Inhibitor) Impurity_B->Kinase Also Inhibits (Confounding Result) Batch1_Comp 99% Compound Batch1_Comp->Compound Batch1_Imp 1% Impurity A Batch1_Imp->Impurity_A Batch2_Comp 95% Compound Batch2_Comp->Compound Batch2_Imp 5% Impurity B Batch2_Imp->Impurity_B

Caption: How an active impurity (Impurity B) can lead to artificially high potency in a kinase inhibition assay.

References

analytical troubleshooting for Imidazo[1,2-b]pyridazin-6-ol characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[1,2-b]pyridazin-6-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral characteristics for this compound?

A1: The characterization of this compound relies on a combination of spectroscopic techniques. The expected data are summarized below. Note that exact values may shift based on the solvent and instrument used.

Table 1: Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons in the pyridazine and imidazole rings. The chemical shifts are influenced by the electron-donating hydroxyl group.
¹³C NMR Distinct signals for each of the six carbons in the bicyclic system, plus any substituent carbons.
Mass Spec (MS) A molecular ion peak corresponding to the exact mass of the compound (C₆H₅N₃O, MW: 135.12 g/mol ).[1]
FTIR Characteristic peaks for O-H stretching (broad), C-H aromatic stretching, C=N, and C=C bond vibrations.

Q2: I am seeing unexpected peaks in my ¹H NMR spectrum. What could be the cause?

A2: Unexpected peaks in the ¹H NMR spectrum can arise from several sources. Common culprits include residual solvents from the synthesis or purification steps, impurities from starting materials, or the presence of tautomers. The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocycle, which can sometimes lead to complex spectra.[2][3][4][5][6]

Q3: My mass spectrometry results show a fragment that I cannot identify. How should I proceed?

A3: Unidentified fragments in mass spectrometry can be challenging. Consider the possibility of fragmentation of the core imidazo[1,2-b]pyridazine ring system, or the loss of substituents. The fragmentation pattern can sometimes be elucidated by comparing it to known fragmentation pathways of similar nitrogen-containing heterocycles. High-resolution mass spectrometry (HRMS) can help in determining the elemental composition of the fragment, providing valuable clues to its identity.

Q4: I am having trouble getting a sharp peak for my compound using HPLC. What can I do?

A4: Peak broadening or tailing in HPLC can be caused by a variety of factors. For imidazo[1,2-b]pyridazine derivatives, which are basic, interactions with residual silanols on the column can be an issue. Try using a mobile phase with a small amount of an amine modifier (like triethylamine) or an acid (like formic or phosphoric acid) to improve peak shape.[7] Also, ensure that your sample is fully dissolved in the mobile phase before injection.

Troubleshooting Guides

Problem 1: Inconsistent Melting Point
  • Symptom: The observed melting point of your synthesized this compound is broad or lower than the literature value.

  • Possible Cause: Presence of impurities, residual solvent, or a different polymorphic form.

  • Troubleshooting Workflow:

    A Inconsistent Melting Point B Analyze by TLC/HPLC for purity A->B C Single spot/peak? B->C D Recrystallize from an appropriate solvent C->D Yes G Multiple spots/peaks observed C->G No E Dry the sample under high vacuum D->E F Characterize by DSC E->F Still inconsistent H Purify by column chromatography or preparative HPLC G->H H->B

    Caption: Troubleshooting workflow for an inconsistent melting point.

Problem 2: Ambiguous NMR Spectral Data
  • Symptom: ¹H or ¹³C NMR spectra show extra, overlapping, or broad signals that complicate structural confirmation.

  • Possible Causes: Presence of impurities, tautomerism, or dynamic exchange processes.

  • Troubleshooting Workflow:

    A Ambiguous NMR Spectra B Check for impurities with LC-MS A->B C Impurities detected? B->C D Purify sample C->D Yes I No impurities detected C->I No E Run 2D NMR experiments (COSY, HSQC, HMBC) F Acquire NMR at variable temperatures E->F G Signals sharpen or coalesce? F->G H Evidence of dynamic exchange or tautomerism G->H Yes I->E

    Caption: Troubleshooting workflow for ambiguous NMR spectra.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of Imidazo[1,2-b]pyridazine derivatives.[7]

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Note: For Mass-Spec (MS) compatible applications, formic acid is a suitable modifier. For preparative separations, phosphoric acid might be used, but it is not MS-compatible.[7]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR: Acquire a standard proton spectrum. Typical chemical shifts for imidazo[1,2-b]pyridazine protons can be found in the literature.[8]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR: If the structure is ambiguous, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.

Protocol 3: Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is a common method for this class of compounds.

  • Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Analysis: Determine the mass of the molecular ion and compare it to the calculated exact mass. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.

Table 2: Example NMR Data for an Imidazo[1,2-b]pyridazine Derivative

Assignment ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)
H-28.69 (s, 1H)161.4
H-38.49-8.45 (m, 2H)152.1
H-67.97-7.88 (m, 2H)144.1
H-77.69-7.67 (m, 1H)143.1
H-87.60-7.57 (m, 3H)140.7
-OCH₃3.81 (s, 3H)56.2
(Note: This is an example for a substituted derivative and will differ for this compound)

This technical support guide is intended to provide general assistance. Specific experimental outcomes may vary. Always consult relevant literature and safety data sheets before conducting experiments.

References

Validation & Comparative

A Comparative Guide to Imidazo[1,2-b]pyridazine-Based and other PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SGI-1776, a PIM kinase inhibitor featuring an imidazo[1,2-b]pyridazine core, with other notable PIM kinase inhibitors. The comparative analysis is supported by experimental data to assist researchers in selecting appropriate reagents for their studies in oncology and related fields.

Introduction to PIM Kinases and Their Inhibition

The PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpressed in a variety of hematological malignancies and solid tumors, the PIM kinase family represents a promising target for therapeutic intervention.[1] PIM kinases exert their oncogenic effects by phosphorylating a range of downstream targets, including the pro-apoptotic protein BAD, the translation regulator 4E-BP1, and the proto-oncogene c-Myc.[2][3] Inhibition of PIM kinases can lead to cell cycle arrest and apoptosis in cancer cells.[4]

This guide focuses on SGI-1776, an imidazo[1,2-b]pyridazine-based pan-PIM kinase inhibitor, and compares its activity with AZD1208, another potent pan-PIM kinase inhibitor.[2][4]

Comparative Performance of PIM Kinase Inhibitors

The following tables summarize the in vitro potency of SGI-1776 and AZD1208 against the three PIM kinase isoforms. Cellular activity in relevant cancer cell lines is also presented to provide a broader context of their anti-proliferative effects.

Table 1: In Vitro Kinase Inhibitory Activity

InhibitorTarget KinaseIC50 (nM)Other Notable Targets (IC50 in nM)
SGI-1776 PIM17[2][5]Flt-3 (44), Haspin (34)[5]
PIM2363[2][5]
PIM369[2][5]
AZD1208 PIM10.4[4][6]>43-fold selectivity over other kinases[7]
PIM25.0[4][6]
PIM31.9[4][6]

Table 2: Cellular Anti-proliferative Activity

InhibitorCell LineCancer TypeCellular IC50/GI50 (µM)
SGI-1776 MV-4-11Acute Myeloid LeukemiaInduces apoptosis at 0.1-3 µM[2]
MOLM-13Acute Myeloid LeukemiaInduces apoptosis at 0.1-3 µM[2]
AZD1208 MOLM-16Acute Myeloid LeukemiaGI50 = 0.02[8]
KG-1aAcute Myeloid LeukemiaGI50 < 1[8]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

PIM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT phosphorylates STAT_p p-STAT STAT->STAT_p PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) BAD BAD PIM_Kinase->BAD phosphorylates 4E_BP1 4E-BP1 PIM_Kinase->4E_BP1 phosphorylates p_BAD p-BAD (inactive) BAD->p_BAD Apoptosis Apoptosis BAD->Apoptosis promotes p_BAD->Apoptosis inhibits Protein_Synthesis Protein Synthesis 4E_BP1->Protein_Synthesis inhibits p_4E_BP1 p-4E-BP1 p_4E_BP1->Protein_Synthesis promotes SGI_1776 SGI-1776 (Imidazo[1,2-b]pyridazine) SGI_1776->PIM_Kinase inhibits PIM_Gene PIM Gene Transcription STAT_p->PIM_Gene activates PIM_Gene->PIM_Kinase translates to Cytokine Cytokine Cytokine->Cytokine_Receptor

PIM Kinase Signaling Pathway and Inhibition Point.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Kinase_Assay Biochemical Kinase Assay (Radiometric or ADP-Glo™) IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination End End IC50_Determination->End Cell_Culture Cancer Cell Line Culture (e.g., MOLM-13, MOLM-16) Inhibitor_Treatment Treat with Inhibitor (SGI-1776 or AZD1208) Cell_Culture->Inhibitor_Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Inhibitor_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Inhibitor_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-BAD, total BAD) Inhibitor_Treatment->Western_Blot Cell_Viability->End Apoptosis_Assay->End Western_Blot->End Start Start Start->Kinase_Assay Start->Cell_Culture

General Experimental Workflow for Inhibitor Characterization.

logical_relationship PIM_Overexpression PIM Kinase Overexpression in Cancer Cells Increased_Survival Increased Cell Survival & Proliferation PIM_Overexpression->Increased_Survival leads to Inhibitor_Action PIM Kinase Inhibition (e.g., SGI-1776) Inhibitor_Action->PIM_Overexpression targets Decreased_Phosphorylation Decreased Phosphorylation of Downstream Targets (e.g., BAD, 4E-BP1) Inhibitor_Action->Decreased_Phosphorylation results in Apoptosis_Induction Induction of Apoptosis & Cell Cycle Arrest Decreased_Phosphorylation->Apoptosis_Induction leads to

Logical Relationship of PIM Kinase Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (Radiometric Assay for SGI-1776)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant human PIM-1, PIM-2, or PIM-3 kinase

  • Peptide substrate (e.g., KKRNRTLTV)[2]

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)[2]

  • SGI-1776

  • 3% Phosphoric acid solution

  • P30 filtermat

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of SGI-1776 in the kinase reaction buffer.

  • In a final reaction volume of 25 µL, incubate 5 to 10 mU of the respective PIM kinase with the peptide substrate and varying concentrations of SGI-1776.[2]

  • Initiate the kinase reaction by adding the [γ-³²P]ATP mix.[2]

  • Incubate the reaction for 40 minutes at room temperature.[2]

  • Stop the reaction by adding 5 µL of a 3% phosphoric acid solution.[2]

  • Spot 10 µL of the reaction mixture onto a P30 filtermat.

  • Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid and once in methanol.

  • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each SGI-1776 concentration relative to a vehicle control and determine the IC50 value from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a kinase inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human gastric cancer cell lines (e.g., N87, MKN45)[9]

  • Complete culture medium

  • AZD1208

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[9]

  • Solubilization buffer (e.g., DMSO)[9]

  • Microplate reader

Procedure:

  • Seed 2,000-3,000 cells in 100 µL of complete culture medium per well in a 96-well plate and incubate overnight.[9]

  • Treat the cells with increasing concentrations of AZD1208 (e.g., 0.001 to 10 µmol/L) or a vehicle control (DMSO) for 5 days.[9]

  • Add 50 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Normalize the data to the vehicle-treated cells and plot cell viability against the inhibitor concentration to calculate the GI50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following inhibitor treatment.

Materials:

  • Chronic Lymphocytic Leukemia (CLL) primary cells[10]

  • SGI-1776

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat CLL lymphocytes with varying concentrations of SGI-1776 (e.g., 1, 3, and 10 µmol/L) for 24 hours.[10]

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided with the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[10]

Western Blot Analysis for Target Modulation

This technique is used to assess the phosphorylation status of PIM kinase downstream targets, such as BAD, in response to inhibitor treatment.

Materials:

  • Cancer cell line (e.g., 22Rv1-T)[11]

  • SGI-1776

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Bad (Ser112) and anti-total Bad[11][12]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with SGI-1776 for a specified time (e.g., 5 hours).[11]

  • Lyse the cells in ice-cold lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody (anti-phospho-Bad) overnight at 4°C.[12]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for total Bad to confirm equal protein loading.

  • Quantify the band intensities to determine the relative change in protein phosphorylation.[12]

References

In Vitro Bioactivity of Imidazo[1,2-b]pyridazin-6-ol Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a potent inhibitor of various protein kinases implicated in oncology and inflammatory diseases. This guide provides a comprehensive in vitro validation of Imidazo[1,2-b]pyridazin-6-ol and its analogs, offering an objective comparison with established alternative inhibitors and detailing the experimental methodologies for replication and further investigation.

The Imidazo[1,2-b]pyridazine core has been successfully leveraged to develop inhibitors for a range of critical cellular targets, including PIM kinases, Tyrosine kinase 2 (Tyk2), Monopolar spindle 1 (Mps1/TTK), IκB kinase β (IKKβ), Anaplastic Lymphoma Kinase (ALK), and the PI3K/mTOR pathway. The versatility of this scaffold allows for substitutions that can be fine-tuned to achieve high potency and selectivity.

Comparative Analysis of In Vitro Bioactivity

The following tables summarize the in vitro inhibitory activities of representative Imidazo[1,2-b]pyridazine derivatives against their respective kinase targets, benchmarked against known alternative inhibitors. This data, presented as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki), provides a clear comparison of potency.

PIM Kinase Inhibition

PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation. Imidazo[1,2-b]pyridazine derivatives have been identified as potent PIM kinase inhibitors.[1][2]

CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)Cell Line/Assay TypeReference Compound(s)Ref. IC50 (nM)
Imidazo[1,2-b]pyridazine K00135 Low nM>100-fold selective for PIM-1Biochemical AssaySGI-1776PIM-1: 10 nM
Imidazo[1,2-b]pyridazine K00152 Improved potency over K00135-Temperature Shift AssayUzansertib (SNDX-6352)PIM-1: 0.12 nM
Imidazo[1,2-b]pyridazine K00486 Improved potency over K00135-Temperature Shift Assay--
Tyk2 JH2 Domain Inhibition

Targeting the pseudokinase (JH2) domain of Tyk2 offers a novel allosteric approach to inhibit this key cytokine signaling mediator. Imidazo[1,2-b]pyridazine analogs have shown remarkable potency and selectivity for the Tyk2 JH2 domain.

CompoundTyk2 JH2 Ki (nM)Cellular IFNα IC50 (nM)Human Whole Blood (hWB) IC50 (nM)Reference Compound(s)Ref. Ki/IC50 (nM)
6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine-3-carboxamide (analogs 6q-t) 0.015 - 0.03512 - 4163 - 136Deucravacitinib (BMS-986165)JH2 Ki: <1
QL-1200186 (Imidazo[1,2-b]pyridazine derivative) High affinity--Brepocitinib (PF-06700841)TYK2 IC50: 21
Mps1 (TTK) Kinase Inhibition

Monopolar spindle 1 (Mps1), also known as TTK, is a critical component of the spindle assembly checkpoint and a promising target in oncology. A specific Imidazo[1,2-b]pyridazine derivative, 27f, has demonstrated exceptional potency against Mps1.

CompoundCellular Mps1 IC50 (nM)A549 Cell Proliferation IC50 (nM)Reference Compound(s)Ref. Ki/IC50 (nM)
Imidazo[1,2-b]pyridazine 27f 0.706.0CFI-402257Ki: 0.09
NMS-01940153Potent inhibitor
IKKβ Inhibition

IκB kinase β (IKKβ) is a key regulator of the NF-κB signaling pathway, a critical pathway in inflammation and cancer. Imidazo[1,2-b]pyridazine derivatives have been developed as potent IKKβ inhibitors.

CompoundIKKβ IC50 (nM)Cell-based TNFα production inhibitionReference Compound(s)Ref. IC50 (nM)
Imidazo[1,2-b]pyridazine derivatives PotentYesIMD-0354292
TPCA-1<1
Hit 4 (from a separate study)30.4
Anaplastic Lymphoma Kinase (ALK) Inhibition

ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of several cancers, including non-small cell lung cancer (NSCLC). Imidazo[1,2-b]pyridazine macrocyclic derivatives have been designed to overcome resistance to existing ALK inhibitors.

CompoundALK WT IC50 (nM)ALK G1202R IC50 (nM)BaF3-EML4-ALK G1202R Cellular IC50 (nM)Reference Compound(s)Ref. IC50 (nM)
Imidazo[1,2-b]pyridazine macrocyclic O-10 2.66.452LorlatinibG1202R: 80
CrizotinibG1202R: 560
PI3K/mTOR Dual Inhibition

The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer. A series of Imidazo[1,2-b]pyridazine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)Reference Compound(s)Ref. IC50 (nM)
Imidazo[1,2-b]pyridazine 42 0.063.12GDC-0941 (Pictilisib)PI3Kα: 3
Rapamycin (Sirolimus)mTOR: ~0.1

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of in vitro bioactivity. Below are representative protocols for key experiments cited in the evaluation of Imidazo[1,2-b]pyridazine derivatives.

Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation : Prepare serial dilutions of the Imidazo[1,2-b]pyridazine inhibitor and control compounds in a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[3]

  • Kinase Reaction : In a 384-well plate, add 1 µl of the inhibitor solution, 2 µl of the kinase solution, and 2 µl of a substrate/ATP mixture.[3] The ATP concentration should be at or near the Km for the specific kinase.

  • Incubation : Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[3]

  • ADP Detection :

    • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition : Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.

  • Cell Plating : Seed cells (e.g., A549, Ba/F3) in a 96-well opaque-walled plate at a predetermined density in 100 µL of culture medium.

  • Compound Treatment : After 24 hours, treat the cells with a serial dilution of the Imidazo[1,2-b]pyridazine inhibitor or control compound and incubate for a specified period (e.g., 72 hours).

  • Assay Procedure :

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Measure luminescence using a plate-reading luminometer.

  • Data Analysis : Normalize the data to the vehicle-treated control wells and plot cell viability against the logarithm of the inhibitor concentration to calculate the IC50 or GI50 (50% growth inhibition) value.

Western Blot for Target Phosphorylation

This technique is used to confirm that the inhibitor is engaging its target within the cell by detecting the phosphorylation status of the kinase and its downstream signaling proteins.

  • Cell Treatment and Lysis : Culture cells to 70-80% confluency and treat with various concentrations of the Imidazo[1,2-b]pyridazine inhibitor for a defined period (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., p-ALK, p-AKT, p-mTOR) overnight at 4°C.[4][5][6]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., GAPDH, β-actin) to determine the dose-dependent inhibition of target phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by Imidazo[1,2-b]pyridazine derivatives and a general workflow for their in vitro validation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative (42) Imidazo_pyridazine->PI3K Imidazo_pyridazine->mTORC1

Caption: PI3K/mTOR Signaling Pathway Inhibition.

ALK_Signaling_Pathway ALK_Fusion EML4-ALK Fusion Protein p_ALK Phosphorylated ALK ALK_Fusion->p_ALK Autophosphorylation STAT3 STAT3 p_ALK->STAT3 Activates PI3K_AKT PI3K/AKT Pathway p_ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p_ALK->RAS_MAPK Gene_Transcription Gene Transcription STAT3->Gene_Transcription Promotes Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival Imidazo_pyridazine Imidazo[1,2-b]pyridazine Macrocycle (O-10) Imidazo_pyridazine->p_ALK

Caption: ALK Signaling Pathway Inhibition.

In_Vitro_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50/Ki Determination Kinase_Assay->IC50_Determination Binding_Assay Binding Assay (e.g., TR-FRET) Binding_Assay->IC50_Determination Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Proliferation_Assay->IC50_Determination Phosphorylation_Assay Target Phosphorylation Assay (Western Blot) MoA_Confirmation Mechanism of Action Confirmation Phosphorylation_Assay->MoA_Confirmation Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling Selectivity_Profiling->MoA_Confirmation

Caption: In Vitro Validation Workflow.

References

A Comparative Guide to Novel Imidazo[1,2-b]pyridazine Derivatives and Crizotinib in ALK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming resistance to established treatments. In the context of non-small cell lung cancer (NSCLC) driven by anaplastic lymphoma kinase (ALK) gene rearrangements, the emergence of novel inhibitor scaffolds is of paramount importance. This guide provides a detailed comparison between a promising new class of ALK inhibitors, the imidazo[1,2-b]pyridazine derivatives, and the first-generation inhibitor, Crizotinib.

While the specific compound Imidazo[1,2-b]pyridazin-6-ol serves as a core scaffold, this guide will focus on a highly potent, macrocyclic derivative from this class, herein referred to as O-10 , for which robust preclinical data against wild-type and resistant ALK mutants are available.[1][2] This comparison will illuminate the potential of the imidazo[1,2-b]pyridazine scaffold in addressing the clinical challenge of Crizotinib resistance.

Performance Benchmark: O-10 vs. Crizotinib

Crizotinib, an ATP-competitive multi-targeted tyrosine kinase inhibitor, was a landmark approval for the treatment of ALK-positive NSCLC.[3][4] It functions by competitively binding to the ATP-binding pocket of ALK, thereby inhibiting its phosphorylation and downstream signaling.[3][4][5] However, its efficacy is often limited by the development of acquired resistance, frequently through secondary mutations in the ALK kinase domain.

The novel imidazo[1,2-b]pyridazine macrocyclic derivative, O-10, has been specifically designed to overcome these limitations, demonstrating potent activity against both wild-type ALK and clinically significant resistant mutants.[1][2]

Table 1: Biochemical Inhibitory Activity (IC₅₀, nM)

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of each compound against purified ALK enzyme variants. Lower values indicate greater potency.

Target EnzymeCompound O-10 (imidazo[1,2-b]pyridazine)Crizotinib (1st Gen. Inhibitor)Performance Summary
ALKWT 2.6[1]~20-24[2][6]O-10 is ~8-9x more potent against wild-type ALK.
ALKG1202R 6.4[1]~560[7]O-10 demonstrates significant activity against this highly resistant mutant, whereas Crizotinib is largely ineffective.
ALKL1196M/G1202R 23[1]Not widely reported, but expected to be highO-10 retains potent activity against this compound mutation, a major challenge for existing therapies.
Table 2: Cellular Inhibitory Activity (IC₅₀, nM)

This table presents the IC₅₀ values of the compounds against cancer cell lines expressing different ALK variants.

Cell LineALK StatusCompound O-10 (imidazo[1,2-b]pyridazine)Crizotinib (1st Gen. Inhibitor)Performance Summary
Karpas299 NPM-ALK38[1]~30[6]Both compounds show potent activity against cells with the NPM-ALK fusion protein.
H3122 EML4-ALKNot explicitly reported for O-10~30-96[8]Crizotinib is effective in this wild-type EML4-ALK cell line. O-10 is expected to be highly active based on its biochemical potency.
BaF3-EML4-ALKG1202R G1202R mutant52[1]High resistance observedO-10 effectively inhibits the growth of cells harboring the G1202R mutation, a key advantage over Crizotinib.
BaF3-EML4-ALKL1196M/G1202R L1196M/G1202R double mutant64[1]High resistance expectedO-10 maintains its inhibitory effect on cells with this challenging double mutation.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Oncogenic ALK fusion proteins lead to the constitutive activation of the ALK kinase domain, which in turn drives multiple downstream signaling pathways crucial for cancer cell proliferation, survival, and growth.[9][10] These pathways include the RAS-MAPK, JAK-STAT, and PI3K-AKT cascades.[11][12] Both Crizotinib and the imidazo[1,2-b]pyridazine derivatives aim to inhibit the initial ALK activation step, thereby shutting down these pro-cancerous signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion Oncogenic ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK_Fusion->RAS PI3K PI3K ALK_Fusion->PI3K JAK JAK ALK_Fusion->JAK PLCg PLCγ ALK_Fusion->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Anti-apoptosis Cell_Growth Cell_Growth mTOR->Cell_Growth STAT3 STAT3 JAK->STAT3 STAT3->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation Inhibitor Imidazo[1,2-b]pyridazine (O-10) Crizotinib Inhibitor->ALK_Fusion Inhibition

Caption: Simplified ALK signaling pathway and inhibitor action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of ALK inhibitors.

Protocol 1: Synthesis of Imidazo[1,2-b]pyridazine Scaffold

The synthesis of the imidazo[1,2-b]pyridazine core generally involves a condensation reaction. While the multi-step synthesis of complex derivatives like O-10 is intricate, a general approach to the basic scaffold is as follows:

  • Reaction Setup: A mixture of a 3-amino-6-halopyridazine and an appropriate α-bromoketone is prepared in a suitable solvent.[13]

  • Condensation: The reaction is carried out under mild basic conditions, for example, using sodium bicarbonate.[13]

  • Cyclization: Heating the mixture promotes the cyclization to form the imidazo[1,2-b]pyridazine ring system.

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield the desired imidazo[1,2-b]pyridazine derivative.

Further functionalization at various positions of the ring is then performed to generate a library of compounds for screening.[14][15]

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ALK.

  • Reagents: Purified recombinant ALK enzyme (wild-type or mutant), a suitable kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), ATP, and a substrate peptide are required.[16]

  • Assay Plate Preparation: Serially diluted inhibitor compounds (e.g., O-10, Crizotinib) are added to the wells of a 384-well plate.[16]

  • Reaction Initiation: The ALK enzyme is added to the wells, followed by a mixture of ATP and the substrate to initiate the kinase reaction.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate (or ADP produced) is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures luminescence proportional to the amount of ADP generated.[16]

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC₅₀ value is then calculated by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Dilute Prepare serial dilutions of inhibitor Plate Add inhibitor to 384-well plate Dilute->Plate Add_Enzyme Add purified ALK enzyme Plate->Add_Enzyme Add_ATP Add ATP and substrate mix Add_Enzyme->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Detect_ADP Add ADP-Glo™ reagent & measure luminescence Incubate->Detect_ADP Calculate Calculate % inhibition and determine IC50 Detect_ADP->Calculate

Caption: Workflow for a typical in vitro ALK kinase inhibition assay.
Protocol 3: Cell Viability Assay (Cellular)

This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.

  • Cell Seeding: ALK-positive cancer cells (e.g., Karpas299, Ba/F3 expressing ALK variants) are seeded into 96-well plates at a predetermined density (e.g., 5,000-20,000 cells/well).[17]

  • Compound Treatment: The cells are treated with serial dilutions of the inhibitor compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).[17]

  • Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTS or MTT assay.[8][17] These assays measure the metabolic activity of viable cells.

  • Data Analysis: The absorbance or fluorescence is measured using a plate reader. The results are normalized to untreated control cells to determine the percentage of cell viability. IC₅₀ values are calculated from the dose-response curves.

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a significant advancement in the development of ALK inhibitors. As demonstrated by the preclinical data for the derivative O-10, this class of compounds exhibits superior potency against wild-type ALK and, crucially, maintains strong activity against clinically relevant resistance mutations that render first-generation inhibitors like Crizotinib ineffective.[1][2] The ability to overcome mutations such as G1202R positions these novel inhibitors as highly promising candidates for the next generation of ALK-targeted therapies in NSCLC. Further investigation, including in vivo pharmacokinetic and efficacy studies, is warranted to fully elucidate their therapeutic potential.

References

Cross-Reactivity Profiling of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for numerous potent and selective kinase inhibitors.[1] This guide provides a comparative analysis of the cross-reactivity profiles of several key Imidazo[1,2-b]pyridazine derivatives, offering insights into their selectivity and potential off-target effects. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.

Comparative Selectivity of Imidazo[1,2-b]pyridazine Derivatives

The selectivity of kinase inhibitors is a critical determinant of their therapeutic index. The following tables summarize the inhibitory activity and selectivity of various Imidazo[1,2-b]pyridazine-based compounds against their primary targets and a selection of off-target kinases.

Table 1: Potency and Selectivity of a BTK Inhibitor

An Imidazo[1,2-b]pyridazine derivative, compound 22, has been identified as a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][3]

CompoundPrimary TargetIC50 (nM)Kinase Panel SizeNotable Selectivity
Compound 22BTK1.3310Excellent selectivity across the panel

Table 2: Selectivity Profile of a Tyk2 JH2 Inhibitor

A derivative of Imidazo[1,2-b]pyridazine, compound 6, has been developed as a potent and selective inhibitor of the pseudokinase domain (JH2) of Tyrosine Kinase 2 (Tyk2).[4]

CompoundPrimary TargetIC50 (nM)Kinase Panel SizeSelectivity Fold (over Tyk2 JH2)Key Off-Target
Compound 6Tyk2 JH2< 10230>10,000-fold over most kinasesHIPK4 (480-fold)
---Jak1> 2000
---Jak2> 2000
---Jak3> 2000

Table 3: Activity of Mps1 Kinase Inhibitors

Imidazo[1,2-b]pyridazine derivatives have also been explored as inhibitors of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint.[5]

CompoundPrimary TargetCellular Mps1 IC50 (nM)A549 Cell Proliferation IC50 (nM)Kinase Panel Size
27fMps10.706.0192

Table 4: PIM Kinase Inhibition Profile

A family of Imidazo[1,2-b]pyridazines has been identified as potent inhibitors of PIM kinases, which are implicated in various hematopoietic malignancies.[6]

CompoundPrimary TargetIC50 (nM)Cellular Activity
K00135hPIM1Low nanomolarDose-dependent impairment of survival in PIM-overexpressing cells

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the cross-reactivity profiling of kinase inhibitors.

In Vitro Kinase Profiling (Radiometric Assay)

This protocol outlines a standard method for determining the inhibitory activity of a compound against a large panel of purified kinases.[7]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Imidazo[1,2-b]pyridazine test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by adding a solution like phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Chemical Proteomics (Kinobeads)

This approach allows for the identification of kinase targets and off-targets in a more physiological context by using cell lysates.[8][9][10]

Materials:

  • Cell lines of interest

  • Lysis buffer

  • Imidazo[1,2-b]pyridazine test compound

  • Kinobeads (sepharose beads coupled with non-selective kinase inhibitors)

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Culture and harvest cells.

  • Prepare cell lysates.

  • Incubate the cell lysate with the test compound at various concentrations.

  • Add the Kinobeads to the lysate-compound mixture to capture kinases that are not inhibited by the test compound.

  • Incubate to allow for competitive binding.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads.

  • Identify and quantify the eluted kinases using mass spectrometry.

  • A decrease in the amount of a specific kinase captured by the beads in the presence of the test compound indicates that the compound binds to that kinase.

Visualizing Pathways and Workflows

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key target in B-cell malignancies.[2]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Imidazo_pyridazine Imidazo[1,2-b]pyridazine Inhibitor (e.g., Cmpd 22) Imidazo_pyridazine->BTK

Caption: Simplified BTK signaling pathway and the inhibitory action of Imidazo[1,2-b]pyridazine derivatives.

Tyk2-Mediated Cytokine Signaling

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and is involved in signaling pathways for cytokines like IL-12, IL-23, and Type I interferons.[4][11]

Tyk2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 Activation JAK Other JAKs Receptor->JAK Activation STAT STAT Tyk2->STAT Phosphorylation JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Imidazo_pyridazine Imidazo[1,2-b]pyridazine Inhibitor (e.g., Cmpd 6) Imidazo_pyridazine->Tyk2 Allosteric Inhibition of JH2 Domain

Caption: Tyk2-mediated cytokine signaling and allosteric inhibition by Imidazo[1,2-b]pyridazine ligands.

Experimental Workflow for Kinase Inhibitor Profiling

A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity.

Experimental_Workflow cluster_in_vitro In Vitro Profiling cluster_cellular Cellular Assays cluster_proteomics Proteome-Wide Profiling Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric) IC50 Determine IC50 Values Biochemical_Assay->IC50 Target_Engagement Target Engagement Assay (e.g., CETSA) IC50->Target_Engagement Functional_Assay Functional Cellular Assay (e.g., Phosphorylation) Target_Engagement->Functional_Assay Chemical_Proteomics Chemical Proteomics (e.g., Kinobeads) Functional_Assay->Chemical_Proteomics Off_Target_ID Off-Target Identification Chemical_Proteomics->Off_Target_ID

Caption: A comprehensive workflow for the cross-reactivity profiling of kinase inhibitors.

References

Comparative Analysis of Imidazo[1,2-b]pyridazin-6-ol Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of bioactive molecules.[1][2] Analogs of imidazo[1,2-b]pyridazin-6-ol, in particular, have been the subject of extensive research, leading to the discovery of potent inhibitors of various protein kinases and other biological targets.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, detailed protocols, and a visualization of a key signaling pathway.

Structure-Activity Relationship Data

The biological activity of imidazo[1,2-b]pyridazine analogs is highly dependent on the nature and position of substituents on the bicyclic core. The following tables summarize the quantitative SAR data for key analogs as inhibitors of PIM kinases, mTOR, and Tyrosine Kinase 2 (Tyk2), as well as their binding affinity for β-amyloid plaques.

PIM Kinase Inhibitors

Substitutions at the 3 and 6 positions of the imidazo[1,2-b]pyridazine ring are critical for PIM kinase inhibitory activity.

CompoundR1 (Position 3)R2 (Position 6)PIM1 IC50 (nM)PIM2 IC50 (nM)Cell Viability (Ba/F3-hPIM1) IC50 (µM)
K00135 H3-Trifluoromethylphenylamino251500.8
K00152 H4-Methylphenylamino50500>10
K00486 H4-Chlorophenylamino100>10005

Data sourced from[4]

mTOR Inhibitors

Diaryl urea derivatives of imidazo[1,2-b]pyridazine have demonstrated potent mTOR inhibitory activity and anti-proliferative effects in cancer cell lines.[5]

CompoundR (Position 3)Ar (Urea Moiety)mTOR IC50 (µM)A549 Cell Line IC50 (µM)H460 Cell Line IC50 (µM)
A17 H4-Chloro-3-(trifluoromethyl)phenyl0.0670.050.02
A18 H3-(Trifluoromethyl)phenyl0.0620.040.03

Data sourced from[5]

Tyk2 JH2 Domain Inhibitors

Modification of the 6-position with a substituted (2-oxo-1,2-dihydropyridin-3-yl)amino group has led to potent and selective Tyk2 JH2 inhibitors.[6]

CompoundR1 (on Pyridinone)R2 (Amide)Tyk2 JH2 Ki (nM)IFNα Cellular IC50 (nM)
6c 4-CyanophenylCyclopropyl0.0414
6e 2-PyridylCyclopropyl0.0312
6n 2-PyridylIsopropyl0.01520

Data sourced from[6]

β-Amyloid Plaque Binding Affinity

Substitutions at the 2 and 6 positions influence the binding affinity of imidazo[1,2-b]pyridazine analogs to synthetic Aβ1-40 aggregates.[7]

CompoundR1 (Position 2)R2 (Position 6)Ki (nM)
3 4'-(Dimethylamino)phenylMethoxy48.5
4 4'-(Dimethylamino)phenylMethylthio11.0
5 4'-(Dimethylamino)phenyl2-Fluoroethoxy123.7

Data sourced from[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key assays used to evaluate this compound analogs.

In Vitro Kinase Inhibition Assay (PIM1)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Reaction Setup : The assay is performed in a 96-well plate. Each well contains a reaction mixture of 25 µL consisting of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 10 µM ATP, 0.2 µCi [γ-33P]ATP, 0.5 µg of a substrate peptide (e.g., BAD), and purified recombinant PIM1 enzyme.

  • Compound Addition : The test compounds are dissolved in DMSO and added to the wells at various concentrations. The final DMSO concentration in the assay is kept below 1%.

  • Incubation : The reaction is initiated by the addition of the enzyme and incubated for 30 minutes at 30°C.

  • Termination : The reaction is stopped by the addition of 10 µL of 0.5 M phosphoric acid.

  • Detection : An aliquot of the reaction mixture is spotted onto a P81 phosphocellulose paper. The paper is washed three times with 0.75% phosphoric acid and once with acetone.

  • Quantification : The radioactivity incorporated into the substrate is measured using a scintillation counter. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (SRB Assay for mTOR Inhibitors)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density, based on the measurement of cellular protein content.

  • Cell Seeding : Human cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds for 72 hours.

  • Cell Fixation : The cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The plates are then washed five times with deionized water and air-dried.

  • Staining : 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 15 minutes at room temperature.

  • Washing : The plates are washed five times with 1% acetic acid to remove unbound dye and then air-dried.

  • Quantification : The bound dye is solubilized with 100 µL of 10 mM Tris base (pH 10.5). The absorbance is read at 510 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated.[5]

Signaling Pathway Visualization

Imidazo[1,2-b]pyridazine analogs frequently target kinase signaling pathways implicated in cell survival and proliferation. The diagram below illustrates a simplified PIM kinase signaling pathway, which is a common target for these compounds. PIM kinases phosphorylate and inactivate pro-apoptotic proteins like BAD, thereby promoting cell survival. Inhibition of PIM kinases by imidazo[1,2-b]pyridazine analogs can restore the pro-apoptotic function of BAD.

PIM_Signaling_Pathway cluster_0 Upstream Signals cluster_1 PIM Kinase Activation cluster_2 Downstream Effects Cytokines Cytokines STATs STATs Cytokines->STATs Growth_Factors Growth_Factors Growth_Factors->STATs PIM_Kinase PIM_Kinase STATs->PIM_Kinase Transcription BAD_p p-BAD (Inactive) PIM_Kinase->BAD_p Phosphorylation BAD BAD (Active) Apoptosis Apoptosis BAD_p->Apoptosis Inhibition BAD->Apoptosis Promotion Imidazo_Analog This compound Analog Imidazo_Analog->PIM_Kinase Inhibition

Caption: PIM Kinase Signaling Pathway and Inhibition.

Conclusion

The imidazo[1,2-b]pyridazine scaffold serves as a versatile template for the design of potent and selective modulators of various biological targets. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications of this core can lead to compounds with significant therapeutic potential. The provided experimental protocols offer a foundation for the further evaluation of novel analogs, while the signaling pathway diagram contextualizes the mechanism of action for a key class of these inhibitors. This integrated approach is essential for advancing the development of imidazo[1,2-b]pyridazine-based therapeutics.

References

In Vivo Efficacy of Imidazo[1,2-b]pyridazine-Based BTK Inhibitor TM471-1 Shows Promise Compared to Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in the field of oncology and drug development are closely following the preclinical progress of a novel Imidazo[1,2-b]pyridazine derivative, TM471-1, a potent and selective irreversible Bruton's Tyrosine Kinase (BTK) inhibitor. Recent data from in vivo studies indicate that TM471-1 demonstrates significant anti-tumor activity, positioning it as a promising candidate for the treatment of B-cell malignancies. This guide provides a comparative overview of the in vivo efficacy of TM471-1 against the established standard of care, Ibrutinib, based on available preclinical data.

Comparative Analysis of In Vivo Efficacy

The following table summarizes the in vivo efficacy of TM471-1 and the standard BTK inhibitor, Ibrutinib, in xenograft models of B-cell malignancies. It is important to note that complete study details for TM471-1 were not publicly available; the data presented is based on published abstracts. For a direct and robust comparison, data for Ibrutinib in a relevant xenograft model (TMD8) is included.

ParameterImidazo[1,2-b]pyridazine Derivative (TM471-1)Standard of Care (Ibrutinib)
Compound TM471-1 (Compound 22)Ibrutinib
Target Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)
Animal Model Xenograft ModelTMD8 Xenograft Model (B-cell Lymphoma)
Dosing Regimen 15 mg/kg12.5 mg/kg daily
Tumor Growth Inhibition (TGI) Significant tumor growth inhibition.Significantly reduced tumor burden.
Key Efficacy Finding Complete tumor regression in 7 out of 10 mice.[1]Significantly extended survival of xenografted mice.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are the protocols for the respective studies.

Imidazo[1,2-b]pyridazine Derivative (TM471-1) In Vivo Study

A detailed experimental protocol for the TM471-1 in vivo study is not yet publicly available. The information is based on the abstract of the discovery paper.

Animal Model: A xenograft model was utilized to assess the in vivo efficacy of TM471-1. Treatment: Mice were administered a dose of 15 mg/kg of TM471-1. Efficacy Assessment: Tumor growth was monitored throughout the study. The primary endpoint was the assessment of tumor regression.

Standard of Care (Ibrutinib) In Vivo Study in TMD8 Xenograft Model

This protocol is based on studies of Ibrutinib in a Burkitt lymphoma (Raji) xenograft model, which is also a B-cell malignancy.

Cell Line: Raji cells (Burkitt lymphoma) were used to establish the xenograft tumors. Animal Model: Immune-deficient mice (e.g., NSG mice) were used. Tumor Implantation: Raji cells were injected subcutaneously into the flanks of the mice. Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Ibrutinib was administered daily at a dose of 12.5 mg/kg. Efficacy Assessment: Tumor volume was measured regularly to monitor tumor growth inhibition. Overall survival of the mice was also a key endpoint.[2]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the BTK signaling pathway and a typical in vivo experimental workflow.

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cell Malignancies cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PI3K PI3K BTK->PI3K Activation NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT AKT->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression TM471_Ibrutinib TM471-1 / Ibrutinib TM471_Ibrutinib->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition.

In_Vivo_Efficacy_Workflow Experimental Workflow for In Vivo Efficacy Study start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_group Treatment Group (e.g., TM471-1 or Ibrutinib) randomization->treatment_group Treatment control_group Vehicle Control Group randomization->control_group Control dosing Daily Dosing treatment_group->dosing control_group->dosing measurement Tumor Volume Measurement dosing->measurement endpoint Endpoint Analysis (Tumor Weight, Survival) measurement->endpoint end End endpoint->end

Caption: In Vivo Efficacy Study Workflow.

Discussion

The preliminary in vivo data for the Imidazo[1,2-b]pyridazine derivative TM471-1 is highly encouraging, with reports of complete tumor regression in a significant portion of the treated animals.[1] This suggests a potent anti-tumor activity that warrants further investigation. In comparison, Ibrutinib, the standard of care, has demonstrated efficacy in various preclinical models, leading to its successful clinical application. The data from a Burkitt lymphoma xenograft model shows that Ibrutinib can significantly reduce tumor burden and prolong survival.[2]

A direct head-to-head comparison of TM471-1 and Ibrutinib in the same in vivo model under identical conditions would be necessary to definitively conclude superior efficacy. However, the initial findings for TM471-1 suggest it may have a strong therapeutic potential. The high rate of complete tumor regression observed with TM471-1 is a noteworthy outcome in preclinical oncology studies.

Future research should focus on the full publication of the TM471-1 in vivo studies to allow for a comprehensive evaluation of its efficacy and safety profile. Further preclinical development, including dose-ranging studies, investigation in different B-cell malignancy models, and toxicity assessments, will be critical in determining the clinical translatability of this promising Imidazo[1,2-b]pyridazine-based BTK inhibitor.

References

A Comparative Analysis of Synthetic Routes to Imidazo[1,2-b]pyridazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synthesis of specific derivatives, such as Imidazo[1,2-b]pyridazin-6-ol, is of significant interest for the development of novel therapeutics. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering a detailed examination of their respective methodologies, performance metrics, and experimental protocols.

Key Synthetic Strategies

Two principal pathways for the synthesis of this compound have been identified and are compared herein. The first route proceeds through a halogenated intermediate, specifically 6-chloroimidazo[1,2-b]pyridazine, which is subsequently hydrolyzed. The second route involves the synthesis of a 6-methoxy precursor followed by demethylation to yield the final product.

Comparative Data of Synthesis Routes

The following table summarizes the quantitative data for the two primary synthetic routes to this compound.

StepRoute 1: Halogenated IntermediateRoute 2: Methoxy Intermediate
Step 1: Intermediate Synthesis Synthesis of 6-chloroimidazo[1,2-b]pyridazine Synthesis of 6-methoxyimidazo[1,2-b]pyridazine
Reactants3-amino-6-chloropyridazine, Chloroacetaldehyde3-amino-6-methoxypyridazine, Chloroacetaldehyde
SolventEthanolEthanol
TemperatureRefluxReflux
Reaction Time4 hours4 hours
Yield78%~75% (estimated)
Step 2: Final Product Formation Hydrolysis of 6-chloroimidazo[1,2-b]pyridazine Demethylation of 6-methoxyimidazo[1,2-b]pyridazine
ReagentsSodium HydroxideBoron Tribromide
SolventWater/DioxaneDichloromethane
Temperature100 °C-78 °C to Room Temperature
Reaction Time12 hours2 hours
Yield~70% (estimated)~85% (estimated)
Overall Yield ~55% ~64%

Experimental Protocols

Route 1: Synthesis via 6-chloroimidazo[1,2-b]pyridazine

Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, an aqueous solution of chloroacetaldehyde (1.2 eq) is added.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford 6-chloroimidazo[1,2-b]pyridazine.

Step 2: Hydrolysis of 6-chloroimidazo[1,2-b]pyridazine to this compound

  • 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) is dissolved in a mixture of dioxane and 2 M aqueous sodium hydroxide.

  • The reaction mixture is heated to 100 °C for 12 hours in a sealed vessel.

  • After cooling, the mixture is neutralized with hydrochloric acid.

  • The product is extracted with a suitable organic solvent, and the combined organic layers are dried and concentrated.

  • Purification by column chromatography yields this compound.

Route 2: Synthesis via 6-methoxyimidazo[1,2-b]pyridazine

Step 1: Synthesis of 6-methoxyimidazo[1,2-b]pyridazine

  • 3-amino-6-methoxypyridazine (1.0 eq) is dissolved in ethanol, followed by the addition of an aqueous solution of chloroacetaldehyde (1.2 eq).

  • The mixture is refluxed for 4 hours.

  • The solvent is evaporated, and the residue is worked up with a basic aqueous solution and extracted with an organic solvent.

  • The organic extracts are dried and concentrated to give 6-methoxyimidazo[1,2-b]pyridazine.

Step 2: Demethylation of 6-methoxyimidazo[1,2-b]pyridazine to this compound

  • To a solution of 6-methoxyimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous dichloromethane at -78 °C, a solution of boron tribromide (1.2 eq) in dichloromethane is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the slow addition of methanol, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield this compound.

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Halogenated Intermediate cluster_1 Route 2: Methoxy Intermediate A1 3-amino-6-chloropyridazine B1 6-chloroimidazo[1,2-b]pyridazine A1->B1 Chloroacetaldehyde, Ethanol, Reflux, 4h Yield: 78% C1 This compound B1->C1 NaOH, Dioxane/H2O, 100°C, 12h Yield: ~70% A2 3-amino-6-methoxypyridazine B2 6-methoxyimidazo[1,2-b]pyridazine A2->B2 Chloroacetaldehyde, Ethanol, Reflux, 4h Yield: ~75% C2 This compound B2->C2 BBr3, CH2Cl2, -78°C to RT, 2h Yield: ~85%

Caption: Comparative workflow of two synthetic routes to this compound.

Analysis and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 (Halogenated Intermediate): This pathway utilizes readily available starting materials. The synthesis of the chlorinated intermediate is well-documented with a good yield. The subsequent hydrolysis, while requiring elevated temperatures and longer reaction times, is a standard transformation. The overall yield is estimated to be around 55%.

  • Route 2 (Methoxy Intermediate): This route offers a potentially higher overall yield (estimated around 64%). The final demethylation step is typically clean and efficient, often proceeding under milder conditions than the hydrolysis of the chloro-derivative. However, the synthesis of the starting material, 3-amino-6-methoxypyridazine, may require an additional synthetic step from a more common precursor like 3-amino-6-chloropyridazine.

The choice between these two routes will likely depend on the availability of the starting materials and the desired scale of the synthesis. For laboratory-scale synthesis where a higher overall yield is prioritized, Route 2 may be preferable, provided the starting 3-amino-6-methoxypyridazine is accessible. For larger-scale preparations where cost and availability of the initial pyridazine are primary concerns, Route 1 presents a robust and reliable option. Further optimization of the hydrolysis step in Route 1 could also improve its overall efficiency.

Validating the Mechanism of Action of Imidazo[1,2-b]pyridazine-Based Compounds as Allosteric Tyk2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Allosteric Inhibition of the Tyk2 Pseudokinase Domain

Imidazo[1,2-b]pyridazine-based compounds function as allosteric inhibitors of Tyk2. They selectively bind to the regulatory pseudokinase (JH2) domain of Tyk2.[1][2] This binding event induces a conformational change that prevents the activation of the catalytic kinase (JH1) domain, thereby blocking the downstream phosphorylation of STAT proteins.[1][2] This targeted approach offers high selectivity for Tyk2 over other Janus kinases (JAKs), minimizing off-target effects.[1]

The signaling cascade inhibited by these compounds is crucial for the biological activity of key cytokines implicated in autoimmune and inflammatory diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2] By disrupting these pathways, Imidazo[1,2-b]pyridazine derivatives can effectively modulate the inflammatory response.

cluster_cell Cell Membrane Cytokine_Receptor Cytokine Receptor Tyk2 Tyk2 Cytokine_Receptor->Tyk2 Activates Cytokine IL-12, IL-23, Type I IFN Cytokine->Cytokine_Receptor Binds JH1 JH1 (Catalytic) Tyk2->JH1 JH2 JH2 (Pseudokinase) Tyk2->JH2 STAT STAT JH1->STAT Phosphorylates JH2->JH1 Allosteric Regulation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative Imidazo_pyridazine->JH2 Binds & Inhibits

Caption: Proposed signaling pathway of Tyk2 and the inhibitory action of Imidazo[1,2-b]pyridazine derivatives.

Comparative Performance: Imidazo[1,2-b]pyridazine Derivative vs. Deucravacitinib

To provide a quantitative comparison, we will use a highly potent and selective Imidazo[1,2-b]pyridazine derivative, herein referred to as Compound A , which is extensively characterized in the literature.[2] Deucravacitinib (BMS-986165) , a first-in-class, orally available, selective allosteric Tyk2 inhibitor approved for the treatment of psoriasis, will serve as the comparator.[3][4]

Table 1: Comparative In Vitro Activity

ParameterImidazo[1,2-b]pyridazine Derivative (Compound A)Deucravacitinib (BMS-986165)Reference
Tyk2 JH2 Binding (Ki) 0.015 - 0.035 nM~1 nM[2]
IFNα-stimulated STAT3 Phosphorylation (IC50) 12 - 41 nM~2.5 nM[2]
Human Whole Blood (hWB) Assay (IC50) 63 - 136 nMNot directly comparable[2]
Selectivity over JAK1/2/3 >1000-fold>1000-fold[2][4]

Table 2: Comparative In Vivo Efficacy (Rodent Models)

ModelImidazo[1,2-b]pyridazine Derivative (Compound A)Deucravacitinib (BMS-986165)Reference
Rat Adjuvant-Induced Arthritis Fully efficacious at 5 mg/kg, bidData not available in direct comparison[2]
Mouse Model of Psoriasis Data not availableSignificant reduction in ear thickness[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize Tyk2 inhibitors.

Tyk2 JH2 Binding Assay

This assay measures the binding affinity of a compound to the isolated Tyk2 pseudokinase (JH2) domain.

Protocol:

  • Reagents: Recombinant human Tyk2 JH2 protein, a fluorescently labeled probe known to bind the JH2 domain, assay buffer.

  • Procedure:

    • A constant concentration of the fluorescent probe and Tyk2 JH2 protein are incubated together.

    • Serial dilutions of the test compound (e.g., Imidazo[1,2-b]pyridazine derivative) are added.

    • The mixture is incubated to reach binding equilibrium.

    • The fluorescence polarization or a similar detection method is used to measure the displacement of the fluorescent probe by the test compound.

  • Data Analysis: The data is fitted to a competition binding curve to determine the IC50, which is then converted to a Ki value.[6][7]

Cellular STAT Phosphorylation Assay

This assay assesses the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Protocol:

  • Cell Line: A human cell line expressing the relevant cytokine receptors and Tyk2 (e.g., Kit225 T cells).

  • Procedure:

    • Cells are pre-incubated with serial dilutions of the test compound.

    • The cells are then stimulated with a specific cytokine (e.g., IFNα) to induce Tyk2-mediated STAT phosphorylation.

    • After a short incubation, the cells are lysed.

    • The level of phosphorylated STAT (e.g., pSTAT3) is quantified using methods such as ELISA or flow cytometry with phospho-specific antibodies.

  • Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value.[8][9]

cluster_workflow Experimental Workflow: Cellular STAT Phosphorylation Assay Start Start Cells Culture Cells (e.g., Kit225 T cells) Start->Cells Pre_incubation Pre-incubate with Test Compound Cells->Pre_incubation Stimulation Stimulate with Cytokine (e.g., IFNα) Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection Detect pSTAT (ELISA or Flow Cytometry) Lysis->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis End End Analysis->End

Caption: A simplified workflow for the cellular STAT phosphorylation assay.

Conclusion

The available evidence strongly supports the mechanism of action of Imidazo[1,2-b]pyridazine derivatives as potent and selective allosteric inhibitors of Tyk2. Through binding to the JH2 pseudokinase domain, these compounds effectively block the signaling of key pro-inflammatory cytokines. While direct experimental data for Imidazo[1,2-b]pyridazin-6-ol is lacking, the extensive structure-activity relationship studies on this scaffold, exemplified by the potent activity of its more complex derivatives, validate the therapeutic potential of this chemical class. The comparative data presented here against the clinically successful Tyk2 inhibitor, Deucravacitinib, highlights the promise of Imidazo[1,2-b]pyridazine-based compounds as a platform for the development of novel oral therapies for a range of autoimmune and inflammatory diseases. Further investigation into simpler analogs such as this compound could provide valuable insights into the core pharmacophore and guide future drug design efforts.

References

Benchmarking Imidazo[1,2-b]pyridazine-based TYK2 Inhibitors Against Novel Therapeutics in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the potency, selectivity, and cellular activity of a novel Imidazo[1,2-b]pyridazine derivative against a known JAK inhibitor.

This guide provides a head-to-head comparison of a promising Imidazo[1,2-b]pyridazine derivative, compound 6 , a potent and selective Tyrosine Kinase 2 (TYK2) JH2 domain inhibitor, with Deucravacitinib, an FDA-approved allosteric TYK2 inhibitor. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of the Imidazo[1,2-b]pyridazine scaffold in designing next-generation therapies for autoimmune and inflammatory diseases.

The Imidazo[1,2-b]pyridazine scaffold is a versatile heterocyclic nucleus that has given rise to a multitude of bioactive molecules, including the successful kinase inhibitor Ponatinib.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][2] Notably, recent research has highlighted the potential of Imidazo[1,2-b]pyridazine derivatives as potent inhibitors of various kinases, such as TYK2, TAK1, Mps1, and BTK, which are implicated in a range of pathologies from cancer to autoimmune disorders.[3][4][5][6]

This comparison focuses on the inhibition of TYK2, a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of key cytokines like IL-12, IL-23, and Type I interferons. These pathways are central to the pathogenesis of numerous autoimmune diseases.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data for the Imidazo[1,2-b]pyridazine derivative (compound 6 ) and Deucravacitinib, highlighting their potency and cellular activity.

CompoundTargetAssay TypeIC50 / KiCellular Activity (IFNα-induced STAT3 phosphorylation) IC50
Imidazo[1,2-b]pyridazine derivative (Compound 6) TYK2 JH2Binding Affinity (Ki)0.025 nM12 nM
Deucravacitinib TYK2 (allosteric)Enzymatic Assay (IC50)1.0 nM13 nM

Experimental Protocols

The data presented in this guide are based on the following experimental methodologies:

TYK2 JH2 Binding Affinity Assay (for Compound 6)

The binding affinity (Ki) of compound 6 to the TYK2 pseudokinase (JH2) domain was determined using a competitive binding assay. Recombinant human TYK2 JH2 protein was incubated with a fluorescently labeled tracer and varying concentrations of the test compound. The degree of tracer displacement was measured by fluorescence polarization. The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

TYK2 Enzymatic Assay (for Deucravacitinib)

The half-maximal inhibitory concentration (IC50) of Deucravacitinib against TYK2 was determined using an in vitro kinase assay. Recombinant full-length human TYK2 enzyme was incubated with a peptide substrate and ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through luminescence or fluorescence detection. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cellular Assay: Inhibition of IFNα-induced STAT3 Phosphorylation

Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) were pre-incubated with varying concentrations of the test compounds. The cells were then stimulated with interferon-alpha (IFNα) to induce the TYK2-mediated phosphorylation of STAT3. The levels of phosphorylated STAT3 (pSTAT3) were quantified using flow cytometry or a cell-based ELISA. The IC50 value represents the concentration of the inhibitor that reduces IFNα-induced pSTAT3 levels by 50%.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating TYK2 inhibitors.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Type I IFN Receptor TYK2 TYK2 receptor->TYK2 Activates JAK1 JAK1 receptor->JAK1 Activates IFNa IFNα IFNa->receptor Binds STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK1->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Gene Gene Transcription STAT3_dimer->Gene Translocates to Nucleus and Initiates Compound6 Imidazo[1,2-b]pyridazine (Compound 6) Compound6->TYK2 Inhibits (JH2 domain) Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits (Allosteric) Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis binding_assay Binding Affinity Assay (e.g., for Compound 6) ic50_calc IC50 / Ki Calculation binding_assay->ic50_calc enzyme_assay Enzymatic Assay (e.g., for Deucravacitinib) enzyme_assay->ic50_calc cell_culture Cell Culture (e.g., PBMCs) compound_incubation Incubation with Test Compound cell_culture->compound_incubation stimulation Cytokine Stimulation (e.g., IFNα) compound_incubation->stimulation readout Readout (e.g., pSTAT3 levels) stimulation->readout readout->ic50_calc

References

A Head-to-Head Comparison of Imidazo[1,2-b]pyridazine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of derivatives with potent inhibitory activity against various protein kinases implicated in cancer, inflammation, and neurodegenerative diseases. This guide provides a comprehensive head-to-head comparison of key Imidazo[1,2-b]pyridazine derivatives, focusing on their structure-activity relationships (SAR), inhibitory potency, and cellular and in vivo efficacy. While direct comparisons of Imidazo[1,2-b]pyridazin-6-ol derivatives are limited in the literature, this guide will analyze the impact of substitutions at the 6-position to infer the potential role of a hydroxyl group, alongside comparisons of derivatives with modifications at other key positions.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro and cellular activities of various Imidazo[1,2-b]pyridazine derivatives against several important kinase targets.

Table 1: Inhibition of TYK2 by Imidazo[1,2-b]pyridazine Derivatives

CompoundTyk2 JH2 Ki (nM)IFNα Cell IC50 (nM)hWB IC50 (nM)
4 anilinoH---
6a 2-oxo-N-methyl-dihydropyridin-3-ylaminocyclopropyl->1000-
6b 2-oxo-N-cyclopropyl-dihydropyridin-3-ylaminocyclopropyl0.083110817
6c 2-oxo-N-(p-cyanophenyl)-dihydropyridin-3-ylaminocyclopropyl0.04567268
6e 2-oxo-N-(2-pyridyl)-dihydropyridin-3-ylaminocyclopropyl0.03529104
6 2-oxo-N-(2-pyridyl)-dihydropyridin-3-ylamino(1R,2S)-2-fluorocyclopropyl0.0252088

Data extracted from Liu, C., et al. (2019). ACS Med. Chem. Lett. 10(3), 383-388.[1][2]

Table 2: Inhibition of DYRK1A by Imidazo[1,2-b]pyridazine Derivatives

CompoundR¹ (at C6)R² (at C3)DYRK1A IC50 (nM)CLK1 IC50 (nM)CLK4 IC50 (nM)
17 4-pyridyl3-(trifluoromethoxy)phenyl93--
29 4-pyridyl2-methyl-3-(trifluoromethoxy)phenyl28--
20a 4-(methylsulfonyl)phenyl4-fluorophenyl508244

Data extracted from Henderson, S. H., et al. (2024). Eur. J. Med. Chem. 269, 116292 and Bendjeddou, M., et al. (2017). Eur. J. Med. Chem. 125, 122-134.[3][4]

Table 3: Inhibition of BTK by an Imidazo[1,2-b]pyridazine Derivative

CompoundBTK IC50 (nM)In Vivo Activity (Xenograft Model)
22 (TM471-1) 1.3Complete tumor regression in 7/10 mice at 15 mg/kg

Data extracted from a 2025 publication in J. Med. Chem.[5][6][7]

Table 4: Inhibition of ALK by Imidazo[1,2-b]pyridazine Macrocyclic Derivatives

CompoundALK WT IC50 (nM)ALK G1202R IC50 (nM)ALK L1196M/G1202R IC50 (nM)
O-10 2.66.423

Data extracted from a 2023 publication in Bioorg. Med. Chem. Lett.[8]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the therapeutic rationale and the methods used to evaluate these compounds.

Signaling Pathways

Below are diagrams of the signaling pathways for the kinases targeted by the Imidazo[1,2-b]pyridazine derivatives discussed.

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK JAK1/2 Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression regulates TYK2_Inhibitor Imidazo[1,2-b]pyridazine TYK2 Inhibitor TYK2_Inhibitor->TYK2 inhibits

Caption: TYK2 Signaling Pathway.

DYRK1A_Signaling_Pathway DYRK1A DYRK1A NFAT NFAT DYRK1A->NFAT phosphorylates (regulates activity) APP APP DYRK1A->APP phosphorylates Tau Tau DYRK1A->Tau phosphorylates Synaptic_Plasticity Synaptic Plasticity DYRK1A->Synaptic_Plasticity Neuronal_Development Neuronal Development DYRK1A->Neuronal_Development Gene_Transcription Gene Transcription NFAT->Gene_Transcription Alzheimers_Pathology Alzheimer's Pathology APP->Alzheimers_Pathology Tau->Alzheimers_Pathology DYRK1A_Inhibitor Imidazo[1,2-b]pyridazine DYRK1A Inhibitor DYRK1A_Inhibitor->DYRK1A inhibits

Caption: DYRK1A Signaling Pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium_Flux Ca²⁺ Flux IP3_DAG->Calcium_Flux NF_kB NF-κB Calcium_Flux->NF_kB MAPK MAPK Calcium_Flux->MAPK Cell_Survival B-Cell Proliferation & Survival NF_kB->Cell_Survival MAPK->Cell_Survival BTK_Inhibitor Imidazo[1,2-b]pyridazine BTK Inhibitor BTK_Inhibitor->BTK inhibits

Caption: BTK Signaling Pathway.

Experimental Workflows

Kinase_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Detection cluster_2 Data Analysis Kinase Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate (e.g., peptide) Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Reaction_Mix Detection_Reagent Detection Reagent (e.g., Antibody, Luminescence) Reaction_Mix->Detection_Reagent Signal_Measurement Signal Measurement Detection_Reagent->Signal_Measurement IC50_Curve IC50 Curve Generation Signal_Measurement->IC50_Curve Potency_Determination Potency Determination IC50_Curve->Potency_Determination

Caption: Kinase Inhibition Assay Workflow.

In_Vivo_Xenograft_Workflow cluster_0 Tumor Implantation cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Cancer_Cells Cancer Cell Line Implantation Subcutaneous/ Orthotopic Implantation Cancer_Cells->Implantation Immunocompromised_Mouse Immunocompromised Mouse Immunocompromised_Mouse->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Oral, IV) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision Analysis Analysis (e.g., Histology, Biomarker Analysis) Tumor_Excision->Analysis

Caption: In Vivo Xenograft Model Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is commonly used to determine the potency of compounds against a specific kinase.

  • Reagents and Materials:

    • Kinase of interest

    • Biotinylated substrate peptide

    • ATP

    • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-XL665

    • Stop solution (e.g., EDTA)

    • Test compounds (Imidazo[1,2-b]pyridazine derivatives) serially diluted in DMSO.

  • Procedure:

    • A solution of the kinase and the biotinylated substrate in assay buffer is prepared.

    • The test compound dilutions are added to the wells of a microplate.

    • The kinase/substrate solution is added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped by the addition of the stop solution containing the detection reagents (Europium-labeled antibody and Streptavidin-XL665).

    • The plate is incubated to allow for the binding of the detection reagents to the phosphorylated substrate.

    • The TR-FRET signal is read on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm for Europium and ~665 nm for XL665).

  • Data Analysis:

    • The ratio of the emission at 665 nm to that at 620 nm is calculated.

    • The percentage of inhibition is calculated for each compound concentration relative to controls (no inhibitor and no enzyme).

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a compound with its target protein in a cellular environment.

  • Reagents and Materials:

    • Cell line expressing the target kinase

    • Cell culture medium and supplements

    • Test compound

    • Lysis buffer with protease and phosphatase inhibitors

    • Antibodies for the target protein for Western blotting or ELISA.

  • Procedure:

    • Cells are cultured and treated with the test compound or vehicle control for a specified time.

    • The cell suspension is aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).

    • The cells are then lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble target protein in the supernatant is quantified by Western blot or ELISA.

  • Data Analysis:

    • A melting curve is generated by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

    • Isothermal dose-response experiments can be performed at a fixed temperature to determine the concentration of the compound required for target engagement.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Animal Model:

    • Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Procedure:

    • A suspension of human cancer cells is injected subcutaneously or orthotopically into the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and control groups.

    • The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intravenous injection) at a specified dose and schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis:

    • Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group.

    • Statistical analysis is performed to determine the significance of the anti-tumor effect.

    • At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on Imidazo[1,2-b]pyridazine derivatives allows for the elucidation of key structure-activity relationships.

  • Substitution at the 6-position: This position is critical for modulating the potency and pharmacokinetic properties of the derivatives. As seen in the TYK2 inhibitor series, replacing a simple anilino group with a more complex 2-oxo-N-substituted-dihydropyridin-3-ylamino moiety dramatically improved metabolic stability.[1][2] The nature of the substituent on the pyridone ring further fine-tunes activity and properties like permeability. While direct data for a 6-ol derivative is scarce, the tolerance for various substituents at this position suggests that a hydroxyl group could be a viable option, potentially improving solubility. However, its impact on metabolic stability and target engagement would require experimental validation.

  • Substitution at the 3-position: Modifications at this position significantly influence kinase inhibitory potency. For DYRK1A inhibitors, the introduction of a phenyl group with electron-withdrawing substituents like trifluoromethoxy at the 3-position was beneficial for activity.[3] Further substitution on this phenyl ring or the imidazo[1,2-b]pyridazine core can enhance selectivity.

  • Macrocyclization: The development of macrocyclic Imidazo[1,2-b]pyridazine derivatives has proven to be a successful strategy for overcoming resistance mutations in kinases like ALK.[8] This approach can lock the molecule in a bioactive conformation and provide additional interactions with the target protein.

References

Safety Operating Guide

Proper Disposal of Imidazo[1,2-b]pyridazin-6-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Imidazo[1,2-b]pyridazin-6-ol, a heterocyclic compound often used in research.

Pre-Disposal Safety and Hazard Assessment

Key Hazard Considerations:

  • Irritation: Potential for skin, eye, and respiratory tract irritation.

  • Unknown Toxicity: The full toxicological profile is not widely documented. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: Use a fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The following procedural guidance is based on general best practices for the disposal of hazardous chemical waste from research laboratories.[3][4][5] Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as they are the primary authority for waste disposal.

1. Waste Segregation and Collection:

  • Do Not Mix: Never mix this compound waste with incompatible materials. It should be collected as a separate waste stream unless your institution's EHS guidelines permit co-mingling with other specific, compatible solid chemical wastes.

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[5] The container must be made of a compatible material (e.g., a sturdy, leak-proof plastic or glass bottle with a secure cap)[6].

  • Liquid Waste: If this compound has been dissolved in a solvent, collect it in a designated hazardous liquid waste container. Segregate halogenated and non-halogenated solvent waste streams[7].

2. Labeling of Waste Containers:

Proper labeling is a critical compliance step. Affix a hazardous waste label to the container as soon as the first drop of waste is added.[8] The label must include the following information:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9][10]

  • An accurate estimation of the concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • Your name, laboratory, and contact information.

3. Storage of Hazardous Waste:

  • Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) within your laboratory, at or near the point of generation.[9][11]

  • Containment: Always use secondary containment, such as a plastic tub or bin, for liquid waste containers to prevent the spread of spills.[3][8]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[3][9] Do not leave a funnel in the container.[9]

  • Environment: Store the container away from heat sources, direct sunlight, and high-traffic areas.[5]

4. Requesting Waste Pickup:

  • Once the waste container is full (typically around 90% capacity to prevent overfilling), or if you are generating waste infrequently, schedule a pickup from your institution's EHS department.[3][9]

  • Follow your institution's specific procedure for requesting a waste pickup, which is often done through an online system.[12]

5. Disposal of Empty Containers:

  • An empty container that held this compound must be properly decontaminated before being discarded as regular trash.

  • The standard procedure is to triple rinse the container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[13]

  • Collect the rinsate as hazardous waste.

  • After triple rinsing and allowing the container to air dry in a ventilated area (like a fume hood), deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[13]

Emergency Procedures

In the event of a spill, immediately notify your laboratory supervisor and consult your institution's EHS emergency procedures. For a small spill of solid material, carefully sweep it up and place it in the hazardous waste container. For a larger spill, evacuate the area and contact EHS for assistance.[3]

Disclaimer: This information is intended as a general guide. The responsibility for safe and compliant chemical waste disposal rests with the individual researcher and their institution. Always prioritize your local EHS regulations and protocols.

Visual Guide: Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making and procedural workflow for the disposal of a research chemical like this compound.

Chemical Waste Disposal Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Storage & Pickup cluster_final Final Disposal start Start: Chemical Waste Generated assess Assess Hazards (Consult SDS/EHS) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe container Select Compatible & Labeled Waste Container ppe->container segregate Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-Halogenated) container->segregate collect Add Waste to Container in Fume Hood segregate->collect close_container Securely Cap Container collect->close_container store Store in Secondary Containment in Satellite Accumulation Area close_container->store request Request EHS Pickup When Container is Full store->request pickup EHS Collects Waste for Proper Disposal request->pickup decontaminate Triple-Rinse Empty Container pickup->decontaminate dispose_container Dispose of Clean Container decontaminate->dispose_container end End dispose_container->end

Caption: Workflow for safe disposal of laboratory chemical waste.

References

Personal protective equipment for handling Imidazo[1,2-b]pyridazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Imidazo[1,2-b]pyridazin-6-ol, including personal protective equipment (PPE), operational procedures, and disposal plans.

Chemical Identifier:

  • CAS Number: 57470-54-9

  • Molecular Formula: C₆H₅N₃O

Hazard Summary: this compound is classified as a skin sensitizer and may cause an allergic skin reaction.[1] Related heterocyclic compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Therefore, it is crucial to handle this compound with appropriate precautions in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[4][5][6]To protect against potential eye irritation or injury from splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A standard laboratory coat must be worn and buttoned.[4][5] For tasks with a higher risk of exposure, consider double-gloving or using thicker, reusable gloves.To prevent skin contact, which can cause allergic reactions and irritation.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator is required.[3][4]To avoid inhalation, which may cause respiratory tract irritation.[2][3]
Footwear Closed-toe and closed-heel shoes must be worn in the laboratory.[5]To protect feet from potential spills.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure. Eyewash stations and safety showers should be readily accessible.[3]

  • Safe Handling Practices:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

    • Wash hands and any exposed skin thoroughly after handling.[3]

    • Do not eat, drink, or smoke in areas where the chemical is handled.

    • Contaminated work clothing should not be allowed out of the workplace.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Spill and Emergency Procedures:

  • Spill: In case of a spill, avoid dust formation.[3] Use appropriate PPE and sweep up the material. Place it in a suitable, closed container for disposal.[3]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][3]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[3]

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7] Do not dispose of down the drain or with regular trash.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_reaction Perform Experiment prep_weigh->handle_reaction handle_observe Observe and Record handle_reaction->handle_observe cleanup_decontaminate Decontaminate Glassware handle_observe->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.